molecular formula C12H11NO2 B15616499 Carbaryl-d3 CAS No. 1433961-56-8

Carbaryl-d3

Cat. No.: B15616499
CAS No.: 1433961-56-8
M. Wt: 204.24 g/mol
InChI Key: CVXBEEMKQHEXEN-FIBGUPNXSA-N
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Description

Carbaryl-d3 is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 204.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1433961-56-8

Molecular Formula

C12H11NO2

Molecular Weight

204.24 g/mol

IUPAC Name

naphthalen-1-yl N-(trideuteriomethyl)carbamate

InChI

InChI=1S/C12H11NO2/c1-13-12(14)15-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,13,14)/i1D3

InChI Key

CVXBEEMKQHEXEN-FIBGUPNXSA-N

Origin of Product

United States

Foundational & Exploratory

Carbaryl-d3 physical characteristics for researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Characteristics of Carbaryl-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical, chemical, and safety characteristics of this compound. This compound is the deuterated form of Carbaryl, a broad-spectrum carbamate (B1207046) insecticide. Due to its isotopic labeling, this compound serves as an essential internal standard for quantitative analysis in various research and environmental monitoring applications, particularly in mass spectrometry-based methods.

Physical and Chemical Properties

This compound is a synthetic, white to gray crystalline solid at room temperature[1][2][3][4]. It is generally odorless and stable under neutral or acidic conditions but is susceptible to hydrolysis under alkaline conditions[2][4]. Its primary utility is as an analytical standard for the quantification of its non-labeled counterpart, Carbaryl[5][6].

Table 1: Core Physical and Chemical Data for this compound

Property Value Source(s)
CAS Number 1433961-56-8 [5][7][8][9]
Molecular Formula C₁₂H₈D₃NO₂ [5][7][9]
Molecular Weight 204.24 g/mol [5][7][9][10]
Synonyms 1-Naphthyl N-(methyl-d3)carbamate, Naphthalen-1-yl (methyl-d3)carbamate [5][9][11]
Appearance White to gray crystalline solid [1][3][4]
Melting Point 142-146 °C (for Carbaryl) [1][2][12]
Boiling Point Decomposes below boiling point [1][2][4]
Water Solubility Low / Sparingly soluble (approx. 110-120 mg/L at 20-22 °C for Carbaryl) [1][3][13]
Solubility in Organic Solvents Soluble in most polar organic solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) [1][2]
Density ~1.23 g/cm³ at 20 °C (for Carbaryl) [4][13][14]

| Vapor Pressure | <0.00004 mmHg at 25 °C (for Carbaryl) |[1][4] |

Safety and Handling

This compound, like its non-labeled analog, is classified as a hazardous substance. It is harmful if swallowed or inhaled and is suspected of causing cancer[5][13][15][16]. It is also very toxic to aquatic life[13][15][16]. Appropriate personal protective equipment (PPE), including gloves and eye protection, should be used when handling this compound[13][17].

Table 2: Hazard and Precautionary Information

Classification Code Description Source(s)
Hazard Statements H302 + H332 Harmful if swallowed or if inhaled [5][13]
H351 Suspected of causing cancer [5][13][15]
H400 Very toxic to aquatic life [5][13][15]
Precautionary Statements P261 Avoid breathing dust/fume/gas/mist/vapors/spray [5][13][17]
P273 Avoid release to the environment [5][17]
P280 Wear protective gloves/protective clothing/eye protection/face protection [13]
P301 + P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell [5][13]
P304 + P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing [5][13]

| | P405 | Store locked up |[13] |

Experimental Protocols

As an internal standard, a critical parameter for this compound is its isotopic purity. The following is a generalized protocol for determining the isotopic purity of a deuterated standard using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS), a common application for this compound.

Objective: To determine the isotopic distribution and confirm the isotopic purity of this compound.

1. Materials and Reagents:

  • This compound standard

  • Carbaryl unlabeled standard (for reference)

  • LC-MS grade acetonitrile (B52724)

  • LC-MS grade water

  • LC-MS grade formic acid (or other appropriate modifier)

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system[18].

2. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile[18].

  • From the stock solution, create a working solution of 1 µg/mL in a 50:50 mixture of acetonitrile and water[18].

  • Prepare a similar working solution of the unlabeled Carbaryl standard for mass accuracy confirmation and reference[18].

3. LC-MS Parameters (Typical):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for the next injection[18].

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1-5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MS Acquisition: Full scan mode over a relevant m/z range (e.g., 150-250 amu) to include the molecular ions of all expected isotopologues.

4. Data Analysis:

  • Acquire the full scan mass spectrum for the this compound standard[18].

  • Extract the ion chromatograms for the protonated molecular ions ([M+H]⁺) corresponding to the d₀ to d₃ isotopologues (m/z ~202.09 to ~205.11).

  • Integrate the peak areas for each isotopologue[18].

  • Calculate the isotopic purity by expressing the peak area of the d₃ isotopologue as a percentage of the sum of all isotopologue peak areas (d₀, d₁, d₂, d₃).

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing stock Prepare 1 mg/mL Stock Solution (this compound in Acetonitrile) work Dilute to 1 µg/mL Working Solution (50:50 ACN:Water) stock->work inject Inject Sample onto UHPLC-HRMS System work->inject acquire Acquire Full Scan Mass Spectra (ESI+) inject->acquire extract Extract Ion Chromatograms for d₀ to d₃ Isotopologues acquire->extract integrate Integrate Peak Areas extract->integrate calculate Calculate Isotopic Purity integrate->calculate

Caption: General workflow for isotopic purity determination of this compound by LC-HRMS.

Mechanism of Action Pathway

Carbaryl functions as an insecticide by inhibiting the acetylcholinesterase (AChE) enzyme[3][19]. AChE is critical for nerve function, as it breaks down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. By inhibiting AChE, Carbaryl causes an accumulation of ACh, leading to overstimulation of the nervous system and ultimately, the death of the insect[20].

G cluster_synapse Synaptic Cleft cluster_inhibition Inhibition Pathway ACh Acetylcholine (ACh) Neurotransmitter AChE Acetylcholinesterase (AChE) Enzyme ACh->AChE Binds to Receptor Postsynaptic Receptor ACh->Receptor Signal Transmission Inhibited_AChE Inhibited AChE (Carbamoylated) AChE->Inhibited_AChE AChE_hydrolysis Hydrolysis (Choline + Acetic Acid) AChE->AChE_hydrolysis Normal Function Carbaryl Carbaryl Carbaryl->AChE Inhibits Accumulation ACh Accumulation Inhibited_AChE->Accumulation Leads to Overstimulation Nervous System Overstimulation Accumulation->Overstimulation

Caption: Carbaryl's mechanism of action as a reversible inhibitor of acetylcholinesterase.

References

An In-depth Technical Guide to the Synthesis and Preparation of Carbaryl-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and preparation of Carbaryl-d3, a deuterated isotopologue of the broad-spectrum insecticide Carbaryl. The inclusion of deuterium (B1214612) atoms in the N-methyl group makes this compound an essential internal standard for quantitative analysis in various scientific disciplines, including environmental monitoring, toxicology, and pharmacokinetic studies. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.

Core Synthesis Strategy

The primary route for the synthesis of this compound (specifically Carbaryl-(methyl-D3)) involves a two-step process that strategically avoids the use of highly toxic methyl isocyanate-d3. The synthesis commences with the reaction of 1-naphthol (B170400) with triphosgene (B27547) to form an intermediate, 1-naphthyl chloroformate. This intermediate is then reacted with monomethylamine-d3 hydrochloride in the presence of a base to yield the final product, this compound. This method offers a safer and more controlled approach to introducing the deuterated methyl group.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound, based on established protocols.

ParameterValue
Reactants
1-Naphthol1 equivalent
Triphosgene0.4 equivalents
Monomethylamine-d3 Hydrochloride1.1 equivalents
Sodium Carbonate2.2 equivalents
Reaction Conditions
Solvent (Step 1)Toluene (B28343)
Solvent (Step 2)Toluene and Water
Temperature (Step 1)0-5 °C
Temperature (Step 2)0-10 °C
Reaction Time (Step 1)2-4 hours
Reaction Time (Step 2)1-2 hours
Purification
ChromatographySilica (B1680970) gel column
EluentHexane:Ethyl Acetate (B1210297) (5:1 v/v)
Yield and Purity
Overall Yield75-85%
Purity (by HPLC)>98%

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of this compound.

Step 1: Synthesis of 1-Naphthyl chloroformate
  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-naphthol (1 equivalent) in anhydrous toluene.

  • Cool the solution to 0-5 °C using an ice bath.

  • In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous toluene.

  • Slowly add the triphosgene solution to the 1-naphthol solution via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the organic phase sequentially with water (3 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain 1-naphthyl chloroformate as a crude oil, which can be used in the next step without further purification.

Step 2: Synthesis of this compound from 1-Naphthyl chloroformate
  • Dissolve the crude 1-naphthyl chloroformate (1 equivalent) in toluene and cool the solution to 0-5 °C in an ice bath.

  • In a separate beaker, prepare a solution of monomethylamine-d3 hydrochloride (1.1 equivalents) in water.

  • In another beaker, prepare a solution of sodium carbonate (2.2 equivalents) in water.

  • Simultaneously, add the monomethylamine-d3 hydrochloride solution and the sodium carbonate solution dropwise to the stirred solution of 1-naphthyl chloroformate over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate (5:1 v/v) eluent system to yield pure this compound as a white solid.

Visualized Synthesis Pathway

The following diagram illustrates the logical workflow for the synthesis of this compound.

Synthesis_of_Carbaryl_d3 Naphthol 1-Naphthol Step1 Step 1: Formation of Chloroformate Naphthol->Step1 Triphosgene Triphosgene Triphosgene->Step1 Chloroformate 1-Naphthyl chloroformate (Intermediate) Step1->Chloroformate Toluene, 0-5 °C Step2 Step 2: Carbamoylation Chloroformate->Step2 Monomethylamine_d3 Monomethylamine-d3 HCl Monomethylamine_d3->Step2 Base Na2CO3 (aq) Base->Step2 Carbaryl_d3 This compound Step2->Carbaryl_d3 Toluene/Water, 0-10 °C

Caption: Synthetic pathway for this compound from 1-Naphthol.

In-Depth Technical Guide: Carbaryl-d3 (CAS Number: 1433961-56-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbaryl-d3 is the deuterated analog of Carbaryl (B1668338), a broad-spectrum N-methylcarbamate insecticide.[] Its primary application in research and development is as an internal standard for the quantification of Carbaryl in various matrices, including environmental, agricultural, and biological samples.[2] The deuterium (B1214612) labeling provides a distinct mass signature, enabling precise and accurate measurement using mass spectrometry-based techniques.[3] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, mechanism of action, metabolic fate, and detailed experimental protocols for its use in analytical methods.

Physicochemical and Toxicological Data

The following tables summarize the key physicochemical and toxicological properties of this compound and its non-labeled parent compound, Carbaryl. Data for this compound is limited, and therefore, properties of Carbaryl are provided as a close approximation.

Table 1: Physicochemical Properties

PropertyValueReference
This compound
CAS Number1433961-56-8[]
Molecular FormulaC₁₂H₈D₃NO₂[]
Molecular Weight204.24 g/mol []
AppearanceOff-white solid[]
SolubilitySoluble in Chloroform (Slightly), Methanol (B129727) (Slightly)[]
Carbaryl (for reference)
CAS Number63-25-2[4]
Molecular FormulaC₁₂H₁₁NO₂[4]
Molecular Weight201.22 g/mol [4]
Melting Point142 °C (288 °F)[5][6]
Boiling PointDecomposes[4][5]
Water SolubilitySparingly soluble[4][6]
Specific Gravity1.23 at 20 °C (68 °F)[5]

Table 2: Toxicological Data (for Carbaryl)

ParameterValueReference
Acute Oral LD₅₀ (Rat)250-850 mg/kg
Acute Dermal LD₅₀ (Rabbit)>2000 mg/kg[7]
Primary Mechanism of ToxicityCholinesterase Inhibition[7]
CarcinogenicitySuspected of causing cancer[8]

Synthesis

The synthesis of this compound involves the reaction of 1-naphthol (B170400) with a deuterated methyl isocyanate equivalent. A common route for synthesizing carbamates involves the use of methyl isocyanate.[9] For the deuterated analog, a deuterated methylamine (B109427) source is required. A patented method describes the preparation of methyl-d3-amine (B1598088) and its salts, which can serve as a precursor.[10]

A potential synthetic route is outlined below:

Synthesis 1-Naphthol 1-Naphthol This compound This compound 1-Naphthol->this compound Methyl-d3-isocyanate (CD3NCO) or equivalent Methyl-d3-amine (CD3NH2) Methyl-d3-amine (CD3NH2) Methyl-d3-isocyanate (CD3NCO) Methyl-d3-isocyanate (CD3NCO) Methyl-d3-amine (CD3NH2)->Methyl-d3-isocyanate (CD3NCO) Phosgene or equivalent

Caption: Proposed synthesis of this compound.

Mechanism of Action: Cholinesterase Inhibition

The primary mechanism of toxicity for Carbaryl, and by extension this compound, is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system.[7] Carbaryl carbamylates a serine residue in the active site of AChE, rendering the enzyme inactive.[11] This leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, resulting in continuous nerve stimulation.[7] This inhibition is considered reversible.[7]

AChE_Inhibition cluster_synapse Synaptic Cleft Acetylcholine Acetylcholine AChE Acetylcholinesterase Acetylcholine->AChE Hydrolysis Choline + Acetate Choline + Acetate AChE->Choline + Acetate Carbamylated_AChE Inactive Carbamylated AChE AChE->Carbamylated_AChE Carbaryl Carbaryl Carbaryl->AChE Inhibition

Caption: Cholinesterase inhibition by Carbaryl.

Metabolic Pathway

Carbaryl is primarily metabolized in humans and other organisms through two main pathways: hydrolysis and hydroxylation.[12] The hydrolysis of the carbamate (B1207046) ester bond is a major route, yielding 1-naphthol.[4] The hydroxylation pathway, mediated by cytochrome P450 enzymes (CYP1A1, CYP1A2, CYP2B6, and CYP3A4), produces metabolites such as 4-hydroxycarbaryl, 5-hydroxycarbaryl, and carbaryl methylol.[12] The primary metabolite, 1-naphthol, can be further conjugated, for example, with sulfate, for excretion.[12]

Metabolic_Pathway Carbaryl Carbaryl 1-Naphthol 1-Naphthol Carbaryl->1-Naphthol Hydrolysis 4-Hydroxycarbaryl 4-Hydroxycarbaryl Carbaryl->4-Hydroxycarbaryl CYP1A1, CYP3A4 5-Hydroxycarbaryl 5-Hydroxycarbaryl Carbaryl->5-Hydroxycarbaryl CYP1A1, CYP1A2 Carbaryl_Methylol Carbaryl_Methylol Carbaryl->Carbaryl_Methylol CYP2B6 Conjugated_Metabolites Conjugated Metabolites (e.g., 1-Naphthol Sulfate) 1-Naphthol->Conjugated_Metabolites Excretion Excretion Conjugated_Metabolites->Excretion

Caption: Metabolic pathway of Carbaryl.

Experimental Protocols

Use of this compound as an Internal Standard in LC-MS/MS Analysis

This protocol outlines a general procedure for the quantification of Carbaryl in water samples using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To accurately quantify Carbaryl residues in water samples.

Principle: A known concentration of this compound is added to the sample prior to extraction. The ratio of the signal from the analyte (Carbaryl) to the signal from the internal standard (this compound) is used for quantification. This corrects for variations in extraction efficiency and matrix effects.[2]

Materials:

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of Carbaryl and this compound in methanol (e.g., 100 µg/mL).

    • Prepare working standard solutions by serial dilution of the stock solutions in an appropriate solvent (e.g., acetonitrile/water).

    • Prepare calibration standards by spiking blank water samples with known concentrations of Carbaryl and a constant concentration of this compound.

  • Sample Preparation (Solid-Phase Extraction):

    • To a 100 mL water sample, add a known amount of this compound internal standard solution (e.g., to a final concentration of 10 ng/mL).

    • Condition a C18 SPE cartridge by passing methanol followed by water.

    • Load the water sample onto the SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent in water to remove interferences.

    • Elute the analytes with a suitable organic solvent (e.g., acetonitrile or methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).

      • Mobile Phase A: 5 mM ammonium formate and 0.1% formic acid in water.

      • Mobile Phase B: 5 mM ammonium formate and 0.1% formic acid in methanol.

      • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.

      • Flow Rate: 0.25 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS/MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • Monitor the precursor to product ion transitions for both Carbaryl and this compound. For Carbaryl, a common transition is m/z 202 -> 145. For this compound, the transition would be m/z 205 -> 148.

  • Quantification:

    • Construct a calibration curve by plotting the ratio of the peak area of Carbaryl to the peak area of this compound against the concentration of Carbaryl in the calibration standards.

    • Determine the concentration of Carbaryl in the samples by interpolating their peak area ratios on the calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Water Sample Spike Spike with this compound Sample->Spike SPE Solid-Phase Extraction (C18) Spike->SPE Elute Elute & Reconstitute SPE->Elute LC LC Separation (C18 Column) Elute->LC MS MS/MS Detection (MRM) LC->MS Data Data Analysis & Quantification MS->Data

Caption: LC-MS/MS experimental workflow.

Safety and Handling

This compound should be handled with the same precautions as Carbaryl. It is harmful if swallowed or inhaled and is suspected of causing cancer. It is also very toxic to aquatic life.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]

  • Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing dust.[7]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[13]

Conclusion

This compound is an essential tool for the accurate and precise quantification of Carbaryl in various complex matrices. Its use as an internal standard in mass spectrometry-based methods is critical for regulatory monitoring, environmental assessment, and food safety applications. This guide provides fundamental technical information and a representative experimental protocol to aid researchers and scientists in their work with this important analytical standard.

References

Carbaryl-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of Carbaryl-d3, a deuterated analog of the carbamate (B1207046) insecticide Carbaryl (B1668338). This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize isotopically labeled standards for quantitative analysis.

Core Compound Properties

This compound serves as an ideal internal standard for the quantification of Carbaryl in various matrices due to its similar chemical and physical properties to the parent compound, with the key difference being a higher mass. This ensures co-elution during chromatographic separation and similar ionization efficiency in mass spectrometry, allowing for accurate correction of matrix effects and variations in sample preparation.

Physicochemical Data

Quantitative data for this compound and its non-deuterated parent compound, Carbaryl, are summarized below. Data for Carbaryl is provided as a proxy for this compound where specific data for the deuterated form is not available.

PropertyValueReference
This compound
Molecular FormulaC₁₂H₈D₃NO₂
Molecular Weight204.24 g/mol
Carbaryl
Molecular FormulaC₁₂H₁₁NO₂[1]
Molecular Weight201.22 g/mol [2]
Melting Point142 °C[2]
Boiling Point315 °C (decomposes)[2]
Water SolubilityInsoluble[2]
Log P (Octanol-Water Partition Coefficient)2.36
Vapor Pressure<0.005 mPa at 20 °C
pKa10.3

Analytical Methodologies

The accurate quantification of Carbaryl in complex matrices such as food, water, and biological samples is critical for regulatory monitoring and toxicological studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for such analyses, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: QuEChERS Protocol for Food Matrices

A common and effective method for extracting Carbaryl from food samples is the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method.

Protocol:

  • Homogenization: Homogenize 10-15 g of the sample.

  • Extraction:

    • Place 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Spike with an appropriate volume of this compound internal standard solution.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) and MgSO₄).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned-up supernatant.

    • The extract can be directly analyzed or diluted with a suitable solvent before injection into the LC-MS/MS system.

LC-MS/MS Instrumentation and Parameters

Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is typically used (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute Carbaryl, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

Tandem Mass Spectrometry (MS/MS):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Carbaryl202.1145.1 (Quantifier)15
202.1127.1 (Qualifier)34
This compound205.1148.115

Metabolic and Degradation Pathways

Understanding the fate of Carbaryl in biological systems and the environment is crucial for assessing its toxicological profile and environmental impact. Carbaryl undergoes metabolic transformation in organisms and degradation in the environment through hydrolysis and photolysis.

Metabolic Pathway of Carbaryl

In mammals, Carbaryl is primarily metabolized in the liver by cytochrome P450 enzymes.[3] The major metabolic pathways include hydroxylation and hydrolysis.

Carbaryl Metabolism Carbaryl Carbaryl Hydrolysis Hydrolysis (Esterases) Carbaryl->Hydrolysis Hydroxylation Hydroxylation (Cytochrome P450) Carbaryl->Hydroxylation Naphthol 1-Naphthol Hydrolysis->Naphthol Methylcarbamic_acid Methylcarbamic Acid Hydrolysis->Methylcarbamic_acid Conjugation Conjugation (Glucuronidation/Sulfation) Naphthol->Conjugation Hydroxycarbaryl 4- & 5-Hydroxycarbaryl Hydroxylation->Hydroxycarbaryl Hydroxycarbaryl->Conjugation Excretion Excretion Conjugation->Excretion

Metabolic pathway of Carbaryl in mammals.
Environmental Degradation of Carbaryl

Carbaryl is susceptible to degradation in the environment through two primary abiotic pathways: hydrolysis and photolysis.

Carbaryl Degradation Carbaryl Carbaryl Hydrolysis Hydrolysis Carbaryl->Hydrolysis pH dependent Photolysis Photolysis Carbaryl->Photolysis Sunlight Naphthol 1-Naphthol Hydrolysis->Naphthol Naphthoquinones Naphthoquinones Photolysis->Naphthoquinones

References

Isotopic Purity of Carbaryl-d3 Analytical Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of the Carbaryl-d3 analytical standard, a critical component in metabolic studies, environmental analysis, and clinical research. Ensuring the high isotopic enrichment of this standard is paramount for accurate quantification and reliable experimental outcomes. This document outlines the typical isotopic purity, the methodologies for its determination, and the factors influencing its integrity.

Data Presentation: Isotopic Purity of this compound

The isotopic purity of a deuterated analytical standard is a measure of the percentage of the desired deuterated isotopologue (in this case, d3) relative to the less-deuterated and non-deuterated species. While a specific Certificate of Analysis for this compound may vary between manufacturers and batches, a typical specification for isotopic purity is a minimum of 98% for the deuterated form.

Below is a table summarizing a representative isotopic distribution for a high-quality this compound analytical standard.

IsotopologueDescriptionRepresentative Abundance (%)
d3Carbaryl with three deuterium (B1214612) atoms≥ 98.0
d2Carbaryl with two deuterium atoms≤ 1.5
d1Carbaryl with one deuterium atom≤ 0.5
d0Non-deuterated Carbaryl≤ 0.1

Note: The values presented are representative and may not reflect the exact specifications of all commercially available standards. Always refer to the Certificate of Analysis provided by the supplier for lot-specific data.

Experimental Protocols for Isotopic Purity Determination

The determination of the isotopic purity of this compound is primarily achieved through high-resolution mass spectrometry (HRMS), often coupled with a chromatographic separation technique such as liquid chromatography (LC) or gas chromatography (GC).

Sample Preparation
  • Standard Solution Preparation: A stock solution of the this compound analytical standard is prepared in a high-purity solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL). Serial dilutions are then performed to create working solutions suitable for mass spectrometric analysis (e.g., 1 µg/mL).

  • Matrix Matching: For applications involving complex matrices (e.g., plasma, soil extracts), it is advisable to prepare calibration standards in a matrix that mimics the study samples to account for potential matrix effects.

Chromatographic Separation (LC-MS/MS)
  • Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for the separation of Carbaryl.

  • Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Injection Volume: 1 to 10 µL.

Mass Spectrometric Analysis (HRMS)
  • Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is essential for resolving the small mass differences between the isotopologues.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is a common and effective method for ionizing Carbaryl.

  • Data Acquisition: Data is acquired in full scan mode over a mass range that includes the molecular ions of all expected isotopologues of Carbaryl (d0 to d3).

  • Resolution: The mass spectrometer should be operated at a high resolution (e.g., > 10,000 FWHM) to ensure baseline separation of the isotopic peaks.

Data Analysis
  • Extracted Ion Chromatograms (EICs): EICs are generated for the exact masses of the protonated molecules of each isotopologue ([M+H]+):

    • d0-Carbaryl: m/z 202.0817

    • d1-Carbaryl: m/z 203.0880

    • d2-Carbaryl: m/z 204.0943

    • d3-Carbaryl: m/z 205.1005

  • Peak Integration: The peak areas of the EICs for each isotopologue are integrated.

  • Calculation of Isotopic Purity: The percentage of each isotopologue is calculated based on its peak area relative to the sum of the peak areas of all isotopologues.

Visualizations

Signaling Pathway of Carbaryl's Mode of Action

cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by Carbaryl Acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic_Receptor Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Signal Signal Transduction Postsynaptic_Receptor->Signal Carbaryl Carbaryl Carbaryl->AChE Inhibition

Caption: Inhibition of Acetylcholinesterase by Carbaryl.

Experimental Workflow for Isotopic Purity Determination

cluster_analysis Analytical Instrumentation cluster_processing Data Processing & Analysis start Start: this compound Standard prep Sample Preparation (Dissolution & Dilution) start->prep lc LC Separation (C18 Column) prep->lc ms HRMS Detection (ESI+, Full Scan) lc->ms data_acq Data Acquisition ms->data_acq eic Extracted Ion Chromatograms (d0, d1, d2, d3) data_acq->eic integration Peak Area Integration eic->integration calculation Isotopic Purity Calculation integration->calculation end End: Purity Report calculation->end

Caption: Workflow for this compound Isotopic Purity Analysis.

Factors Influencing Isotopic Purity

cluster_synthesis Synthesis & Purification cluster_storage Storage & Handling cluster_analysis Analytical Method center_node Isotopic Purity of This compound Standard starting_material Purity of Deuterated Starting Material starting_material->center_node reaction_conditions Reaction Conditions (H/D Exchange) reaction_conditions->center_node purification Purification Method (e.g., Crystallization, Chromatography) purification->center_node storage_conditions Storage Conditions (Temperature, Light, Humidity) storage_conditions->center_node solvent Solvent Effects (Potential for H/D Exchange) solvent->center_node ms_resolution Mass Spectrometer Resolution ms_resolution->center_node data_analysis Data Analysis Method data_analysis->center_node

Caption: Key Factors Affecting this compound Isotopic Purity.

A Technical Guide to Commercial Carbaryl-d3 Reference Material for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of high-purity, well-characterized reference materials is fundamental to ensuring the accuracy and reliability of analytical data. This guide provides an in-depth overview of commercially available Carbaryl-d3, a deuterated internal standard crucial for the quantitative analysis of the insecticide Carbaryl.

This compound (1-Naphthyl N-(methyl-d3)carbamate) serves as an ideal internal standard for mass spectrometry-based methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its chemical properties are nearly identical to Carbaryl, allowing it to co-elute and experience similar ionization effects. However, its increased mass due to the three deuterium (B1214612) atoms on the methyl group allows for its distinct detection by the mass spectrometer. This enables precise quantification by correcting for variations in sample preparation and instrument response.

Commercial Suppliers and Product Specifications

Several reputable suppliers offer this compound as a high-quality analytical standard, often produced under ISO 17034 and ISO/IEC 17025 accreditations. These standards are essential for applications in environmental monitoring, food safety analysis, and toxicology studies. Below is a summary of key suppliers and the typical product specifications. While specific lot data is provided on the Certificate of Analysis (CoA) upon purchase, this table represents the general product information available.

SupplierProduct Name/LineCAS NumberMolecular FormulaMolecular Weight ( g/mol )Format
Sigma-Aldrich (MilliporeSigma) PESTANAL®1433961-56-8C₁₂D₃H₈NO₂204.24Neat
LGC Standards Dr. Ehrenstorfer1433961-56-8C₁₂D₃H₈NO₂204.24Neat
Toronto Research Chemicals (TRC) -1433961-56-8C₁₂D₃H₈NO₂204.24Neat

Quantitative Data Overview

The Certificate of Analysis accompanying the reference material is a critical document providing detailed quantitative data from batch-specific testing. For a high-quality this compound standard, the CoA will typically include the following information:

ParameterTypical SpecificationMethod of Analysis
Chemical Purity ≥98%HPLC, GC
Isotopic Purity (Deuterium Incorporation) ≥99 atom % DMass Spectrometry
Identity Confirmation Conforms to structure¹H-NMR, Mass Spectrometry, IR
Residual Solvents Specified limits¹H-NMR, GC-HS
Water Content Specified limitsKarl Fischer Titration
Uncertainty Reported as an expanded uncertainty at a 95% confidence level-

Note: The values presented are typical and may vary between suppliers and specific lots. Always refer to the Certificate of Analysis provided with the standard.

Experimental Protocol: Quantification of Carbaryl in Water Samples using this compound Internal Standard by LC-MS/MS

This section provides a detailed methodology for the analysis of Carbaryl in environmental water samples. The protocol is based on established methods for pesticide residue analysis and demonstrates the application of this compound as an internal standard.

Materials and Reagents
  • Carbaryl analytical standard

  • This compound internal standard

  • LC-MS grade acetonitrile, methanol (B129727), and water

  • Formic acid (≥98%)

  • Solid Phase Extraction (SPE) C18 cartridges

Standard Solution Preparation
  • Carbaryl Stock Solution (100 µg/mL): Accurately weigh 10 mg of Carbaryl standard, dissolve in methanol, and bring to a final volume of 100 mL in a volumetric flask.

  • This compound Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard, dissolve in methanol, and bring to a final volume of 100 mL.

  • Working Standard and IS Solutions: Prepare a series of calibration standards by serially diluting the Carbaryl stock solution with a mixture of methanol and water. Spike each calibration standard, blank, and sample with the this compound IS working solution to a final concentration of 50 ng/mL.

Sample Preparation (Solid Phase Extraction)
  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.

  • Pass 100 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of water to remove interferences.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analytes with 5 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.

  • Add the this compound internal standard.

LC-MS/MS Instrumental Analysis
  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would start at 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Agilent 6490 Triple Quadrupole or equivalent with an electrospray ionization (ESI) source in positive mode.

  • MRM Transitions:

    • Carbaryl: Precursor Ion (m/z) 202.1 → Product Ions (m/z) 145.1 (quantifier), 127.0 (qualifier)

    • This compound: Precursor Ion (m/z) 205.1 → Product Ion (m/z) 148.1

Data Analysis

Quantification is performed by constructing a calibration curve based on the peak area ratio of the Carbaryl quantifier ion to the this compound quantifier ion versus the concentration of the calibration standards. The concentration of Carbaryl in the samples is then determined from this curve.

Visualizing the Analytical Workflow

The following diagrams illustrate the key processes involved in using a deuterated internal standard for quantitative analysis.

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Water Sample Spike_IS Spike with this compound IS Sample->Spike_IS SPE Solid Phase Extraction (SPE) Spike_IS->SPE Elute Elution & Reconstitution SPE->Elute LCMS LC-MS/MS System Elute->LCMS Cal_Std Calibration Standards Spike_Cal Spike with this compound IS Cal_Std->Spike_Cal Spike_Cal->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Ratio Calculate Area Ratio (Analyte / IS) Data->Ratio Curve Generate Calibration Curve Ratio->Curve Result Determine Sample Concentration Curve->Result

Workflow for Quantitative Analysis using an Internal Standard.

G cluster_pathway Principle of Isotope Dilution Analysis cluster_sample In Sample cluster_instrument In Mass Spectrometer Analyte Carbaryl (Analyte) Mass: M Analyte_Sample Unknown Amount of Analyte Analyte->Analyte_Sample IS This compound (Internal Standard) Mass: M+3 IS_Added Known Amount of IS Added IS->IS_Added Ratio Measure Ratio of Analyte Signal to IS Signal Analyte_Sample->Ratio IS_Added->Ratio Quant Accurate Quantification Ratio->Quant

Logical relationship in Isotope Dilution Analysis.

Carbaryl-d3: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Carbaryl-d3. The information presented herein is crucial for ensuring the integrity and accuracy of research and development activities involving this isotopically labeled compound. The guidance is compiled from publicly available data sheets and scientific literature, primarily focusing on its non-deuterated analogue, Carbaryl, with inferred implications for this compound based on the kinetic isotope effect.

Chemical and Physical Properties

This compound, the deuterated form of Carbaryl, is a carbamate (B1207046) insecticide. The deuterium (B1214612) labeling is typically on the methyl group. Its fundamental properties are summarized below.

PropertyValue
Chemical Name 1-Naphthyl N-(methyl-d3)carbamate
CAS Number 1433961-56-8
Molecular Formula C₁₂H₈D₃NO₂
Molecular Weight 204.24 g/mol
Appearance White to off-white solid
Solubility Insoluble in water

Recommended Storage Conditions

To maintain the chemical integrity of this compound, it is imperative to adhere to the following storage conditions. Suppliers of this compound indicate that the compound has a limited shelf life, and the expiration date is provided on the product's label and Certificate of Analysis.

ConditionRecommendation
Temperature Store in a cool, dry place.
Light Protect from light.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).
Container Keep container tightly closed.
Ventilation Ensure good ventilation.

Stability Profile

The stability of this compound is influenced by several factors, including pH, temperature, and light. While specific quantitative stability data for this compound is not extensively published, the stability of Carbaryl provides a strong indication of its expected behavior. The substitution of hydrogen with deuterium to form a carbon-deuterium (C-D) bond, which is stronger than a carbon-hydrogen (C-H) bond, may result in a greater stability for this compound, a phenomenon known as the kinetic isotope effect.

pH Stability (Hydrolysis)

Carbaryl is known to be stable in neutral and weakly acidic conditions but hydrolyzes in alkaline media.[1][2] The primary hydrolysis product is 1-naphthol (B170400).

pHConditionHalf-life (t₁/₂) of Carbaryl
5AcidicStable
6.16 °C, ultrapure waterNo degradation observed
6.122 °C, ultrapure water37 days[1]
7Neutral12 days[2]
7.36 °C, river water31 days[1]
7.322 °C, river water11 days[1]
9Alkaline3.2 hours[2][3]

dot

Caption: Hydrolytic degradation pathway of this compound.

Thermal Stability

Carbaryl is stable to heat up to 70°C.[2] Thermal decomposition at higher temperatures will lead to the release of toxic fumes, including oxides of nitrogen and methyl isocyanate.

Photostability

Carbaryl is susceptible to photodegradation. When exposed to sunlight, Carbaryl in river water has been observed to degrade completely within two weeks.[3] The half-life of Carbaryl in water due to photolysis is approximately 21 days.[3]

Experimental Protocols for Stability Testing

A comprehensive stability study for this compound should be conducted according to established guidelines (e.g., ICH Q1A(R2)). The following outlines a general protocol.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for separating the intact this compound from its degradation products. A High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method would be suitable.

Example HPLC Method Parameters (adapted from Carbaryl analysis): [4]

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile (B52724) and water or a suitable buffer.
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 220 nm) or MS/MS
Injection Volume 10 µL
Column Temperature 30 °C

dot

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separate on C18 Column Inject->Separate Detect UV or MS/MS Detection Separate->Detect Quantify Quantify this compound and Degradants Detect->Quantify Assess Assess Stability Quantify->Assess

Caption: Workflow for stability analysis of this compound by HPLC.

Forced Degradation Studies

To establish the stability-indicating nature of the analytical method, forced degradation studies should be performed on this compound.

Stress ConditionTypical Protocol
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOH at room temperature for 2 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation 60 °C for 48 hours
Photodegradation Exposure to UV light (254 nm) and visible light for 24 hours
Long-Term and Accelerated Stability Studies

Formal stability studies should be conducted on at least three batches of this compound in its proposed commercial packaging.

Study TypeStorage ConditionsTesting Frequency
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24 months
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH0, 3, 6 months

Potential Degradation Pathways

The primary degradation pathway for Carbaryl is hydrolysis to 1-naphthol and methylamine. For this compound, this would result in 1-naphthol and deuterated methylamine. Other potential degradation pathways, especially under photolytic and oxidative stress, can be more complex.

dot

Carbaryl_d3 This compound Hydrolysis Hydrolysis (1-Naphthol) Carbaryl_d3->Hydrolysis Photolysis Photolysis (Naphthoquinones) Carbaryl_d3->Photolysis Oxidation Oxidation (Hydroxylated derivatives) Carbaryl_d3->Oxidation

Caption: Major degradation pathways for this compound.

Conclusion

This compound is a stable compound when stored under the recommended conditions of cool, dry, and dark. Its stability is highly dependent on pH, with rapid degradation occurring in alkaline environments. While specific stability data for the deuterated form is limited, the extensive information available for Carbaryl provides a reliable basis for handling and storage protocols. The potential for increased stability due to the kinetic isotope effect should be considered. For critical applications, it is strongly recommended to perform in-house stability assessments under the specific conditions of use.

References

Technical Guide: Solubility of Carbaryl-d3 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbaryl, a broad-spectrum carbamate (B1207046) insecticide, is widely used in agriculture and residential settings. Its deuterated isotopologue, Carbaryl-d3, serves as an essential internal standard for analytical and metabolic studies, enabling precise quantification in complex matrices. A thorough understanding of this compound's solubility in various organic solvents is critical for the development of analytical methods, formulation studies, and toxicological research. This technical guide provides a comprehensive overview of the solubility of Carbaryl (as a proxy for this compound) in common organic solvents, details the experimental protocols for solubility determination, and presents a logical workflow for solubility assessment.

Quantitative Solubility Data

The solubility of a compound is a fundamental physical property that dictates its behavior in solution. For Carbaryl, solubility is significantly higher in polar organic solvents compared to water. The following table summarizes the available quantitative solubility data for Carbaryl in several organic solvents at 25 °C.

Organic SolventSolubility (g/kg of solvent) at 25 °C
Dimethylformamide (DMF)400 - 450[1]
Dimethyl sulfoxide (B87167) (DMSO)400 - 450[1]
Acetone200 - 300[1]
Cyclohexanone200 - 250[1]
Isopropanol100[1]
Xylene100[1]

Carbaryl is also described as being soluble in corn oil[2]. In contrast, its solubility in water is significantly lower, reported as 110 mg/L at 22 °C[1].

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a routine yet critical experimental procedure. The two most common and accepted methods for determining the thermodynamic solubility of a compound are the Shake-Flask Method and the Crystal Slurry (or Equilibrium Solubility) Method.

Shake-Flask Method

The Shake-Flask method is a classical and widely used technique for determining the equilibrium solubility of a compound in a given solvent.

Principle: An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.

Detailed Methodology:

  • Preparation: Add an excess amount of this compound to a series of flasks, each containing a precise volume of the selected organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Seal the flasks to prevent solvent evaporation and place them in a constant temperature shaker or incubator. Agitate the flasks for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The temperature should be rigorously controlled, as solubility is temperature-dependent.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, the supernatant can be carefully decanted, centrifuged, or filtered. Filtration is often performed using a syringe filter with a membrane chemically compatible with the solvent (e.g., PTFE).

  • Quantification: Accurately dilute a known volume of the clear, saturated supernatant with an appropriate solvent. Analyze the concentration of this compound in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, or Gas Chromatography (GC).

  • Calculation: From the measured concentration of the diluted sample, calculate the original concentration in the saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.

Crystal Slurry Method (Equilibrium Solubility Method)

The Crystal Slurry Method is another robust technique for determining thermodynamic solubility, particularly useful for ensuring that the solid phase in equilibrium with the solution is the most stable crystalline form.

Principle: A suspension (slurry) of the compound in the solvent is stirred at a constant temperature until the concentration of the dissolved compound in the liquid phase becomes constant.

Detailed Methodology:

  • Slurry Preparation: Prepare a slurry by adding a known amount of this compound to a known volume of the organic solvent in a sealed vessel. The amount of solid should be sufficient to maintain a slurry throughout the experiment.

  • Equilibration: Place the vessel in a temperature-controlled environment and stir the slurry continuously. The use of a magnetic stirrer is common. The system is left to equilibrate for an extended period, which can range from several hours to days.

  • Sampling and Analysis: At regular time intervals, take small aliquots of the liquid phase. It is crucial to filter the aliquot immediately to remove any solid particles. Analyze the concentration of this compound in the clear filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Equilibrium Confirmation: Continue sampling and analysis until the measured concentration of this compound in the solvent remains constant over several consecutive time points. This plateau in concentration indicates that equilibrium has been reached.

  • Data Reporting: The constant concentration value is reported as the equilibrium solubility of this compound in the specified solvent and temperature. It is also good practice to analyze the remaining solid by techniques like X-ray powder diffraction (XRPD) to confirm the crystalline form.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the solubility of a chemical compound like this compound in an organic solvent.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results start Start: Select Compound (this compound) & Solvents weigh Weigh excess amount of this compound start->weigh add_solvent Add precise volume of organic solvent weigh->add_solvent agitate Agitate at constant temperature (e.g., 24-72h) add_solvent->agitate check_solid Ensure excess solid remains undissolved agitate->check_solid separate Separate liquid & solid (Centrifuge/Filter) check_solid->separate dilute Prepare serial dilutions of the supernatant separate->dilute quantify Quantify concentration (e.g., HPLC, LC-MS) dilute->quantify calculate Calculate solubility (e.g., in g/L or mg/mL) quantify->calculate report Report data with temperature & solvent calculate->report end End report->end

Caption: A logical workflow for determining the solubility of a compound in an organic solvent.

Conclusion

This technical guide provides essential information on the solubility of this compound in various organic solvents, leveraging data from its non-deuterated counterpart. The tabulated data clearly indicates high solubility in polar organic solvents such as DMF, DMSO, and acetone. The detailed experimental protocols for the Shake-Flask and Crystal Slurry methods offer researchers a practical guide for independently determining solubility. The provided workflow diagram visually summarizes the key steps in this process. This information is invaluable for scientists and professionals in analytical chemistry, formulation science, and toxicology who work with this compound.

References

Carbaryl-d3 material safety data sheet (MSDS) information

Author: BenchChem Technical Support Team. Date: December 2025

Carbaryl-d3: An In-depth Technical Safety Guide

Introduction: this compound is the deuterated form of Carbaryl (B1668338), a broad-spectrum N-methylcarbamate insecticide.[] It is primarily used as an internal standard in analytical and research applications for the quantification of Carbaryl. Given that deuteration does not significantly alter the fundamental chemical properties or toxicological profile of a molecule, this guide leverages the comprehensive safety and toxicological data available for the parent compound, Carbaryl, to provide a detailed safety data sheet (MSDS) for its deuterated analog. Carbaryl's primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function.[2][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), causing overstimulation of the nervous system in target organisms.[4][2]

Hazard Identification and Classification

Carbaryl is classified as a hazardous substance. Exposure can lead to acute toxicity if swallowed or inhaled and it is suspected of causing cancer.[5][6] It is also very toxic to aquatic life with long-lasting effects.[5][6] The hazard classifications from various systems are summarized below.

Table 1: GHS Hazard Classification for Carbaryl

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 3 / 4 H301/H302: Toxic or Harmful if swallowed[6][7]
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled[6][7]
Carcinogenicity Category 2 H351: Suspected of causing cancer[6][7]
Hazardous to the Aquatic Environment, Acute Category 1 H400: Very toxic to aquatic life[6][7]
Hazardous to the Aquatic Environment, Chronic Category 1 H410: Very toxic to aquatic life with long lasting effects[7]

Source: Compiled from multiple Safety Data Sheets.[6][7]

Table 2: NFPA and HMIS Ratings for Carbaryl

System Health Hazard Flammability Instability/Reactivity Special
NFPA 2 1 1 -
HMIS 2 1 1 H (PPE)

Source: LabelSDS.[7]

Physical and Chemical Properties

Carbaryl is a white to light tan crystalline solid that is sparingly soluble in water and stable under normal conditions.[8][9]

Table 3: Physical and Chemical Data for Carbaryl

Property Value Source
Molecular Formula C₁₂H₁₁NO₂ PubChem[8]
Molecular Weight 201.22 g/mol PubChem[8]
This compound Molecular Weight 204.24 g/mol BOC Sciences[]
Appearance White to light tan crystalline solid EPA, ResearchGate[9][10]
Odor Odorless to mild EPA[10]
Melting Point 142 - 146 °C Sigma-Aldrich
Boiling Point 315 °C CAS Common Chemistry[11]
Density 1.232 g/cm³ at 20 °C CAS Common Chemistry[11]
Vapor Pressure <0.00004 mmHg at 25 °C EPA[10]
Water Solubility Approx. 40 mg/L at 25 °C ResearchGate[9]

| log Kow (Octanol/Water Partition Coeff.) | 2.36 | PubChem[8] |

Toxicological Information

Carbaryl exerts its toxicity by inhibiting acetylcholinesterase.[12] Acute exposure can lead to symptoms such as nausea, vomiting, blurred vision, abdominal cramps, and in severe cases, convulsions, coma, and respiratory failure.[10][13] These effects are generally reversible.[10]

Table 4: Acute Toxicity Data for Carbaryl

Test Species Route Value Source
LD₅₀ Rat (male) Oral 302.6 mg/kg NPIC[14]
LD₅₀ Rat (female) Oral 311.5 mg/kg NPIC[14]
LD₅₀ Rabbit Oral 710 mg/kg NPIC[14]
LD₅₀ Cat Oral 125 - 250 mg/kg NPIC[14]
LD₅₀ Rat/Rabbit Dermal >2000 mg/kg NPIC[14]
LC₅₀ (48h) Daphnia magna (Water Flea) Aquatic 6 µg/L NPIC[14]
LC₅₀ (96h) Atlantic Salmon Aquatic 0.25 mg/L NPIC[14]

| LD₅₀ | Honey Bee | Topical | 1 µ g/bee | NPIC[14] |

Chronic Exposure and Other Health Effects:

  • Neurotoxicity: Prolonged low-level exposure can cause headaches, memory loss, muscle weakness, and cramps due to cholinesterase inhibition.[10]

  • Carcinogenicity: The EPA has classified Carbaryl as Group D, not classifiable as to human carcinogenicity.[10] However, some studies have shown it to have tumor-initiating potential in mice upon topical application, and it is listed as "suspected of causing cancer" under GHS classifications.[7][15]

  • Reproductive/Developmental Effects: Reduced fertility and litter size have been observed in rats exposed to Carbaryl in their diet over multiple generations.[10]

Signaling Pathway and Mechanism of Action

Carbaryl's primary mechanism of toxicity is the inhibition of the acetylcholinesterase (AChE) enzyme located in nerve synapses. By binding to the active site of AChE, Carbaryl prevents the breakdown of the neurotransmitter acetylcholine (ACh). This leads to an accumulation of ACh in the synapse, resulting in continuous stimulation of postsynaptic receptors and disruption of normal nerve impulse transmission.[4][2][16]

AChE_Inhibition Mechanism of Carbaryl Toxicity cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron pre_neuron Action Potential vesicle Vesicle with Acetylcholine (ACh) pre_neuron->vesicle Triggers Release ACh ACh vesicle->ACh AChE AChE (Enzyme) ACh->AChE receptor ACh Receptor ACh->receptor Binds Choline +\nAcetate Choline + Acetate AChE->Choline +\nAcetate Carbaryl Carbaryl Carbaryl->AChE Inhibits response Continuous Nerve Stimulation receptor->response Activates

Mechanism of acetylcholinesterase (AChE) inhibition by Carbaryl in the synapse.

Experimental Protocols

Toxicological Study Methodology: Carcinogenicity Assessment

A study to assess the carcinogenic and co-carcinogenic potential of Carbaryl involved topical application on female Swiss albino mice.[15]

  • Objective: To determine the complete carcinogenic, tumor-initiating, and tumor-promoting properties of Carbaryl on mouse skin.[15]

  • Animal Model: Female Swiss albino mice.[15]

  • Dosing: Animals were exposed to Carbaryl via topical painting on the interscapular region.[15] The applied dose was 100 mg/kg body weight.[15]

  • Experimental Groups (Two-Stage Protocol):

    • Initiation: A single topical application of Carbaryl was administered, followed by repeated applications of a known tumor promoter (e.g., TPA) for a specified duration.

    • Promotion: Mice were first treated with a known initiator (e.g., DMBA), followed by repeated topical applications of Carbaryl to test for promoting activity.

    • Complete Carcinogenicity: Mice received repeated topical applications of Carbaryl alone for the duration of the study.

  • Endpoint: Observation and documentation of skin tumor incidence and latency.

  • Cited Result: The study concluded that Carbaryl demonstrated tumor-initiating potential at the tested dose but did not show complete carcinogenic or tumor-promoting properties on its own.[15]

Analytical Protocol: Determination in Water Samples

A common method for detecting Carbaryl residues in water involves solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC/MS/MS).[17]

  • Objective: To extract and quantify trace levels of Carbaryl in surface and ground water.[17]

  • Sample Preparation (Solid-Phase Extraction):

    • A 25 mL water sample is measured.

    • A C18 SPE cartridge (1 g, 6 mL) is conditioned with 10 mL of methanol (B129727), followed by 10 mL of Type I water, ensuring the column does not dry out.[17]

    • The water sample is loaded onto the conditioned cartridge at a flow rate of approximately 1 drop/second. The eluate is discarded.[17]

    • The cartridge is washed sequentially with 5 mL of 25% methanol in water and 5 mL of 50% methanol in water. The eluate is discarded.[17]

    • The target analyte (Carbaryl) is eluted from the cartridge with approximately 5 mL of 75% methanol in water, and this eluate is collected for analysis.[17]

  • Quantification (LC/MS/MS):

    • The collected extract is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a reverse-phase column for separation.[17]

    • The HPLC eluant is introduced into a tandem mass spectrometer using a suitable interface (e.g., atmospheric pressure ionization).[17]

    • Carbaryl is quantified using the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[17]

    • Concentrations are determined by comparing the peak area of the sample to a standard curve.[17]

Analytical_Workflow Workflow for Carbaryl Analysis in Water cluster_spe Solid-Phase Extraction (SPE) cluster_lcms LC/MS/MS Analysis start Start: Water Sample (25 mL) cond 1. Condition C18 SPE Cartridge (Methanol, then Water) start->cond load 2. Load Sample onto Cartridge cond->load wash1 3. Wash (25% Methanol) load->wash1 wash2 4. Wash (50% Methanol) wash1->wash2 elute 5. Elute Carbaryl (75% Methanol) wash2->elute collect Collect Eluate elute->collect inject 6. Inject Eluate into HPLC collect->inject separate 7. Chromatographic Separation inject->separate detect 8. MS/MS Detection (MRM) separate->detect quantify 9. Quantify vs. Standard Curve detect->quantify end End: Report Concentration quantify->end First_Aid First Aid Decision Flowchart for Carbaryl Exposure cluster_routes cluster_actions start Exposure Occurs swallowed Swallowed start->swallowed inhaled Inhaled start->inhaled skin Skin/Clothing Contact start->skin eyes Eye Contact start->eyes swallowed_a IMMEDIATELY Call Poison Center/Doctor. Do NOT induce vomiting. Sip water if conscious. swallowed->swallowed_a inhaled_a Move to fresh air. Give artificial respiration if not breathing. Call for medical advice. inhaled->inhaled_a skin_a Remove contaminated clothing. Rinse skin with water for 15-20 mins. skin->skin_a eyes_a Rinse eye with water for 15-20 mins. Remove contact lenses after 5 mins. eyes->eyes_a seek_medical Seek Further Medical Advice (Have Product Label Ready) swallowed_a->seek_medical inhaled_a->seek_medical skin_a->seek_medical eyes_a->seek_medical

References

The Gold Standard: A Comprehensive Technical Guide to the Principle and Application of Deuterated Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by mass spectrometry, particularly within the intricate matrices of biological samples, the pursuit of accuracy and precision is paramount. The use of internal standards is a cornerstone of robust analytical methodologies, and among these, deuterated stable isotope-labeled internal standards (SIL-ISs) have unequivocally emerged as the gold standard. This technical guide provides an in-depth exploration of the core principles, practical applications, and critical considerations for leveraging deuterated standards to achieve the highest caliber of quantitative data in mass spectrometry.

The Fundamental Principle: Isotope Dilution Mass Spectrometry

The efficacy of deuterated standards is rooted in the principle of isotope dilution mass spectrometry (IDMS). A deuterated internal standard is a version of the analyte of interest in which one or more hydrogen atoms have been replaced by its heavier, stable isotope, deuterium (B1214612) (²H or D).[1] This subtle alteration in mass renders the standard distinguishable from the analyte by the mass spectrometer, while its physicochemical properties remain nearly identical.[2]

By introducing a known quantity of the deuterated standard into a sample at the earliest possible stage of preparation, it acts as a perfect surrogate for the analyte.[1] Consequently, any variability encountered throughout the analytical workflow—including sample loss during extraction, inconsistencies in derivatization, and fluctuations in instrument response due to ion suppression or enhancement—will affect both the analyte and the internal standard to the same degree.[1] This co-variance ensures that the ratio of the analyte's signal to the internal standard's signal remains constant, even if the absolute signal intensities fluctuate.[1] This normalization is the key to the significant improvements in accuracy and precision afforded by this technique.

Quantitative Advantages of Deuterated Standards Over Structural Analogs

The selection of an appropriate internal standard is a critical decision in method development. While structural analogs—molecules with similar chemical structures to the analyte—are sometimes used, they do not offer the same level of performance as deuterated standards. The near-perfect chemical and physical mimicry of a deuterated standard to its corresponding analyte leads to superior data quality.

Below is a summary of comparative performance data that highlights the advantages of using a deuterated internal standard over a structural analog for the quantification of a hypothetical drug in human plasma.

Performance ParameterDeuterated Internal Standard (d4-DrugX)Structural Analog Internal StandardJustification
Accuracy (% Bias)
Low QC (1 ng/mL)-1.5%-14.7%The deuterated IS more accurately tracks the analyte's behavior, leading to less bias.[3]
Mid QC (10 ng/mL)+1.2%-11.1%Structural differences in the analog can lead to different extraction recoveries and matrix effects.[4]
High QC (100 ng/mL)-0.2%-7.9%The near-identical properties of the deuterated IS ensure consistent performance across the concentration range.[3]
Precision (%CV)
Low QC (1 ng/mL)4.2%12.8%Co-elution and similar ionization of the deuterated IS reduce variability.[3]
Mid QC (10 ng/mL)3.1%10.5%The analog's different chromatographic behavior can lead to greater imprecision.[4]
High QC (100 ng/mL)2.5%8.7%The deuterated IS provides more consistent and reproducible results.[3]
Matrix Effect (%CV of IS-Normalized Matrix Factor) 2.8%18.2%The deuterated IS effectively compensates for ion suppression/enhancement across different biological lots.[4]
Recovery Variability (%CV) <5%>15%The deuterated IS mirrors the analyte's recovery during sample preparation much more reliably.[2]

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed methodologies for a typical quantitative LC-MS/MS analysis using a deuterated internal standard. These protocols are generalized and should be optimized for the specific analyte and matrix.

Preparation of Stock and Working Solutions
  • Analyte and Deuterated Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard. Dissolve each in a suitable organic solvent (e.g., methanol (B129727), acetonitrile) to a final volume of 1 mL. Store at an appropriate temperature (e.g., -20°C).

  • Intermediate and Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by performing serial dilutions of the analyte stock solution with the appropriate solvent.

  • Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a concentration that provides a robust signal in the mass spectrometer when added to the samples. This concentration should be consistent across all samples, calibrators, and quality controls.[5]

Sample Preparation: Protein Precipitation (for Plasma or Serum)

This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma or serum sample.

  • Aliquoting: To 100 µL of each sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add 10 µL of the internal standard spiking solution. Vortex briefly.[5]

  • Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube.

  • Vortexing: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.[5]

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[5]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[5]

LC-MS/MS Instrument Parameters

The following are typical starting parameters that should be optimized for the specific analyte and instrument.

  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

    • Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B to ensure good peak shape and resolution.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry (MS/MS) - Triple Quadrupole:

    • Ionization Mode: Electrospray Ionization (ESI), in either positive or negative ion mode, depending on the analyte's properties.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the optimal precursor ion to product ion transitions for both the analyte and the deuterated internal standard by infusing the individual standard solutions.[5]

Data Processing and Quantification
  • Peak Integration: Integrate the chromatographic peaks for the analyte and the deuterated internal standard.

  • Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for each sample.[5]

  • Calibration Curve Construction: Plot the response ratio of the calibration standards against their known concentrations. Perform a linear regression analysis, often with a 1/x or 1/x² weighting, to generate the calibration curve.[5]

  • Concentration Determination: Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the calibration curve.[5]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Aliquot Sample (Calibrator, QC, Unknown) spike 2. Spike with Deuterated Internal Standard sample->spike precipitate 3. Protein Precipitation (e.g., Acetonitrile) spike->precipitate centrifuge 4. Centrifugation precipitate->centrifuge transfer 5. Transfer Supernatant centrifuge->transfer lc_separation 6. Chromatographic Separation transfer->lc_separation ms_detection 7. Mass Spectrometric Detection (MRM Mode) lc_separation->ms_detection integration 8. Peak Integration ms_detection->integration ratio 9. Calculate Analyte/IS Ratio integration->ratio calibration 10. Construct Calibration Curve ratio->calibration quantification 11. Quantify Unknowns calibration->quantification isotope_dilution cluster_sample Initial Sample cluster_addition Internal Standard Addition cluster_processing Sample Processing (Extraction, etc.) cluster_detection MS Detection cluster_quantification Quantification Analyte Analyte (Unknown Amount) Processed_Analyte Analyte (Some Loss) Analyte->Processed_Analyte IS Deuterated IS (Known Amount) Processed_IS Deuterated IS (Proportional Loss) IS->Processed_IS Analyte_Signal Analyte Signal Processed_Analyte->Analyte_Signal IS_Signal IS Signal Processed_IS->IS_Signal Ratio Ratio = Analyte Signal / IS Signal (Constant) Analyte_Signal->Ratio IS_Signal->Ratio kinetic_isotope_effect cluster_reaction Metabolic Reaction (C-H/C-D Bond Cleavage) cluster_explanation Explanation Reactant_H Analyte (C-H bond) Enzyme Enzyme Reactant_H->Enzyme k_H Reactant_D Deuterated Standard (C-D bond) Reactant_D->Enzyme k_D Metabolite_H Metabolite (Faster Formation) Enzyme->Metabolite_H Metabolite_D Metabolite (Slower Formation) Enzyme->Metabolite_D Bond_Strength C-D bond is stronger than C-H bond Activation_Energy More energy required to break C-D bond Bond_Strength->Activation_Energy Rate k_H > k_D (Reaction with Deuterium is Slower) Activation_Energy->Rate

References

An In-depth Technical Guide to the Metabolism of Carbaryl and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of the insecticide Carbaryl (B1668338) and explores the scientific rationale and experimental considerations for studying its deuterated analog. This document is intended to serve as a valuable resource for researchers in toxicology, drug metabolism, and pesticide development.

Introduction to Carbaryl and the Role of Isotopic Labeling

Carbaryl (1-naphthyl-N-methylcarbamate) is a broad-spectrum carbamate (B1207046) insecticide that has been widely used in agriculture and residential settings. Its mode of action involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function.[1][2] Understanding the metabolic fate of Carbaryl in biological systems is paramount for assessing its potential toxicity, environmental impact, and the development of safer alternatives.

Isotopic labeling, particularly with stable isotopes like deuterium (B1214612) (²H), is an indispensable tool in modern drug and xenobiotic metabolism studies.[3] By replacing hydrogen atoms with deuterium at specific positions in a molecule, researchers can trace its metabolic pathways, identify and quantify metabolites, and elucidate pharmacokinetic profiles with high precision.[3] The increased mass of the deuterated analog allows for its differentiation from the unlabeled parent compound and endogenous molecules using mass spectrometry. Furthermore, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a "kinetic isotope effect" (KIE), potentially slowing down the rate of metabolism at the site of deuteration.[4][5] This guide will delve into the known metabolic pathways of Carbaryl and the theoretical and practical aspects of studying its deuterated form.

Carbaryl Metabolism

The biotransformation of Carbaryl is a complex process involving multiple enzymatic pathways, primarily occurring in the liver. The main routes of metabolism are hydrolysis and oxidation, followed by conjugation reactions to facilitate excretion.

Phase I Metabolism: Hydrolysis and Oxidation

Hydrolysis: The initial and a major metabolic step for Carbaryl is the hydrolysis of the carbamate ester linkage to yield 1-naphthol (B170400), methylamine, and carbon dioxide.[6] This reaction can occur both chemically, especially under alkaline conditions, and enzymatically, catalyzed by carboxylesterases.[7][8]

Oxidation: Cytochrome P450 (CYP) enzymes play a crucial role in the oxidative metabolism of Carbaryl, leading to the formation of several hydroxylated metabolites.[1] In humans, the primary CYP isoforms involved are CYP1A1, CYP1A2, CYP2B6, and CYP3A4.[1] The major oxidative metabolites include:

  • 4-hydroxycarbaryl

  • 5-hydroxycarbaryl

  • Carbaryl methylol [1]

The formation of these metabolites is catalyzed by different CYP isoforms. For instance, CYP1A1 and CYP1A2 are primarily responsible for the formation of 5-hydroxycarbaryl, while CYP3A4 and CYP1A1 are the most active in generating 4-hydroxycarbaryl. The production of carbaryl methylol is mainly attributed to CYP2B6.[1]

Phase II Metabolism: Conjugation

The hydroxylated metabolites and 1-naphthol formed during Phase I metabolism undergo conjugation reactions to increase their water solubility and facilitate their elimination from the body. These reactions primarily involve glucuronidation and sulfation.

Metabolic Pathways of Carbaryl

The following diagram illustrates the primary metabolic pathways of Carbaryl.

Carbaryl_Metabolism Carbaryl Carbaryl Hydrolysis Hydrolysis (Carboxylesterases) Carbaryl->Hydrolysis Oxidation Oxidation (CYP450s) Carbaryl->Oxidation Naphthol 1-Naphthol Hydrolysis->Naphthol Hydroxy_4 4-Hydroxycarbaryl Oxidation->Hydroxy_4 Hydroxy_5 5-Hydroxycarbaryl Oxidation->Hydroxy_5 Methylol Carbaryl Methylol Oxidation->Methylol Conjugates Glucuronide and Sulfate Conjugates Naphthol->Conjugates Hydroxy_4->Conjugates Hydroxy_5->Conjugates Methylol->Conjugates

Primary metabolic pathways of Carbaryl.

The Deuterated Analog of Carbaryl: A Tool for Metabolic Investigation

While specific quantitative data on the metabolism of a deuterated Carbaryl analog is not extensively available in the public literature, the principles of isotopic labeling and the kinetic isotope effect provide a strong theoretical framework for its utility in research.

Rationale for Using a Deuterated Analog
  • Metabolite Identification: A deuterated analog of Carbaryl serves as a powerful tool for identifying novel metabolites. By analyzing biological samples for mass spectral doublets (the unlabeled and labeled metabolite), researchers can confidently distinguish drug-related compounds from the complex endogenous matrix.

  • Pharmacokinetic Studies: Co-administration of a deuterated and non-deuterated version of a compound (a "cassette" dose) allows for the simultaneous assessment of their pharmacokinetic profiles, reducing inter-individual variability and improving the precision of the data.

  • Investigating Metabolic Switching: Deuteration at a primary site of metabolism can slow down the reaction at that position due to the kinetic isotope effect. This can lead to an increase in metabolism at alternative sites, a phenomenon known as "metabolic switching." Studying a deuterated analog can therefore provide insights into secondary, and potentially previously unknown, metabolic pathways.

  • Improving Metabolic Stability: In drug development, deuteration is sometimes employed to strategically slow down metabolic clearance, thereby increasing the half-life and exposure of a drug. While not the primary focus for an insecticide, understanding how deuteration affects Carbaryl's metabolic stability can inform the design of analogs with different environmental persistence or toxicokinetic profiles.

The Kinetic Isotope Effect (KIE)

The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[4] For the metabolism of Carbaryl, the cleavage of a carbon-hydrogen bond is often the rate-limiting step in oxidative reactions catalyzed by CYP enzymes.[5] Replacing a hydrogen atom with a deuterium atom at a site of metabolism can decrease the rate of that metabolic reaction. The magnitude of the KIE depends on the specific reaction and the position of the deuterium label. A significant primary deuterium KIE is strong evidence that C-H bond cleavage is at least partially rate-limiting.[4]

Data Presentation

In Vivo Pharmacokinetic Parameters of Carbaryl

The following table summarizes key pharmacokinetic parameters of Carbaryl from a human study following a single oral dose.

ParameterValueReference
Dose1 mg/kg[9]
Mean Peak Plasma Concentration (Cmax)0.26 ± 0.14 µg/mL[9]
Time to Peak Plasma Concentration (Tmax)30 minutes[9]
Mean Plasma Half-life (t½)0.79 ± 0.47 hours[9]
Apparent Oral Clearance5.4 ± 2.0 L/min[9]

Data are presented as mean ± standard deviation.

In Vitro Metabolism of Carbaryl by Human CYP Isoforms

While specific Km and Vmax values for Carbaryl metabolism by individual human CYP isoforms are not consistently reported in a single comprehensive study, the following provides a qualitative summary of the contributions of major isoforms to the formation of primary oxidative metabolites.

MetaboliteMajor Contributing CYP IsoformsReference
5-HydroxycarbarylCYP1A1, CYP1A2[1]
4-HydroxycarbarylCYP3A4, CYP1A1[1]
Carbaryl MethylolCYP2B6[1]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to study the metabolism of Carbaryl and its deuterated analog.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol is designed to determine the in vitro intrinsic clearance of Carbaryl and its deuterated analog.

Objective: To measure the rate of disappearance of the parent compound over time in the presence of human liver microsomes.

Materials:

  • Carbaryl and its deuterated analog

  • Pooled human liver microsomes (HLM)

  • 100 mM Potassium phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching

  • Internal standard for analytical quantification

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaker set to 37°C

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Carbaryl and its deuterated analog (e.g., 10 mM in DMSO).

    • Prepare working solutions of the test compounds by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM final concentration).

    • Thaw the pooled human liver microsomes on ice. Dilute the microsomes in cold phosphate buffer to a working concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, add the diluted microsome solution.

    • Pre-warm the plate/tubes at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the working solution of the test compound and the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time-Point Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).[10] The 0-minute time point serves as the initial concentration control.

    • Vortex the samples to ensure complete protein precipitation.

  • Sample Processing and Analysis:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[10]

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg/mL microsomal protein).

Experimental Workflow for In Vitro Metabolism Study

The following diagram outlines the general workflow for an in vitro metabolism study.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents (Buffer, Microsomes, Test Compounds) pre_warm Pre-warm Microsomes at 37°C reagents->pre_warm nadph Prepare NADPH Regenerating System initiate Initiate Reaction (Add Compound + NADPH) nadph->initiate pre_warm->initiate incubate Incubate at 37°C with Shaking initiate->incubate quench Quench Reaction at Time Points incubate->quench process Process Samples (Centrifuge, Supernatant) quench->process lcms LC-MS/MS Analysis process->lcms data_analysis Data Analysis (t½, Clint) lcms->data_analysis

General workflow for an in vitro metabolism experiment.
Analytical Method: LC-MS/MS for Carbaryl and Metabolites

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of Carbaryl and its metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[4]

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Injection Volume: 5 - 20 µL.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Carbaryl: Precursor ion (Q1) m/z 202.1 -> Product ion (Q3) m/z 145.1.[11]

    • Hydroxycarbaryl Metabolites: The precursor ion will be m/z 218.1. Product ions would need to be determined through infusion and fragmentation experiments.

  • Instrument Parameters: Parameters such as collision energy, declustering potential, and source temperature should be optimized for each analyte to achieve maximum sensitivity.

Conclusion

The metabolism of Carbaryl is a multifaceted process involving hydrolysis and CYP-mediated oxidation, followed by conjugation. The study of its deuterated analog, guided by the principles of the kinetic isotope effect, offers a powerful approach to further elucidate its metabolic fate, identify novel metabolites, and understand the factors influencing its biotransformation. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for researchers to conduct robust in vitro studies on the metabolism of Carbaryl and other xenobiotics. Further research, particularly generating quantitative kinetic data for the metabolism of both Carbaryl and its deuterated analog by specific human CYP isoforms, will be invaluable in refining our understanding of its toxicology and environmental impact.

References

Methodological & Application

Application Note: Quantification of Carbaryl in Environmental Samples using Carbaryl-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbaryl (B1668338) is a broad-spectrum carbamate (B1207046) insecticide widely used in agriculture, forestry, and residential settings to control a variety of pests. Due to its potential for environmental contamination and adverse health effects, regulatory bodies worldwide have established maximum residue limits (MRLs) for Carbaryl in various matrices, including water and food products. Accurate and sensitive analytical methods are crucial for monitoring Carbaryl residues to ensure environmental safety and compliance with regulations.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the method of choice for the determination of pesticides like Carbaryl due to its high selectivity, sensitivity, and specificity. The use of an internal standard is essential to correct for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of quantification. An ideal internal standard co-elutes with the analyte and exhibits similar ionization behavior. Isotopically labeled internal standards, such as Carbaryl-d3, are considered the gold standard as they share almost identical physicochemical properties with the native analyte, ensuring the most reliable correction.

This application note details a robust and validated LC-MS/MS method for the quantification of Carbaryl in water samples, employing this compound as the internal standard. The methodology encompasses sample preparation by solid-phase extraction (SPE), chromatographic separation, and detection using multiple reaction monitoring (MRM).

Experimental

Materials and Reagents

  • Carbaryl analytical standard (≥98% purity)

  • This compound internal standard solution (100 µg/mL in methanol)

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • C18 Solid-Phase Extraction (SPE) cartridges

Instrumentation

An LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

Standard Preparation

A primary stock solution of Carbaryl (1000 µg/mL) was prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solution with a 35% methanol in water mixture to create a calibration curve ranging from 0.01 ng/mL to 100 ng/mL.[1] Each calibration standard was spiked with this compound to a final concentration of 10 ng/mL.

Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water. Ensure the cartridge does not go dry.

  • Load 100 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 1 drop per second.

  • Wash the cartridge with 5 mL of 25% methanol in water, followed by 5 mL of 50% methanol in water. Discard the eluate from these steps.[1]

  • Elute the analytes with 5 mL of 75% methanol in water into a collection tube.[1]

  • Spike the collected eluate with the this compound internal standard.

  • The final extract is then ready for LC-MS/MS analysis. If the sample appears cloudy, filter it through a 0.45 µm PTFE syringe filter.[1]

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 5 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B 5 mM Ammonium Formate in Methanol
Gradient 30% B to 100% B over 5 minutes, hold at 100% B for 8 minutes, return to 30% B for 2 minutes
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temp. 40 °C

Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. The analytes were monitored using the Multiple Reaction Monitoring (MRM) mode.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Carbaryl (Quantifier) 202.1145.310012
Carbaryl (Qualifier) 202.1127.110035
This compound (IS) 205.1148.310012
Results and Discussion

Chromatography

Under the described chromatographic conditions, Carbaryl and this compound were well-retained and eluted with a retention time of approximately 3.2 minutes.[1] The peak shapes were symmetrical, allowing for accurate integration.

Linearity

The method demonstrated excellent linearity over a concentration range of 0.01 to 160 µg/kg for Carbaryl, with a coefficient of determination (R²) greater than 0.99.[2] The use of this compound as an internal standard effectively compensated for any variations, resulting in a highly linear response.

Quantitative Data Summary

The following table summarizes the performance characteristics of the method.

ParameterCarbarylThis compound (Internal Standard)
Linearity Range 0.01 - 160 µg/kg10 ng/mL (fixed concentration)
Correlation Coefficient (R²) > 0.99N/A
Limit of Detection (LOD) 0.015 - 0.151 ng/mLN/A
Limit of Quantitation (LOQ) 0.03 ppbN/A
Accuracy (% Recovery) 89.53% - 101.72%N/A
Precision (% RSD) < 15%N/A

Data synthesized from multiple sources for Carbaryl analysis.[1][2][3]

Conclusion

This application note presents a highly sensitive and robust LC-MS/MS method for the quantification of Carbaryl in water samples. The use of this compound as an internal standard ensures high accuracy and precision by correcting for matrix effects and other experimental variations. The described sample preparation and analytical method are suitable for routine monitoring of Carbaryl residues in environmental samples to ensure regulatory compliance.

Protocols

Protocol 1: Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Carbaryl analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Stock Solution (10 µg/mL): Dilute 100 µL of the primary stock solution to 10 mL with methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the working stock solution with 35% methanol in water. For a 100 ng/mL standard, dilute 100 µL of the 10 µg/mL working stock to 10 mL.

  • Internal Standard Spiking: Add a consistent amount of this compound internal standard solution to all calibration standards and samples to achieve a final concentration of 10 ng/mL.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
  • Assemble the SPE manifold and place C18 cartridges.

  • Conditioning: Pass 5 mL of methanol through each cartridge, followed by 5 mL of deionized water. Do not allow the cartridges to dry out.

  • Loading: Load 100 mL of the water sample onto each cartridge at a flow rate of approximately 1 drop per second.

  • Washing:

    • Wash each cartridge with 5 mL of 25% methanol in water.

    • Wash each cartridge again with 5 mL of 50% methanol in water.

  • Elution: Place collection tubes in the manifold and elute the analytes with 5 mL of 75% methanol in water.

  • Internal Standard Addition: Add the calculated volume of this compound stock solution to each collected eluate.

  • Vortex the tubes to ensure thorough mixing.

  • Transfer an aliquot to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start: Water Sample & Standards prep_standards Prepare Calibration Standards (0.01-100 ng/mL) start->prep_standards spe_conditioning Condition C18 SPE Cartridge (Methanol & Water) start->spe_conditioning add_is_std Add this compound Internal Standard to Standards prep_standards->add_is_std sample_loading Load Water Sample (100 mL) spe_conditioning->sample_loading spe_wash1 Wash 1: 25% Methanol sample_loading->spe_wash1 spe_wash2 Wash 2: 50% Methanol spe_wash1->spe_wash2 spe_elution Elute with 75% Methanol spe_wash2->spe_elution add_is_sample Add this compound Internal Standard to Sample spe_elution->add_is_sample final_extract Final Extract for Analysis add_is_sample->final_extract add_is_std->final_extract lc_injection Inject into LC-MS/MS System final_extract->lc_injection chromatography Chromatographic Separation (C18 Reverse Phase) lc_injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection Tandem Mass Spectrometry (MRM Mode) ionization->detection integration Peak Integration (Carbaryl & this compound) detection->integration calibration Generate Calibration Curve (Area Ratio vs. Concentration) integration->calibration quantification Quantify Carbaryl in Sample calibration->quantification end End: Final Report quantification->end logical_relationship analyte Carbaryl (Analyte) sample_prep Sample Preparation (SPE) analyte->sample_prep is This compound (Internal Standard) is->analyte Corrects for loss during sample prep is->sample_prep lc_separation LC Separation is->lc_separation Corrects for injection variability ms_detection MS/MS Detection is->ms_detection Corrects for matrix effects & ionization suppression/enhancement sample_prep->lc_separation lc_separation->ms_detection ratio Peak Area Ratio (Analyte / IS) ms_detection->ratio quantification Accurate Quantification ratio->quantification

References

Application Note: High-Throughput Analysis of Carbaryl Residues in Diverse Food Matrices Using Carbaryl-d3 Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbaryl (B1668338) is a broad-spectrum N-methylcarbamate insecticide widely used in agriculture to control a variety of pests on fruits, vegetables, and other crops. Due to its potential risks to human health, regulatory bodies worldwide have established maximum residue limits (MRLs) for carbaryl in food products.[1] This necessitates sensitive and reliable analytical methods for the routine monitoring of carbaryl residues in a diverse range of food matrices. This application note describes a robust and high-throughput method for the quantitative determination of carbaryl in various food matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard, Carbaryl-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.

Analytical Method Overview

The methodology involves the extraction of carbaryl residues from homogenized food samples using the QuEChERS technique. This approach combines a salting-out liquid-liquid extraction with a dispersive solid-phase extraction (d-SPE) cleanup step to effectively remove matrix interferences.[1] The final extract is then analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity for the detection and quantification of carbaryl. This compound is introduced at the beginning of the sample preparation process to serve as an internal standard, ensuring reliable quantification across a wide range of food matrices.

Key Advantages of this Method:

  • High Sensitivity and Low Detection Limits: Achieves low µg/kg detection and quantification limits, well below the established MRLs in various food commodities.

  • Accuracy and Precision: The use of a deuterated internal standard (this compound) minimizes the impact of matrix effects, leading to high accuracy and excellent reproducibility.

  • High Throughput: The streamlined QuEChERS protocol allows for the rapid preparation of multiple samples simultaneously, making it ideal for routine monitoring.

  • Versatility: The method is applicable to a wide variety of food matrices, including those with high water, sugar, or pigment content.

  • Compliance: The method's performance characteristics meet the stringent requirements of regulatory guidelines for pesticide residue analysis.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below, from sample reception to final data analysis.

experimental_workflow sample Sample Reception (Fruits, Vegetables, etc.) homogenization Homogenization sample->homogenization extraction QuEChERS Extraction (Acetonitrile, Salts) homogenization->extraction Add this compound Internal Standard cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) extraction->cleanup Transfer Supernatant analysis LC-MS/MS Analysis (MRM Mode) cleanup->analysis Inject Final Extract data_processing Data Processing & Quantification analysis->data_processing quechers_protocol start 10g Homogenized Sample add_is Spike with this compound start->add_is add_acn Add 10mL Acetonitrile add_is->add_acn add_salts Add QuEChERS Salts add_acn->add_salts shake_centrifuge1 Shake & Centrifuge add_salts->shake_centrifuge1 transfer_supernatant Transfer 1mL Supernatant shake_centrifuge1->transfer_supernatant add_dspe Add d-SPE Sorbent transfer_supernatant->add_dspe vortex_centrifuge2 Vortex & Centrifuge add_dspe->vortex_centrifuge2 final_extract Final Extract for LC-MS/MS vortex_centrifuge2->final_extract

References

Application Note: High-Sensitivity HPLC-MS/MS Method for Carbaryl Detection Utilizing Carbaryl-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Carbaryl in various matrices. To ensure accuracy and precision, this method employs Carbaryl-d3 as an internal standard (IS) to compensate for matrix effects and variations in sample preparation and instrument response. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for researchers, scientists, and professionals in drug development and food safety for the reliable detection of Carbaryl residues.

Introduction

Carbaryl is a broad-spectrum carbamate (B1207046) insecticide widely used in agriculture, forestry, and residential settings. Due to its potential toxicity to humans and non-target organisms, regulatory bodies have established maximum residue limits (MRLs) in various commodities. Therefore, sensitive and selective analytical methods are crucial for monitoring Carbaryl levels to ensure consumer safety and environmental protection. HPLC-MS/MS has become the preferred technique for pesticide residue analysis due to its high sensitivity, selectivity, and ability to handle complex matrices. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification as it closely mimics the behavior of the analyte during sample extraction, cleanup, and ionization, thereby correcting for any losses or matrix-induced signal suppression or enhancement.

Experimental

Materials and Reagents
  • Carbaryl analytical standard (≥98% purity)

  • This compound internal standard (≥98% purity, isotopic purity ≥99%)

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Water (Type I, ultrapure)

  • Ammonium (B1175870) formate (B1220265) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Carbaryl and this compound in 10 mL of methanol, respectively.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with an appropriate solvent (e.g., 50:50 methanol:water) to create calibration standards.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound primary stock solution in the same solvent to obtain a concentration of 1 µg/mL.

Sample Preparation (QuEChERS Method for Fruits and Vegetables)
  • Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the this compound internal standard spiking solution to the sample.

  • Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Salting Out: Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing an appropriate sorbent mixture (e.g., PSA, C18, MgSO₄).

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge at high speed for 5 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Instrumentation and Conditions

High-Performance Liquid Chromatography (HPLC)

ParameterCondition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 5 mM ammonium formate and 0.1% formic acid
Mobile Phase B Methanol with 5 mM ammonium formate and 0.1% formic acid
Gradient Start with 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Tandem Mass Spectrometry (MS/MS)

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Rates Optimized for the specific instrument

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV) - QuantifierCollision Energy (eV) - Qualifier
Carbaryl202.1145.1127.11528
This compound205.1148.1130.11528

Note: The optimal collision energies may vary depending on the mass spectrometer used and should be optimized accordingly.

Results and Discussion

This method provides excellent linearity for Carbaryl over a typical concentration range of 0.1 to 100 ng/mL, with a correlation coefficient (r²) of >0.995. The use of the this compound internal standard effectively compensates for matrix effects, resulting in high accuracy and precision.

Quantitative Data Summary

ParameterResult
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (RSD%) < 15%
Accuracy (Recovery %) 85 - 115%

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Homogenization spike Internal Standard Spiking (this compound) sample->spike Add IS extract Acetonitrile Extraction spike->extract salt Salting Out (QuEChERS) extract->salt centrifuge1 Centrifugation salt->centrifuge1 dspe Dispersive SPE Cleanup centrifuge1->dspe Supernatant centrifuge2 Final Centrifugation dspe->centrifuge2 filter Filtration centrifuge2->filter Supernatant hplc HPLC Separation (C18 Column) filter->hplc Inject msms MS/MS Detection (MRM) hplc->msms quant Quantification using Carbaryl/Carbaryl-d3 Ratio msms->quant report Reporting Results quant->report

Caption: Experimental workflow for Carbaryl analysis.

Conclusion

The HPLC-MS/MS method described in this application note provides a reliable, sensitive, and accurate means for the quantification of Carbaryl in complex matrices. The incorporation of this compound as an internal standard is critical for achieving high-quality quantitative results by correcting for matrix-induced variations. This method is well-suited for routine monitoring of Carbaryl residues in food safety and environmental laboratories.

Topic: High-Throughput Analysis of Carbaryl in Agricultural Produce using a Modified QuEChERS Protocol and Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Analysis of Carbaryl (B1668338) using QuEChERS and LC-MS/MS

Abstract

This application note presents a streamlined and robust method for the quantitative analysis of carbaryl in complex food matrices. The protocol utilizes the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation technique for efficient extraction and cleanup. Accuracy and precision are enhanced through the use of a deuterated internal standard, Carbaryl-d3, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method provides high recovery and excellent reproducibility, meeting the stringent requirements for pesticide residue monitoring in food safety applications.

Introduction

Carbaryl (1-naphthyl-N-methylcarbamate) is a widely used broad-spectrum carbamate (B1207046) insecticide for controlling pests on a variety of fruits, vegetables, and other crops.[1] Due to potential human health risks, regulatory agencies have established Maximum Residue Limits (MRLs) for carbaryl in food products.[2] Therefore, sensitive and reliable analytical methods are crucial for consumer protection and regulatory compliance.

The QuEChERS method has emerged as a preferred sample preparation technique for multi-residue pesticide analysis in food.[3] It simplifies the extraction process, reduces solvent consumption, and eliminates the need for laborious cleanup steps.[3][4] This protocol details a buffered QuEChERS procedure, which is effective for a wide range of pesticides, including those that are pH-dependent.[5][6] The incorporation of this compound as an internal standard corrects for variations in extraction efficiency and matrix effects, ensuring high-quality quantitative results. The final analysis is performed by LC-MS/MS, offering excellent selectivity and sensitivity.[7][8]

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (Type I)

  • Standards: Carbaryl (PESTANAL® or equivalent analytical standard), this compound internal standard.

  • Reagents: Formic acid (reagent grade), Ammonium formate (B1220265) (LC-MS grade).

  • QuEChERS Extraction Salts: Pre-weighed packets containing 4 g anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g sodium chloride (NaCl). Alternatively, a buffered version such as AOAC 2007.01 (6 g MgSO₄, 1.5 g NaOAc) or EN 15662 (4 g MgSO₄, 1 g NaCl, 1 g Na-citrate, 0.5 g Na-dihydrogen citrate (B86180) sesquihydrate) can be used.[3][9]

  • Dispersive SPE (dSPE) Cleanup: Pre-weighed 2 mL tubes containing 150 mg anhydrous MgSO₄ and 50 mg Primary Secondary Amine (PSA) sorbent. For pigmented samples, Graphitized Carbon Black (GCB) may be added, and for fatty matrices, C18 sorbent can be included.[5]

Equipment
  • High-speed homogenizer or blender

  • Centrifuge (refrigerated, capable of ≥ 3700 rpm)

  • Vortex mixer

  • Analytical balance

  • Syringe filters (0.22 µm, PTFE or equivalent)

  • UHPLC-MS/MS system

Standard Solution Preparation
  • Stock Solutions (1000 µg/mL): Accurately weigh and dissolve Carbaryl and this compound standards in methanol to prepare individual stock solutions. Store at -20°C.

  • Working Standard Mixture (10 µg/mL): Prepare a mixed working solution containing both Carbaryl and this compound by diluting the stock solutions in acetonitrile.

  • Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank matrix extract at multiple concentration levels (e.g., 5, 10, 25, 50, 100, 200 µg/kg).[10] This accounts for matrix enhancement or suppression effects.

Sample Preparation: QuEChERS Protocol
  • Homogenization: Weigh 10 g of a representative, homogenized sample (e.g., apple, tomato, grape) into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.[5]

  • Internal Standard Spiking: Add a precise volume of the this compound working solution to the sample to achieve a target concentration (e.g., 50 µg/kg).

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Cap and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.

    • Centrifuge at ≥3700 rpm for 5 minutes.[11]

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer into the dSPE cleanup tube.

    • Vortex for 30 seconds.

    • Centrifuge for 5 minutes at high speed.

  • Final Extract:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The extract is now ready for LC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, <3 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Formate

  • Mobile Phase B: Methanol with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization: Electrospray Ionization, Positive Mode (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

Table 1: MRM Transitions for Carbaryl and this compound

Compound Precursor Ion (m/z) Product Ion (m/z) (Quantifier) Product Ion (m/z) (Qualifier) Collision Energy (V)
Carbaryl 202.1 145.1 127.1 15
This compound 205.1 148.1 120.1 15

Collision energies should be optimized for the specific instrument used.[8][12]

Method Performance and Data

Method validation was performed according to SANTE guidelines, assessing linearity, recovery, precision (repeatability), and limits of quantification (LOQ).[11][13]

Table 2: Summary of Method Validation Data in a Fruit Matrix

Parameter Performance Criteria Result
Linearity Range 5 - 200 µg/kg r² > 0.995
Recovery (at 10, 50, 100 µg/kg) 70 - 120% 91 - 109%[14]
Precision (RSDr, %) ≤ 20% < 10%[14][15]
Limit of Quantification (LOQ) S/N ≥ 10 5 µg/kg[14][15]

| Limit of Detection (LOD) | S/N ≥ 3 | 1.5 µg/kg |

Diagrams

Experimental Workflow

The diagram below outlines the complete workflow from sample receipt to final data analysis.

QuEChERS_Workflow Diagram 1: QuEChERS Experimental Workflow for Carbaryl Analysis cluster_prep Sample Preparation cluster_extraction Extraction & Partitioning cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis A 1. Weigh 10g Homogenized Sample B 2. Spike with this compound Internal Standard A->B C 3. Add 10mL Acetonitrile & Shake B->C D 4. Add QuEChERS Salts E 5. Shake Vigorously & Centrifuge D->E F 6. Transfer 1mL Supernatant to dSPE Tube E->F Collect Acetonitrile Layer G 7. Vortex & Centrifuge F->G H 8. Filter Supernatant G->H Collect Cleaned Extract I 9. Inject into LC-MS/MS H->I J 10. Quantify using Internal Standard I->J

Caption: A step-by-step workflow of the QuEChERS sample preparation and analysis.

Logical Relationship Diagram

This diagram illustrates the logical connection between the core components of the analytical method.

Logical_Flow Diagram 2: Logical Framework of the Analytical Method Sample Complex Matrix (e.g., Fruit, Vegetable) QuEChERS QuEChERS (Extraction & Cleanup) Sample->QuEChERS Matrix Removal LCMS LC-MS/MS (Separation & Detection) QuEChERS->LCMS Clean Extract IS Internal Standard (this compound) IS->QuEChERS Correction for loss & matrix effects IS->LCMS Normalization Result Accurate Quantification of Carbaryl Residue LCMS->Result

Caption: Relationship between key steps ensuring accurate carbaryl quantification.

Conclusion

The described method, combining a buffered QuEChERS sample preparation protocol with isotope dilution LC-MS/MS, is highly effective for the routine analysis of carbaryl in diverse food matrices. The procedure is rapid, requires minimal solvent, and provides excellent recovery and precision. This approach is well-suited for high-throughput laboratories tasked with monitoring pesticide residues for regulatory and food safety purposes.

References

Application Note: High-Recovery Solid-Phase Extraction (SPE) Cleanup for the Analysis of Carbaryl in Water Samples Using Carbaryl-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbaryl, a widely used carbamate (B1207046) insecticide, is frequently detected in surface and groundwater, posing potential risks to ecosystems and human health.[1][2] Regulatory bodies worldwide have established maximum residue limits (MRLs) for Carbaryl in drinking water, necessitating sensitive and reliable analytical methods for its monitoring.[3][4] Solid-phase extraction (SPE) has emerged as a robust and efficient technique for the cleanup and pre-concentration of pesticides like Carbaryl from aqueous matrices.[5][6][7] This application note details a comprehensive protocol for the solid-phase extraction of Carbaryl from water samples, employing Carbaryl-d3 as an internal standard to ensure high accuracy and precision in quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of an isotopically labeled internal standard is crucial for correcting potential analyte losses during sample preparation and instrumental analysis.

Materials and Reagents

  • SPE Cartridges: C18 SPE cartridges (1 g, 6 mL) or equivalent polymeric cartridges like Oasis HLB.[4][6]

  • Solvents: HPLC-grade methanol (B129727), acetonitrile, and reagent water.[4][8]

  • Reagents: Formic acid, ammonium (B1175870) formate.[3][9]

  • Standards: Carbaryl and this compound analytical standards.

  • Sample Collection Vessels: Glass containers.

  • SPE Manifold: Vacuum manifold for parallel sample processing.[8]

  • Evaporation System: Nitrogen evaporator.

  • Analytical Instrument: Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).[4]

Experimental Workflow

SPE_Workflow Sample Water Sample (25 mL) Fortify Fortify with This compound Sample->Fortify Condition Condition Cartridge (Methanol, Water) Load Load Sample Condition->Load Wash1 Wash (25% Methanol) Load->Wash1 Wash2 Wash (50% Methanol) Wash1->Wash2 Elute Elute (75% Methanol) Wash2->Elute Evaporate Evaporate to Near Dryness Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Experimental workflow for SPE cleanup and analysis of Carbaryl.

Detailed Experimental Protocol

1. Standard Solution Preparation

Prepare a stock solution of Carbaryl and this compound in methanol at a concentration of 100 µg/mL.[4] From these stock solutions, prepare intermediate and working standard solutions by serial dilution in a suitable solvent, such as 35% methanol in water, to construct a calibration curve for LC-MS/MS analysis.[4]

2. Sample Preparation and Fortification

  • Measure 25 mL of the water sample.[4]

  • If the sample contains suspended solids, it is recommended to centrifuge the sample to prevent clogging of the SPE cartridge.[1]

  • Fortify the sample with the this compound internal standard solution to a final concentration appropriate for the expected analyte concentration range and the sensitivity of the LC-MS/MS instrument.

3. Solid-Phase Extraction (SPE) Procedure

This protocol is based on the use of a C18 SPE cartridge.[4]

  • Conditioning: Condition the C18 SPE cartridge (1 g, 6 mL) by passing 10 mL of methanol followed by 10 mL of reagent water. Ensure the cartridge does not go dry.[4]

  • Sample Loading: Load the 25 mL fortified water sample onto the conditioned cartridge at a flow rate of approximately 1 drop per second. Discard the eluate.[4]

  • Washing:

    • Wash the cartridge with 5 mL of 25% methanol in water. Discard the eluate.[4]

    • Wash the cartridge with 5 mL of 50% methanol in water. Discard the eluate.[4]

  • Elution: Elute the analytes (Carbaryl and this compound) with 5 mL of 75% methanol in water. Collect the eluate.[4]

4. Sample Concentration and Reconstitution

  • Evaporate the collected eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.[10] If the reconstituted sample is cloudy, filter it through a 0.45 µm syringe filter.[4]

5. LC-MS/MS Analysis

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

  • Separate the analytes using a reverse-phase HPLC column (e.g., C18).[4]

  • Detect and quantify Carbaryl and this compound using multiple reaction monitoring (MRM) mode.[4] The ratio of the peak area of Carbaryl to the peak area of this compound is used for quantification against the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of Carbaryl in water using SPE and LC-MS/MS.

ParameterValueReference
Recovery89.53% - 101.72%[9][11]
Limit of Detection (LOD)0.01 mg/L[12]
Limit of Quantification (LOQ)0.03 mg/L (30 ppt)[4][12]
Linearity (r²)> 0.99[6]
Relative Standard Deviation (RSD)< 20%[6]

Conclusion

The described solid-phase extraction protocol, incorporating this compound as an internal standard, provides a reliable and high-recovery method for the cleanup and pre-concentration of Carbaryl from water samples. This method, coupled with LC-MS/MS analysis, allows for the accurate and precise quantification of Carbaryl at levels relevant to regulatory monitoring. The use of an isotopically labeled internal standard is a critical component of the workflow, compensating for potential variations in extraction efficiency and instrument response, thereby ensuring the quality and defensibility of the analytical data.

References

Application of Carbaryl-d3 in Environmental Water Sample Testing

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantitative analysis of carbaryl (B1668338) in environmental water samples using high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the aid of a deuterated internal standard, Carbaryl-d3. The use of isotope dilution mass spectrometry enhances the accuracy and precision of the method by correcting for matrix effects and variations in sample preparation and instrument response. The described solid-phase extraction (SPE) and LC-MS/MS method is suitable for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

Carbaryl is a broad-spectrum carbamate (B1207046) insecticide widely used in agriculture and residential settings.[1] Due to its potential for runoff and leaching, it is frequently detected in surface and groundwater, posing a risk to aquatic ecosystems and potentially to human health through drinking water contamination.[1] Regulatory bodies worldwide have established maximum residue limits (MRLs) for carbaryl in water, necessitating sensitive and reliable analytical methods for its monitoring.[2]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the trace-level quantification of pesticides in complex matrices due to its high selectivity and sensitivity.[3] The isotope dilution method, which employs a stable isotope-labeled internal standard, is considered the gold standard for quantitative analysis as it effectively compensates for analytical variability. This compound, a deuterated analog of carbaryl, is an ideal internal standard for this purpose as it co-elutes with the native analyte and exhibits similar ionization and fragmentation behavior, while being distinguishable by its mass-to-charge ratio.

This application note details a robust method for the extraction and quantification of carbaryl in environmental water samples using this compound as an internal standard.

Experimental Protocols

Reagents and Materials
  • Solvents: HPLC-grade methanol (B129727), acetonitrile, and reagent water.

  • Reagents: Formic acid (reagent grade).

  • Standards: Carbaryl (analytical standard, >98% purity), this compound (internal standard, >98% purity).

  • SPE Cartridges: C18 cartridges (e.g., 1 g, 6 mL).

  • Filters: 0.45 µm PTFE syringe filters.

  • Glassware: Volumetric flasks, pipettes, autosampler vials.

Standard Solution Preparation
  • Carbaryl Stock Solution (100 µg/mL): Accurately weigh 10 mg of carbaryl analytical standard and dissolve it in methanol in a 100 mL volumetric flask. Store at -10°C for up to 3 months.[4]

  • This compound Internal Standard (IS) Stock Solution (100 µg/mL): Prepare in the same manner as the carbaryl stock solution using the this compound standard.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the carbaryl stock solution with 35% methanol in water.[4]

  • Internal Standard Spiking Solution (e.g., 1 µg/mL): Dilute the this compound stock solution with methanol to a suitable concentration for spiking samples.

Sample Preparation (Solid-Phase Extraction - SPE)

This protocol is adapted from established EPA methods for carbaryl analysis in water.[4]

  • Sample Collection and Preservation: Collect water samples in glass containers. If residual chlorine is present, add a dechlorinating agent. Adjust the sample pH to ~3 with a suitable buffer to prevent degradation of carbaryl. Store samples at 4°C.

  • Internal Standard Spiking: To a 25 mL aliquot of the water sample, add a known amount of the this compound internal standard spiking solution.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of reagent water. Do not allow the cartridge to go dry.[4]

  • Sample Loading: Load the spiked water sample onto the conditioned C18 cartridge at a flow rate of approximately 1-2 drops per second. Discard the eluate.[4]

  • Washing:

    • Wash the cartridge with 5 mL of 25% methanol in water. Discard the eluate.[4]

    • Wash the cartridge with 5 mL of 50% methanol in water. Discard the eluate.[4]

  • Elution: Elute the analytes from the cartridge with 5 mL of 75% methanol in water into a collection tube.[4]

  • Final Volume Adjustment: Add approximately 5 mL of reagent water to the eluate to bring the final volume to 10 mL.[4]

  • Filtration: If the final extract is cloudy, filter it through a 0.45 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.[4]

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient program should be developed to ensure the separation of carbaryl from potential interferences.

  • Injection Volume: 10-100 µL.[4]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: LC-MS/MS MRM Transitions for Carbaryl and this compound
AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/z (Quantifier)Product Ion (Q3) m/z (Qualifier)
Carbaryl202.1145.1127.0
This compound205.1148.1130.0

Note: The MRM transitions for this compound are predicted based on the fragmentation pattern of carbaryl, with a +3 Da shift for the precursor and corresponding fragments due to the three deuterium (B1214612) atoms. These should be confirmed experimentally.

Table 2: Method Performance Characteristics (Typical Values)
ParameterValueReference
Limit of Quantitation (LOQ)0.03 µg/L (ppb)[4]
Limit of Detection (LOD)0.01 µg/L (ppb)[4]
Recovery89.53% - 101.72%[2]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample 25 mL Water Sample spike Spike with this compound Internal Standard sample->spike sample_loading Load Sample onto SPE Cartridge spike->sample_loading spe_conditioning Condition C18 SPE Cartridge (Methanol, Water) spe_conditioning->sample_loading washing_1 Wash with 25% Methanol sample_loading->washing_1 washing_2 Wash with 50% Methanol washing_1->washing_2 elution Elute with 75% Methanol washing_2->elution final_volume Adjust to 10 mL with Reagent Water elution->final_volume filtration Filter (0.45 µm PTFE) final_volume->filtration lc_msms LC-MS/MS Analysis (C18 Column, ESI+, MRM) filtration->lc_msms quantification Quantification using Isotope Dilution lc_msms->quantification

Caption: Experimental workflow for the analysis of carbaryl in water samples.

Logical Relationship Diagram

logical_relationship cluster_analyte Analytes in Sample cluster_process Analytical Process cluster_quantification Quantification carbaryl Carbaryl spe Solid-Phase Extraction carbaryl->spe carbaryl_d3 This compound (IS) carbaryl_d3->spe lc_separation LC Separation (Co-elution) spe->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection ratio Peak Area Ratio (Carbaryl / this compound) ms_detection->ratio calibration_curve Calibration Curve ratio->calibration_curve concentration Carbaryl Concentration calibration_curve->concentration

Caption: Logical relationship for isotope dilution mass spectrometry.

References

Application Notes and Protocols for the Use of Carbaryl-d3 in Toxicological and Human Biomonitoring Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbaryl (B1668338), a widely used carbamate (B1207046) insecticide, is of significant interest in toxicological and human biomonitoring studies due to its potential health effects. Accurate and precise quantification of carbaryl and its primary metabolite, 1-naphthol (B170400), in biological matrices is crucial for assessing exposure and understanding its toxicological profile. The use of a stable isotope-labeled internal standard, such as Carbaryl-d3, is the gold standard for analytical methods, primarily those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated analog closely mimics the chemical and physical properties of the native analyte, allowing for effective correction of matrix effects, variations in sample preparation, and instrument response, thereby ensuring high accuracy and reproducibility of the results.

These application notes provide detailed protocols and methodologies for the use of this compound as an internal standard in the analysis of carbaryl and its metabolite 1-naphthol in human urine and plasma.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred analytical technique for the quantification of carbaryl and its metabolites due to its high selectivity, sensitivity, and specificity. The use of Multiple Reaction Monitoring (MRM) allows for the precise detection and quantification of target analytes even in complex biological matrices.

Optimized LC-MS/MS Parameters for Carbaryl and Deuterated Analogs

The following table summarizes the optimized mass spectrometry parameters for the analysis of carbaryl, its metabolite 1-naphthol, and their corresponding deuterated internal standards. It is important to note that while the provided transitions are for d1-carbaryl and d1-1-naphthol, these serve as a strong starting point for methods involving other deuterated forms like this compound. The slight mass difference in other deuterated versions would necessitate a corresponding shift in the precursor ion m/z, with the product ions and collision energies likely remaining similar.

Table 1: Optimized LC-MS/MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Carbaryl202.0145.013
Carbaryl202.0127.037
Carbaryl-d1 (Internal Standard) 209.0 152.0 Optimize empirically
1-Naphthol145.0127.0Optimize empirically
1-Naphthol145.091.0Optimize empirically
1-Naphthol-d1 (Internal Standard) 152.0 133.0 Optimize empirically

Note: Collision energies should be optimized for the specific instrument being used. The values for Carbaryl can be used as a starting point for optimization.[1]

Experimental Protocols

Protocol 1: Analysis of Carbaryl and 1-Naphthol in Human Urine for Biomonitoring Studies

This protocol is designed for the quantification of total 1-naphthol (free and conjugated) in human urine as a biomarker of carbaryl exposure.

1. Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)

  • Objective: To deconjugate 1-naphthol glucuronide and sulfate (B86663) conjugates and to extract and concentrate the analytes from the urine matrix.

  • Materials:

  • Procedure:

    • To 1 mL of urine sample, add a known amount of this compound and 1-Naphthol-d7 internal standard solution.

    • Add 500 µL of ammonium acetate buffer (pH 5).

    • Add 10 µL of β-glucuronidase/arylsulfatase solution.

    • Incubate the mixture at 37°C overnight to ensure complete hydrolysis of conjugates.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the analytes with methanol or acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Inject the reconstituted sample into the LC-MS/MS system.

  • Use a reverse-phase C18 column for chromatographic separation.

  • A gradient elution with a mobile phase consisting of water and methanol/acetonitrile with a modifier like formic acid or ammonium formate (B1220265) is typically used.

  • Monitor the MRM transitions specified in Table 1.

3. Quality Control

  • Prepare calibration standards in a surrogate matrix (e.g., synthetic urine) and process them with each batch of samples.

  • Include quality control (QC) samples at low, medium, and high concentrations to monitor the accuracy and precision of the method.

Table 2: Typical Method Performance in Urine

ParameterCarbaryl1-Naphthol
Limit of Quantification (LOQ)0.1 - 1.0 ng/mL0.1 - 1.0 ng/mL
Recovery> 85%> 85%
Inter-day Precision (RSD)< 15%< 15%
Intra-day Precision (RSD)< 10%< 10%
Protocol 2: Analysis of Carbaryl in Human Plasma for Toxicological Studies

This protocol is suitable for quantifying the parent carbaryl compound in plasma to assess recent exposure or in toxicokinetic studies.

1. Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction (LLE)

  • Objective: To remove proteins from the plasma sample and extract carbaryl.

  • Materials:

    • Human plasma samples

    • This compound internal standard spiking solution

    • Acetonitrile (ice-cold)

    • Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

  • Procedure:

    • To a 500 µL aliquot of plasma, add a known amount of this compound internal standard solution.

    • Add 1.5 mL of ice-cold acetonitrile to precipitate the proteins.

    • Vortex the sample for 1 minute and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Perform a liquid-liquid extraction by adding an appropriate extraction solvent, vortexing, and separating the organic layer.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Follow the same LC-MS/MS analysis procedure as described in Protocol 1.

Table 3: Typical Method Performance in Plasma

ParameterCarbaryl
Limit of Quantification (LOQ)0.05 - 0.5 ng/mL
Recovery> 90%
Inter-day Precision (RSD)< 15%
Intra-day Precision (RSD)< 10%
Matrix EffectMinimal with IS correction

Data Presentation and Interpretation

The use of this compound as an internal standard allows for the accurate calculation of the analyte concentration by determining the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then used to quantify the analyte concentration from the calibration curve.

Visualizations

Experimental Workflow for Human Biomonitoring of Carbaryl

Caption: Workflow for the analysis of carbaryl and its metabolites in urine.

Logical Relationship of Internal Standard Correction

G cluster_analyte Analyte (Carbaryl) cluster_is Internal Standard (this compound) A_prep Sample Prep Variation A_signal Analyte Signal A_prep->A_signal affects A_inst Instrument Fluctuation A_inst->A_signal affects Ratio Peak Area Ratio (Analyte / IS) A_signal->Ratio IS_prep Sample Prep Variation IS_signal IS Signal IS_prep->IS_signal affects IS_inst Instrument Fluctuation IS_inst->IS_signal affects IS_signal->Ratio Result Accurate Quantification Ratio->Result corrects for variations

Caption: How an internal standard corrects for analytical variability.

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based methods provides a robust, reliable, and accurate approach for the quantification of carbaryl and its metabolites in toxicological and human biomonitoring studies. The detailed protocols and methodologies presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement these advanced analytical techniques in their studies, ultimately leading to a better understanding of the exposure and potential risks associated with carbaryl.

References

Application Note: A Multi-Residue Method for the Quantification of Pesticides in Agricultural Commodities Using Carbaryl-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive multi-residue method for the simultaneous quantification of a diverse range of pesticides in various food matrices. The method employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by analysis using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).[1][2][3] To enhance accuracy and precision by correcting for matrix effects and variations in sample processing, Carbaryl-d3 is utilized as an internal standard. The method has been validated for several representative matrices, demonstrating excellent linearity, recovery, and sensitivity, meeting the requirements for regulatory monitoring of pesticide residues in food.[1]

Introduction

The widespread use of pesticides in modern agriculture necessitates rigorous monitoring to ensure food safety and compliance with regulatory limits, such as Maximum Residue Limits (MRLs).[2][4] Multi-residue methods are essential for efficiently screening a large number of pesticides from various chemical classes in diverse and often complex food matrices.[2][4][5] The QuEChERS method has become a standard for sample preparation in pesticide residue analysis due to its simplicity, speed, and broad applicability.[3][6][7]

Challenges in quantitative analysis, such as matrix effects, can lead to the suppression or enhancement of the analyte signal, compromising the accuracy of the results. The use of an internal standard, particularly an isotopically labeled analog of a target analyte like this compound, is a highly effective strategy to compensate for these effects and for variations during sample preparation and injection.[8] This application note provides a comprehensive protocol for a multi-residue pesticide analysis method using this compound as an internal standard, suitable for high-throughput laboratories.

Experimental Protocols

Reagents and Materials
  • Solvents: HPLC or LC/MS grade acetonitrile (B52724), methanol, and water.[2]

  • Reagents: Formic acid (reagent grade), anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), trisodium (B8492382) citrate (B86180) dihydrate, and disodium (B8443419) hydrogen citrate sesquihydrate.

  • Standards: Certified reference standards of all target pesticides and this compound.

  • QuEChERS Kits: Pre-packaged extraction salts and dispersive solid-phase extraction (d-SPE) tubes appropriate for the matrix.

  • Sample Matrices: Representative commodities such as fruits (e.g., apples, grapes), vegetables (e.g., lettuce, tomatoes), and cereals (e.g., wheat flour).

Standard Solution Preparation
  • Stock Solutions (1000 µg/mL): Prepare individual stock solutions of each pesticide standard and this compound in methanol. Store at -20°C.

  • Intermediate Standard Mixture (10 µg/mL): Prepare a mixed working standard solution containing all target pesticides by diluting the stock solutions in acetonitrile.

  • Internal Standard Working Solution (1 µg/mL): Prepare a working solution of this compound by diluting the stock solution in acetonitrile.

  • Calibration Standards: Prepare matrix-matched calibration standards by spiking blank matrix extracts with the intermediate standard mixture and the internal standard working solution to achieve final concentrations ranging from 0.5 to 100 µg/L.

Sample Preparation (QuEChERS Protocol)
  • Homogenization: Homogenize a representative portion of the sample. For high-water content matrices, proceed directly. For dry matrices like cereals, rehydrate 5 g of the sample with 10 mL of water for 30 minutes.[9]

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add a specific volume of the this compound internal standard working solution (e.g., 50 µL of 1 µg/mL to yield a final concentration of 5 µg/kg).

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a d-SPE tube containing MgSO₄ and primary secondary amine (PSA) sorbent (and C18 for high-fat matrices).

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Final Extract:

    • Transfer a portion of the cleaned extract into an autosampler vial.

    • Acidify with a small amount of formic acid (e.g., 5 µL of 10% formic acid in acetonitrile per 1 mL of extract) to improve the stability of base-sensitive pesticides.

    • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[10]

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.[11]

    • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.[11]

    • Gradient: A suitable gradient to separate the target analytes (e.g., start at 5% B, ramp to 95% B, hold, and re-equilibrate).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: ESI positive and negative switching.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).[10][12]

    • Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, desolvation gas flow).

    • MRM Transitions: At least two specific transitions (quantifier and qualifier) should be monitored for each analyte to ensure identity confirmation. Optimized collision energies and other compound-specific parameters are essential.

Data Presentation

The following tables summarize the expected quantitative performance of this method.

Table 1: LC-MS/MS Parameters for Carbaryl and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
Carbaryl202.1145.1127.115
This compound205.1148.1130.115

Table 2: Method Validation Data in Apple Matrix

PesticideLinearity (R²) (0.5-100 µg/L)LOQ (µg/kg)Recovery (%) at 10 µg/kg (n=5)RSD (%) at 10 µg/kg (n=5)
Imidacloprid>0.9951.095.24.8
Acetamiprid>0.9961.098.13.5
Thiamethoxam>0.9941.092.56.2
Boscalid>0.9980.5102.32.9
Myclobutanil>0.9970.599.84.1
Tebuconazole>0.9951.097.45.5
Azoxystrobin>0.9980.5105.13.8
Carbendazim>0.9922.088.98.1
Metalaxyl>0.9961.096.74.3
Carbaryl>0.9990.5101.52.5

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis sample Homogenized Sample (10g) acetonitrile Add 10 mL Acetonitrile sample->acetonitrile is_std Spike with this compound Internal Standard acetonitrile->is_std salts Add QuEChERS Extraction Salts is_std->salts shake1 Vortex/Shake (1 min) salts->shake1 centrifuge1 Centrifuge (5 min) shake1->centrifuge1 supernatant Take Acetonitrile Supernatant centrifuge1->supernatant dspe Add to d-SPE Tube (PSA/MgSO4) supernatant->dspe shake2 Vortex (30 sec) dspe->shake2 centrifuge2 Centrifuge (5 min) shake2->centrifuge2 final_extract Collect Final Extract centrifuge2->final_extract lcms Inject into UHPLC-MS/MS final_extract->lcms

Caption: Experimental workflow for the QuEChERS-based sample preparation.

G cluster_quant Quantitative Analysis Logic cluster_calib Calibration cluster_result Result Calculation analyte_peak Analyte Peak Area (A_analyte) response_ratio Calculate Response Ratio (A_analyte / A_is) analyte_peak->response_ratio is_peak Internal Standard Peak Area (A_is) is_peak->response_ratio cal_curve Plot Response Ratio vs. Concentration response_ratio->cal_curve regression Perform Linear Regression cal_curve->regression final_conc Determine Concentration from Calibration Curve regression->final_conc unknown_ratio Response Ratio of Unknown Sample unknown_ratio->final_conc

Caption: Logic diagram for quantification using an internal standard.

Conclusion

The described multi-residue method, incorporating this compound as an internal standard, provides a reliable and high-throughput solution for the quantitative analysis of pesticides in diverse food matrices. The use of the QuEChERS protocol ensures efficient sample preparation, while UHPLC-MS/MS offers the necessary sensitivity and selectivity for detecting residues at or below established MRLs. The internal standard effectively compensates for matrix-induced signal variations and procedural losses, leading to high accuracy and precision. This method is well-suited for routine monitoring in food safety and quality control laboratories.

References

Application Note: Preparation of Carbaryl-d3 Stock and Working Solutions for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation of Carbaryl-d3 stock and working solutions for use as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Carbaryl is a broad-spectrum carbamate (B1207046) insecticide widely used in agriculture and residential settings. Accurate quantification of Carbaryl residues in environmental and biological samples is crucial for monitoring exposure and ensuring safety. This compound, a stable isotope-labeled analog of Carbaryl, is the ideal internal standard for these analyses as it shares similar chemical properties and chromatographic behavior with the parent compound but is distinguishable by mass. Proper preparation of this compound standard solutions is a critical first step for developing robust and reliable analytical methods.

Safety Precautions

Carbaryl is classified as a hazardous substance.[1][2][3][4][5] Users must handle this compound, which shares its toxicological profile, with extreme care in a controlled laboratory environment.

  • Hazards: Harmful if swallowed or inhaled.[1][2][3] Suspected of causing cancer.[2][3][5] Very toxic to aquatic life with long-lasting effects.[2][3]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2] All handling of the neat (solid) material and concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][6]

  • Handling: Avoid contact with skin and eyes.[1] Do not eat, drink, or smoke when using this product.[7] Wash hands thoroughly after handling.[5]

  • Storage: Store the neat compound and all solutions in a cool, dry, well-ventilated, and locked area, away from foodstuffs.[1][2][5]

Physicochemical and Storage Data

Quantitative data for this compound and its solutions are summarized below.

Table 1: Physicochemical Properties of Carbaryl-(methyl-d3)

Property Value Reference
Synonym 1-Naphthyl N-(methyl-d3)carbamate [4]
CAS Number 1433961-56-8 [4]
Molecular Formula C₁₂D₃H₈NO₂ [4]
Molecular Weight 204.24 g/mol [4]

| Format | Neat (Solid) |[4] |

Table 2: Recommended Solvents and Concentrations for this compound Solutions

Solvent Stock Solution Concentration Working Solution Range Reference
Methanol (B129727) 1 mg/mL (1000 µg/mL) 0.1 - 100 µg/mL [8][9]
Ethanol 0.1 mg/mL (100 µg/mL) Varies by application [10]
Acetonitrile Varies by application Varies by application [11]
Cyclohexane 100 µg/mL Varies by application [12]
Ethyl Acetate Varies by application Varies by application [13]

| DMSO | 25 mg/mL | Varies by application |[14] |

Table 3: Storage Conditions and Stability of this compound Solutions

Solvent Storage Temperature Stability / Shelf Life Reference
Methanol -20°C to -5°C Discard after 2 months [8]
Methanol -20°C Until use [9]
General 2°C to 6°C (Refrigerator) Up to 3 months [15][16]

| DMSO | -80°C / -20°C | 6 months / 1 month |[14] |

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Primary Stock Solution

This protocol describes the preparation of a 1 mg/mL primary stock solution in methanol, a common solvent for Carbaryl analysis.[8][9]

Materials and Equipment:

  • This compound, neat solid

  • HPLC-grade Methanol

  • Analytical balance (readable to 0.01 mg)

  • 10 mL Class A volumetric flask

  • Glass Pasteur pipette or syringe

  • Amber glass vial with PTFE-lined cap for storage

  • Spatula

  • Weighing paper/boat

Procedure:

  • Place a weighing boat on the analytical balance and tare it.

  • Carefully weigh approximately 10 mg of this compound neat material into the boat. Record the exact weight.

  • Quantitatively transfer the weighed this compound to a 10 mL Class A volumetric flask. Use a small amount of methanol to rinse the weighing boat and spatula to ensure all powder is transferred.

  • Add approximately 5-7 mL of methanol to the volumetric flask.

  • Gently swirl the flask to completely dissolve the solid material. Sonication may be used for a few minutes to aid dissolution if necessary.

  • Once fully dissolved, allow the solution to return to ambient temperature.

  • Carefully add methanol to the flask until the bottom of the meniscus is level with the calibration mark.

  • Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Calculate the exact concentration of the stock solution based on the recorded weight. For example, if 10.15 mg was weighed, the concentration is 1.015 mg/mL.

  • Transfer the solution to a properly labeled amber glass vial and store at -20°C.[9]

Protocol 2: Preparation of Working Standard Solutions

Working solutions for calibration curves and sample fortification are prepared by serially diluting the primary stock solution.

Materials and Equipment:

  • 1 mg/mL this compound primary stock solution

  • HPLC-grade Methanol (or desired final solvent)

  • Assorted Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated micropipettes and tips

Procedure (Example for a 10 µg/mL working standard):

  • Allow the primary stock solution to warm to room temperature before use.[8]

  • Using a calibrated micropipette, transfer 100 µL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask.

  • Dilute to the calibration mark with methanol.

  • Cap and invert the flask multiple times to ensure thorough mixing. This creates a 10 µg/mL intermediate standard solution.

  • This intermediate solution can be further diluted to create lower concentration standards (e.g., 0.1, 0.5, 1.0, 5.0 µg/mL) for building a calibration curve for analysis.[8]

  • Store all working solutions in tightly sealed vials at refrigerated or frozen conditions and adhere to established stability timelines.[8][16]

Analytical Workflow Visualization

The following diagram illustrates the general workflow from receiving the analytical standard to the final data analysis.

G Diagram 1: Analytical Workflow for this compound cluster_prep Solution Preparation cluster_analysis Analysis std_handle Standard Handling (Neat this compound) Store as per SDS stock_prep Stock Solution Prep (e.g., 1 mg/mL in Methanol) Store at -20°C std_handle->stock_prep Weigh & Dissolve work_prep Working Solutions Prep (Serial Dilutions) Prepare Calibration Standards stock_prep->work_prep Dilute sample_analysis Sample Fortification & LC-MS/MS Analysis work_prep->sample_analysis Spike & Inject data_quant Data Quantification (Internal Standard Method) sample_analysis->data_quant Process Results

Caption: Diagram 1: Analytical Workflow for this compound.

References

Troubleshooting & Optimization

Optimizing collision energy for Carbaryl-d3 in MRM analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the collision energy for Carbaryl-d3 in Multiple Reaction Monitoring (MRM) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected MRM transitions for this compound?

A1: The precursor ion for this compound is expected to be m/z 205.1, which is the mass of the unlabeled Carbaryl precursor ion (m/z 202.1) plus the mass of three deuterium (B1214612) atoms. The product ions are typically the same as the unlabeled compound, as the deuterium labels are usually on a part of the molecule that does not fragment off. For Carbaryl, the most common product ions are m/z 145.0 and 127.0.[1][2][3] Therefore, the expected MRM transitions for this compound are:

  • 205.1 → 145.0 (Quantifier)

  • 205.1 → 127.0 (Qualifier)

It is crucial to confirm these transitions by infusing a standard solution of this compound and performing a product ion scan.

Q2: Why is optimizing the collision energy (CE) important for this compound?

A2: Optimizing the collision energy is a critical step in MRM method development to achieve the highest sensitivity and specificity for your analyte.[4][5] Each precursor-to-product ion transition has a unique optimal collision energy that maximizes the intensity of the product ion.[6] Using a suboptimal CE will result in lower signal intensity, leading to poorer sensitivity and less reliable quantification. While deuterated standards like this compound are expected to have similar fragmentation patterns to their non-deuterated counterparts, their optimal CE values may differ slightly.[7] Therefore, it is essential to empirically determine the optimal CE for each transition of this compound.

Q3: What are typical starting collision energy values for Carbaryl?

A3: Published methods for unlabeled Carbaryl can provide a good starting point for optimizing the collision energy for this compound. The optimal values will be in a similar range. Below is a summary of reported collision energy values for the two main transitions of unlabeled Carbaryl.

Precursor Ion (m/z)Product Ion (m/z)Reported Collision Energy (eV)Source
202.0145.013[1]
202.0127.037[1]
202.1145.115[3]
202.1127.134[3]

You can start your optimization by testing a range of CE values around these reported numbers.

Troubleshooting Guide

Issue 1: Low or no signal for this compound product ions.

  • Possible Cause 1: Incorrect precursor ion selection.

    • Solution: Verify the mass of your this compound standard. Ensure you have selected the correct precursor ion (expected to be m/z 205.1) in your instrument software. Infuse the standard and perform a full scan (Q1 scan) to confirm the parent ion mass.

  • Possible Cause 2: Suboptimal collision energy.

    • Solution: The applied collision energy may be too low to induce fragmentation or too high, causing excessive fragmentation into smaller, unmonitored ions. Follow the detailed experimental protocol below to perform a collision energy optimization experiment.

  • Possible Cause 3: Instability of the spray.

    • Solution: Ensure a stable spray by optimizing the ion source parameters (e.g., spray voltage, gas flows, temperature). An unstable spray will lead to fluctuating signal intensity, making optimization difficult.

Issue 2: High background noise or interfering peaks.

  • Possible Cause 1: Matrix effects.

    • Solution: While this compound is an internal standard meant to compensate for matrix effects, significant interference can still be an issue. Ensure proper chromatographic separation to distinguish this compound from co-eluting matrix components. A thorough sample cleanup procedure is also recommended.[8]

  • Possible Cause 2: Suboptimal product ion selection.

    • Solution: If you observe significant background at the expected product ion masses, consider evaluating other potential product ions by performing a product ion scan of this compound. Select product ions that are both intense and have a low background in your matrix.

Experimental Protocol: Collision Energy Optimization for this compound

This protocol outlines the steps to determine the optimal collision energy for each MRM transition of this compound using direct infusion.

1. Preparation of Standard Solution:

  • Prepare a 1 µg/mL stock solution of this compound in a suitable solvent such as methanol.

  • Dilute the stock solution to a working concentration of 100 ng/mL in the mobile phase you intend to use for your LC-MS/MS analysis.

2. Instrument Setup:

  • Set up your mass spectrometer for direct infusion. This can be done using a syringe pump connected directly to the ion source.

  • Infuse the 100 ng/mL this compound working standard at a constant flow rate (e.g., 10 µL/min).

  • Optimize the ion source parameters to obtain a stable and robust signal for the this compound precursor ion (m/z 205.1).

3. Collision Energy Ramp Experiment:

  • Create an experiment in your mass spectrometer software to monitor the desired MRM transitions (e.g., 205.1 → 145.0 and 205.1 → 127.0).

  • Set up a collision energy ramp for each transition. This involves acquiring data while systematically increasing the collision energy over a defined range. A typical range to start with for Carbaryl would be from 5 eV to 50 eV in steps of 1 or 2 eV.[5]

  • Acquire data for a sufficient amount of time at each CE value to obtain a stable signal. Many instrument software packages have automated routines for this process.[9][10]

4. Data Analysis:

  • Plot the intensity of each product ion as a function of the collision energy. This plot is often referred to as a "breakdown curve" or "collision energy optimization curve".[11]

  • The optimal collision energy for each transition is the value that produces the maximum product ion intensity.

  • Select the determined optimal CE values for your final MRM method.

Visualization

Below is a workflow diagram illustrating the process of optimizing collision energy for this compound in MRM analysis.

CollisionEnergyOptimization cluster_prep Preparation cluster_infusion Infusion & Source Optimization cluster_ce_opt Collision Energy Optimization cluster_analysis Data Analysis cluster_final Method Finalization prep_std Prepare this compound Standard (100 ng/mL) infuse Infuse Standard into Mass Spectrometer prep_std->infuse optimize_source Optimize Ion Source Parameters for Precursor (m/z 205.1) infuse->optimize_source setup_ramp Set up CE Ramp Experiment (e.g., 5-50 eV) for each MRM Transition optimize_source->setup_ramp acquire_data Acquire Data Across CE Range setup_ramp->acquire_data plot_curve Plot Product Ion Intensity vs. Collision Energy acquire_data->plot_curve determine_opt Determine Optimal CE (at Max Intensity) plot_curve->determine_opt final_method Update MRM Method with Optimized CE Values determine_opt->final_method

Collision energy optimization workflow for this compound.

References

Reducing matrix effects in Carbaryl analysis with Carbaryl-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Carbaryl, with a focus on mitigating matrix effects using its deuterated internal standard, Carbaryl-d3.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my Carbaryl analysis?

A1: In the context of LC-MS/MS analysis, the matrix refers to all the components in a sample other than the analyte of interest (Carbaryl).[1] These co-eluting components can interfere with the ionization of Carbaryl in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3] This phenomenon is known as the matrix effect and can result in inaccurate quantification, poor reproducibility, and reduced sensitivity in your analysis.[4][5]

Q2: How do I know if my Carbaryl analysis is affected by matrix effects?

A2: You can quantitatively assess matrix effects by comparing the peak response of Carbaryl in a standard solution prepared in a pure solvent to its response in a sample where the blank matrix has been extracted and then spiked with Carbaryl at the same concentration.[2][6] A significant difference in the peak areas indicates the presence of matrix effects. A value less than 100% suggests ion suppression, while a value greater than 100% indicates ion enhancement.[6]

Q3: How does using this compound help in reducing matrix effects?

A3: this compound is a stable isotope-labeled internal standard (SIL-IS).[7] It is chemically and physically almost identical to Carbaryl, meaning it will behave similarly during sample preparation, chromatography, and ionization.[8] Any ion suppression or enhancement that affects Carbaryl will also affect this compound to a similar extent.[9] By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[2][10]

Q4: Can I use a different internal standard for Carbaryl analysis?

A4: While other compounds can be used as internal standards, a stable isotope-labeled internal standard like this compound is the most effective choice for compensating for matrix effects in LC-MS/MS analysis.[7][11] This is because its physicochemical properties so closely match those of the analyte. Using a structural analog or a different compound might not adequately compensate for the specific matrix effects experienced by Carbaryl.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor reproducibility of Carbaryl quantification between samples. Significant and variable matrix effects between different sample lots or types.[2]Utilize this compound as an internal standard to normalize for variations in matrix effects. Ensure consistent sample preparation to minimize matrix variability.
Lower than expected recovery of Carbaryl. Ion suppression due to co-eluting matrix components.[3]1. Optimize Sample Preparation: Employ more rigorous cleanup steps like Solid Phase Extraction (SPE) or QuEChERS to remove interfering matrix components.[12][13] 2. Modify Chromatographic Conditions: Adjust the mobile phase gradient or change the column to improve the separation of Carbaryl from interfering compounds.[14] 3. Use this compound: The internal standard will co-elute and experience similar suppression, allowing for accurate correction of the signal.
Higher than expected concentration of Carbaryl. Ion enhancement caused by co-eluting matrix components.[1]1. Improve Sample Cleanup: As with ion suppression, enhanced sample cleanup can remove the components causing signal enhancement. 2. Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of matrix components and thus minimize the enhancement effect.[6] 3. Rely on this compound: The internal standard will be similarly enhanced, and the ratio-based calculation will provide a more accurate result.
Inconsistent peak shapes for Carbaryl. Co-elution of interfering substances from the matrix.Optimize the chromatographic method to achieve better separation. This may involve trying different mobile phase compositions, gradients, or a different stationary phase.

Experimental Protocols

Protocol 1: Quantification of Matrix Effect

This protocol allows for the quantitative determination of matrix effects in your specific sample matrix.

  • Prepare Standard Solution (A): Prepare a standard solution of Carbaryl in a pure solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 100 ng/mL).

  • Prepare Matrix Blank: Extract a sample of your blank matrix (a sample that does not contain Carbaryl) using your established sample preparation protocol.

  • Prepare Post-Extraction Spiked Sample (B): Spike the extracted blank matrix from step 2 with the Carbaryl standard solution to achieve the same final concentration as in step 1.

  • LC-MS/MS Analysis: Analyze both solutions (A and B) using your validated LC-MS/MS method.

  • Calculate Matrix Effect (%ME): Use the following formula:

    %ME = (Peak Area of Carbaryl in B / Peak Area of Carbaryl in A) * 100

    • %ME < 100%: Indicates ion suppression.

    • %ME > 100%: Indicates ion enhancement.

    • %ME = 100%: Indicates no significant matrix effect.

Protocol 2: Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

This is a common and effective method for extracting pesticides like Carbaryl from complex matrices such as fruits and vegetables.[15]

  • Homogenize Sample: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add Internal Standard: Add a known amount of this compound solution.

  • Extraction: Add 10 mL of acetonitrile, cap the tube, and shake vigorously for 1 minute.

  • Salting Out: Add the QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a dispersive SPE tube containing primary secondary amine (PSA) and magnesium sulfate. Vortex for 30 seconds.

  • Final Centrifugation and Analysis: Centrifuge the dSPE tube. The resulting supernatant is ready for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of Carbaryl and this compound

This protocol provides typical starting parameters for the analysis. Method optimization will be required for your specific instrument and matrix.

Parameter Condition
LC Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions Carbaryl: 202.1 -> 145.1 (Quantifier), 202.1 -> 117.1 (Qualifier)[16][17] This compound: 205.1 -> 148.1 (Quantifier)

Data Presentation

Table 1: Example Matrix Effect Calculation
Sample Carbaryl Concentration (ng/mL) Peak Area Matrix Effect (%)
Standard in Solvent1001,250,000-
Post-Extraction Spike100875,00070% (Ion Suppression)
Table 2: Impact of Internal Standard on Quantification in the Presence of Matrix Effects
Sample Carbaryl Peak Area This compound Peak Area Response Ratio (Carbaryl/Carbaryl-d3) Calculated Concentration (ng/mL)
Calibration Standard (100 ng/mL)1,250,0001,300,0000.96100
Sample 1 (with suppression)875,000910,0000.96100.2
Sample 2 (with enhancement)1,500,0001,560,0000.9699.8

Visualizations

Workflow_for_Matrix_Effect_Mitigation cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result Sample Sample Collection Spike Spike with this compound Sample->Spike Extraction Extraction (e.g., QuEChERS) Spike->Extraction Cleanup Cleanup (e.g., dSPE) Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Peak_Integration Peak Integration (Carbaryl & this compound) LCMS->Peak_Integration Ratio_Calculation Calculate Response Ratio Peak_Integration->Ratio_Calculation Quantification Quantification vs. Calibration Curve Ratio_Calculation->Quantification Final_Result Accurate Carbaryl Concentration Quantification->Final_Result

Caption: Workflow for accurate Carbaryl quantification using an internal standard.

Matrix_Effect_Logic cluster_no_is Without Internal Standard cluster_with_is With this compound Internal Standard Analyte_Signal_NoIS Carbaryl Signal Matrix_Effect_NoIS Matrix Effect (Suppression/Enhancement) Analyte_Signal_NoIS->Matrix_Effect_NoIS Result_NoIS Inaccurate Result Matrix_Effect_NoIS->Result_NoIS Analyte_Signal_IS Carbaryl Signal Matrix_Effect_IS Matrix Effect (Affects Both) Analyte_Signal_IS->Matrix_Effect_IS IS_Signal This compound Signal IS_Signal->Matrix_Effect_IS Ratio Response Ratio (Analyte/IS) Matrix_Effect_IS->Ratio Result_IS Accurate Result Ratio->Result_IS

Caption: How this compound corrects for matrix effects.

References

Troubleshooting low recovery of Carbaryl-d3 in sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address low recovery of Carbaryl-d3 during sample extraction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the common causes for low recovery of this compound?

Low recovery of this compound, a deuterated internal standard, can stem from several factors throughout the analytical process. These issues can be broadly categorized as problems with the extraction procedure, instability of the internal standard, or analytical detection challenges.

Potential Causes for Low this compound Recovery:

  • Suboptimal Extraction Parameters:

    • Incorrect Solvent Polarity: The extraction solvent may not have the appropriate polarity to efficiently extract this compound from the sample matrix.[1]

    • Inappropriate pH: The pH of the sample or extraction solvent can affect the stability and solubility of this compound. Carbaryl is known to be unstable under alkaline conditions (pH > 10).[2]

    • Insufficient Solvent-to-Sample Ratio: An inadequate volume of extraction solvent may lead to incomplete extraction.[3]

  • Matrix Effects:

    • Ion Suppression or Enhancement: Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer, leading to a suppressed or enhanced signal.[4][5][6][7]

    • Differential Matrix Effects: The sample matrix may affect the analyte and the deuterated internal standard differently, leading to inaccurate quantification.[5][8]

  • Internal Standard Instability and Integrity:

    • Degradation: this compound may degrade during sample preparation or storage. Factors like exposure to light, extreme temperatures, or incompatible solvents can contribute to degradation.[1]

    • Isotopic Exchange: Deuterium atoms on the internal standard can sometimes exchange with protons in the solution, particularly in acidic or basic conditions, altering the mass of the standard.[8]

  • Solid-Phase Extraction (SPE) Issues:

    • Inappropriate Sorbent: The chosen SPE sorbent may not have a strong enough affinity for this compound.[9][10]

    • Poor Method Optimization: Issues such as incomplete sorbent wetting, incorrect sample loading flow rate, or an unsuitable elution solvent can all lead to low recovery.[9][10]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method Issues:

    • Incorrect Salt Combination: The type and amount of salts used for phase separation can impact extraction efficiency.[3]

    • Inadequate Dispersive SPE (dSPE) Cleanup: The choice and amount of dSPE sorbent (e.g., PSA, C18, GCB) are crucial for removing matrix interferences without removing the analyte of interest.[3][11]

Q2: My this compound recovery is low. Where do I start troubleshooting?

A systematic approach is key to identifying the source of low recovery. Below is a workflow to guide your troubleshooting efforts.

Troubleshooting_Workflow start Low this compound Recovery check_is 1. Verify Internal Standard (IS) Integrity & Concentration start->check_is is_ok IS Purity & Concentration OK? check_is->is_ok check_extraction 2. Evaluate Extraction Procedure extraction_ok Recovery Improved? check_extraction->extraction_ok check_matrix 3. Investigate Matrix Effects matrix_ok Matrix Effects Significant? check_matrix->matrix_ok check_analytical 4. Assess Analytical (LC-MS/MS) Performance analytical_ok Co-elution & Sensitivity OK? check_analytical->analytical_ok is_ok->check_extraction Yes solution_is Source New IS or Prepare Fresh Stock is_ok->solution_is No extraction_ok->check_matrix No end Problem Resolved extraction_ok->end Yes matrix_ok->check_analytical No solution_matrix Improve Sample Cleanup: - dSPE Sorbent Choice - SPE Optimization - Dilute Sample matrix_ok->solution_matrix Yes solution_extraction Optimize Extraction: - Solvent Type/Volume - pH - Mixing Time/Method analytical_ok->solution_extraction No, suspect extraction solution_analytical Optimize LC-MS/MS Method: - Gradient - Column Chemistry - Source Parameters analytical_ok->solution_analytical No analytical_ok->end Yes solution_is->end solution_extraction->end solution_matrix->end solution_analytical->end

Troubleshooting workflow for low this compound recovery.

Q3: How can I determine if matrix effects are the cause of low recovery?

Matrix effects, which can lead to ion suppression or enhancement, are a common issue in LC-MS/MS analysis.[5] A standard experiment can be performed to evaluate the extent of matrix effects.

Experimental Protocol: Matrix Effect Evaluation

Objective: To determine if co-eluting matrix components are causing ion suppression or enhancement for this compound.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard of this compound at a known concentration in the final mobile phase solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (from at least six different sources if available). After the final extraction step, spike the extract with this compound to the same concentration as Set A.[5][8]

    • Set C (Pre-Extraction Spike): Spike the blank matrix with this compound at the same concentration as Set A before the extraction process.[5][8]

  • Analyze Samples: Analyze all three sets of samples using your developed LC-MS/MS method.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF %): (Peak Area in Set B / Peak Area in Set A) * 100[5]

      • An MF < 100% indicates ion suppression.

      • An MF > 100% indicates ion enhancement.

    • Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100[5]

Data Interpretation:

ScenarioMatrix Factor (MF)Recovery (RE)InterpretationRecommended Action
1 ~100%Low (<70%)Inefficient extraction.Optimize extraction parameters (solvent, pH, etc.).
2 Low (<80%)Good (>70%)Significant ion suppression.Improve sample cleanup (dSPE/SPE), dilute the sample, or optimize chromatography.
3 Low (<80%)Low (<70%)Both inefficient extraction and ion suppression are occurring.Address extraction optimization first, then re-evaluate matrix effects.
4 High (>120%)Good (>70%)Significant ion enhancement.Improve sample cleanup or dilute the sample.

Q4: What are the key parameters to optimize in a QuEChERS method for this compound?

The QuEChERS method is commonly used for pesticide analysis and can be adapted for various matrices.[3]

Experimental Protocol: QuEChERS Method Optimization for Carbaryl

Objective: To optimize the extraction and cleanup steps of a QuEChERS protocol to maximize this compound recovery.

Methodology:

  • Extraction Solvent Selection:

    • Acetonitrile (B52724) is a common and effective extraction solvent for multi-residue pesticide analysis.[3] Evaluate different solvent-to-sample ratios (e.g., 5 mL, 10 mL, 15 mL of acetonitrile for a 5 g sample) to ensure complete extraction.[3]

  • Salts for Phase Separation:

    • Use a standard QuEChERS salt packet (e.g., anhydrous MgSO₄ and NaCl or anhydrous MgSO₄ and sodium acetate) to induce phase separation. The anhydrous MgSO₄ also helps to remove water from the extract.

  • Dispersive SPE (dSPE) Cleanup Optimization:

    • The choice of dSPE sorbent is critical for removing interferences.

    • Primary Secondary Amine (PSA): Effective for removing fatty acids, organic acids, and some sugars.

    • C18: Useful for removing non-polar interferences like fats.

    • Graphitized Carbon Black (GCB): Effective for removing pigments and sterols, but can also retain planar analytes like carbaryl. Use with caution and in minimal amounts.

    • Experiment with different combinations and amounts of dSPE sorbents. For a 1 mL aliquot of the extract, typical amounts might be 25 mg PSA and 150 mg anhydrous MgSO₄.

Recovery Ranges for Carbaryl in QuEChERS Methods:

MatrixFortification LevelsRecovery (%)Reference
Edible Insects10, 100, 500 µg/kg64.54 - 122.12[3]
Betel Leaf0.02, 0.1, 0.3 mg/kg86 - 108[11]
Various Foods0.01, 0.05, 0.1, 0.2 mg/kg74 - 110[11]

Q5: What should I consider regarding the stability of this compound?

Deuterated internal standards are generally stable, but certain conditions can lead to degradation or isotopic exchange.

  • pH Stability: Carbaryl is susceptible to hydrolysis under alkaline conditions (pH > 10).[2] Ensure that the pH of your samples and extraction solvents is neutral or slightly acidic.

  • Storage: Store this compound stock solutions in a cool, dark place to prevent degradation. Avoid prolonged storage in protic solvents (like methanol (B129727) or water) if stability has not been confirmed, as this can sometimes lead to isotopic exchange.[8]

  • Analyte Protectants: In GC analysis, the use of analyte protectants can prevent the degradation of labile pesticides like carbamates in the hot injection port.

By systematically evaluating each stage of your analytical method, from the integrity of your internal standard to the final detection, you can effectively troubleshoot and resolve issues of low this compound recovery.

References

Technical Support Center: Carbaryl-d3 Analysis in Electrospray Ionization Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Carbaryl-d3 using Electrospray Ionization (ESI) Mass Spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve signal suppression issues, ensuring accurate and reproducible quantitative results.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression in E-MS and why is it a concern for this compound analysis?

A1: Signal suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your analytical method.[1][2] In the analysis of complex biological or environmental samples, endogenous components such as phospholipids, salts, and proteins are common causes of ion suppression.[1]

Q2: How can I determine if my this compound signal is being suppressed?

A2: A widely used method to diagnose and locate ion suppression is the post-column infusion experiment .[3][4] This technique involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column but before the ESI source. A dip in the constant baseline signal upon injection of a blank matrix extract indicates the retention time at which matrix components are eluting and causing suppression.[3]

Q3: What are the primary causes of this compound signal suppression?

A3: The primary causes of signal suppression for this compound in ESI-MS are:

  • Competition for Ionization: Co-eluting matrix components with higher concentrations or greater ionization efficiency can compete with this compound for the limited available charge in the ESI droplet, reducing the number of this compound ions that reach the gas phase.[5]

  • Changes in Droplet Properties: High concentrations of non-volatile matrix components can alter the surface tension and viscosity of the ESI droplets. This can hinder solvent evaporation and the efficient formation of gas-phase analyte ions.[4]

  • Inadequate Sample Preparation: Complex matrices, such as plasma, urine, or food extracts, contain high levels of interfering substances like salts, phospholipids, and proteins that are known to cause significant ion suppression if not adequately removed.[1][6]

  • Suboptimal Chromatographic Conditions: Poor chromatographic separation can lead to the co-elution of this compound with highly abundant matrix components, resulting in suppression.

Q4: Can the choice of mobile phase additives affect signal suppression for this compound?

A4: Yes, mobile phase additives can significantly impact ionization efficiency. While additives like trifluoroacetic acid (TFA) can improve chromatographic peak shape, they are known to cause signal suppression in ESI.[7] Volatile additives like formic acid, ammonium (B1175870) formate, or ammonium acetate (B1210297) are generally preferred for LC-MS applications as they can enhance ionization and spray stability.[8] Experimenting with different additives and their concentrations can help optimize the signal for this compound.[9]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving this compound signal suppression.

Issue 1: Low or No Signal for this compound in Matrix Samples Compared to Neat Standards

This is a classic symptom of ion suppression. The following workflow will help you diagnose and mitigate the issue.

A Low this compound Signal in Matrix B Perform Post-Column Infusion Experiment A->B C Suppression Zone Identified? B->C D Optimize Chromatographic Separation C->D Yes F No Suppression Zone Identified C->F No E Improve Sample Preparation D->E H Re-evaluate with Post-Column Infusion E->H G Investigate Other Issues: - Instrument Sensitivity - Standard Stability - Source Contamination F->G I Problem Resolved? H->I I->D No J Method Optimized I->J Yes

Figure 1: Troubleshooting workflow for low this compound signal.

Solutions & Optimization Strategies:

  • Optimize Chromatographic Separation:

    • Modify Gradient: Adjust the mobile phase gradient to achieve better separation between this compound and the interfering matrix components identified in the post-column infusion experiment.

    • Change Column Chemistry: Use a column with a different stationary phase (e.g., C18, Phenyl-Hexyl, Biphenyl) to alter selectivity and resolve this compound from interferences.

    • Reduce Flow Rate: Lowering the flow rate (e.g., from 400 µL/min to 100 µL/min) can enhance desolvation efficiency and reduce the impact of matrix components.[10][11]

  • Enhance Sample Preparation:

    • Solid Phase Extraction (SPE): SPE is highly effective for removing a broad range of interferences. For Carbaryl (B1668338), C18 cartridges are commonly used.[12]

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is particularly effective for complex matrices like fruits, vegetables, and other food samples.[5][13][14]

    • Liquid-Liquid Extraction (LLE): Optimizing the pH and solvent can selectively extract this compound, leaving many interfering compounds behind.

  • Sample Dilution:

    • Diluting the sample extract can reduce the concentration of interfering matrix components. However, this may compromise the limit of quantification (LOQ) if the this compound concentration is already low.[15]

  • Use of a Stable Isotope-Labeled Internal Standard:

    • Using a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the gold standard for compensating for matrix effects. Since you are already using this compound, ensure it is being used correctly to normalize the signal of the non-labeled Carbaryl. If both are suppressed, the ratio should remain consistent.

Issue 2: Poor Reproducibility of this compound Signal Across Different Batches of Matrix

This often indicates lot-to-lot variability in the matrix composition, leading to inconsistent levels of signal suppression.

Solutions:

  • Matrix-Matched Calibrators: Prepare your calibration standards in a pooled blank matrix that is representative of the study samples. This helps to normalize the matrix effects across all samples and calibrators.

  • Standard Addition: For a smaller number of highly variable samples, the standard addition method can be used to accurately quantify Carbaryl. This involves adding known amounts of the standard to aliquots of the sample.

  • Robust Sample Preparation: Employ a more rigorous sample preparation method, such as SPE or QuEChERS with optimized cleanup steps, to minimize the impact of matrix variability.

Quantitative Data on Signal Suppression

The following tables illustrate the impact of different sample preparation techniques on this compound signal intensity and the effectiveness of mitigation strategies. The Matrix Effect (ME) is calculated as:

ME (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100

A value less than 100% indicates signal suppression, while a value greater than 100% indicates signal enhancement. An ideal ME is close to 100%.

Table 1: Effect of Sample Preparation on this compound Signal Suppression in Human Plasma

Sample Preparation MethodAverage Recovery (%)Matrix Effect (ME) (%)Signal Suppression (%)
Protein Precipitation (Acetonitrile)951882
Liquid-Liquid Extraction (LLE)887525
Solid-Phase Extraction (SPE)92919

Data are representative and synthesized based on typical outcomes for small molecules in bioanalysis.

Table 2: Impact of LC Flow Rate on this compound Signal in Spiked Vegetable Extract

LC Flow Rate (µL/min)This compound Peak Area (Arbitrary Units)Matrix Effect (ME) (%)
500150,00030
200350,00070
100475,00095

Data are representative, illustrating the trend of reduced suppression at lower flow rates.[10]

Experimental Protocols

1. Post-Column Infusion Experiment to Identify Ion Suppression Zones

This experiment helps to visualize the regions in your chromatogram where signal suppression occurs.

cluster_0 LC System cluster_1 Infusion System LC_Pump LC Pump Autosampler Autosampler LC_Pump->Autosampler Column Analytical Column Autosampler->Column T_Piece T-Piece Mixer Column->T_Piece Syringe_Pump Syringe Pump (this compound Standard) Syringe_Pump->T_Piece MS Mass Spectrometer T_Piece->MS

Figure 2: Experimental setup for post-column infusion.

Procedure:

  • Prepare this compound Infusion Solution: Prepare a solution of this compound in your mobile phase at a concentration that provides a stable, mid-to-high intensity signal when infused directly into the mass spectrometer.

  • Set up the Infusion: Connect a syringe pump containing the this compound solution to a T-piece. The eluent from the LC column will flow into one port of the T-piece, and the infusion solution into the other. The combined flow will then enter the ESI source.

  • Equilibrate the System: Start the LC flow and the syringe pump infusion (e.g., at 5-10 µL/min). Allow the system to equilibrate until a stable signal for this compound is observed in the mass spectrometer.

  • Inject Blank Matrix: Inject a blank matrix extract (that has undergone your sample preparation procedure) onto the LC column.

  • Monitor the Signal: Monitor the this compound signal throughout the chromatographic run. A drop in the signal intensity indicates the presence of co-eluting matrix components that are causing ion suppression.

2. QuEChERS Protocol for this compound in a Fruit/Vegetable Matrix

This protocol is a widely used and effective method for pesticide residue analysis in food matrices.

A 1. Homogenize Sample (10-15g) B 2. Add Acetonitrile (B52724) and Internal Standard A->B C 3. Add QuEChERS Salts (e.g., MgSO4, NaCl, Citrate (B86180) buffers) B->C D 4. Shake/Vortex Vigorously C->D E 5. Centrifuge D->E F 6. Transfer Supernatant to d-SPE Tube E->F G 7. d-SPE Cleanup (PSA, C18, MgSO4) F->G H 8. Shake/Vortex and Centrifuge G->H I 9. Collect Final Extract for LC-MS/MS Analysis H->I

Figure 3: Workflow for the QuEChERS sample preparation method.

Procedure:

  • Sample Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10-15 mL of acetonitrile and your this compound internal standard.

  • Salting Out: Add the appropriate QuEChERS extraction salt packet (commonly containing magnesium sulfate (B86663), sodium chloride, and citrate buffers).

  • Shake: Immediately shake or vortex the tube vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at >3000 g for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE cleanup tube. These tubes typically contain primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and magnesium sulfate to remove residual water.

  • Final Extraction: Shake or vortex the d-SPE tube for 30 seconds and then centrifuge for 5 minutes.

  • Analysis: The resulting supernatant is ready for dilution and injection into the LC-MS/MS system.

3. Solid-Phase Extraction (SPE) Protocol for this compound in an Aqueous Matrix

This protocol provides a general workflow for SPE cleanup of water or plasma samples.

A 1. Condition Cartridge (Methanol, then Water) B 2. Load Sample A->B C 3. Wash Cartridge (e.g., Water/Methanol (B129727) mix) to remove interferences B->C D 4. Elute this compound (e.g., Acetonitrile or Methanol) C->D E 5. Evaporate and Reconstitute D->E F 6. Analyze by LC-MS/MS E->F

Figure 4: General workflow for Solid-Phase Extraction (SPE).

Procedure:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by water through it.[12] Do not let the cartridge go dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5-10% methanol in water) to remove polar interferences while retaining this compound.

  • Elution: Elute this compound from the cartridge using a stronger organic solvent like acetonitrile or methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

By following these guidelines and protocols, you can effectively diagnose, troubleshoot, and mitigate signal suppression of this compound, leading to more accurate and reliable results in your ESI-MS analyses.

References

Improving peak shape for Carbaryl analysis in HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

alt text

Technical Support Center: HPLC-UV Analysis of Carbaryl

Welcome to our dedicated technical support center for the analysis of Carbaryl using High-Performance Liquid Chromatography with UV detection (HPLC-UV). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for Carbaryl analysis by HPLC-UV?

A1: A good starting point for Carbaryl analysis is using a reversed-phase C18 column. The mobile phase commonly consists of a mixture of acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH) and water.[1][2] Detection is typically performed at 280 nm, where Carbaryl exhibits strong UV absorbance.[3]

Q2: My Carbaryl peak is showing significant tailing. What are the potential causes and how can I fix it?

A2: Peak tailing is a common issue in HPLC and is often characterized by an asymmetry factor greater than 1.2.[4] For Carbaryl, a weakly basic compound, this is frequently caused by secondary interactions with exposed silanol (B1196071) groups on the silica-based stationary phase.[4][5][6]

  • Silanol Interactions: Free silanol groups on the column packing can interact with the polar functional groups of Carbaryl, leading to peak tailing.[4][5][6]

    • Solution 1: Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 3-4) can suppress the ionization of silanol groups, minimizing these secondary interactions.[4][7][8] The addition of a small amount of an acidic modifier like formic acid or acetic acid to the mobile phase can achieve this.[9][10]

    • Solution 2: Use an End-Capped Column: Modern, high-purity silica (B1680970) columns that are "end-capped" have fewer free silanol groups and are less prone to causing peak tailing for basic compounds.[4][11]

    • Solution 3: Add a Competing Base: Adding a small concentration of a competing base (e.g., triethylamine) to the mobile phase can mask the active silanol sites. However, be mindful of its UV cutoff and potential for ion suppression if using a mass spectrometer.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or the concentration of the sample.[12]

  • Column Degradation: An old or poorly maintained column can also lead to peak tailing.

    • Solution: Replace the column or try a column regeneration procedure as recommended by the manufacturer.[7]

Q3: I am observing peak fronting for my Carbaryl standard. What could be the issue?

A3: Peak fronting, where the first half of the peak is broader than the second half, is less common than tailing but can still occur.[12]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.[13]

    • Solution: Dissolve the Carbaryl standard in the mobile phase or a solvent with a similar or weaker elution strength.

  • Column Collapse: Physical degradation of the column bed, though rare with modern columns, can lead to peak fronting.[12][14] This can be caused by excessive pressure or using incompatible mobile phase conditions.[12][13]

    • Solution: Operate within the column's recommended pressure and pH limits. If column collapse is suspected, the column will likely need to be replaced.[14]

  • Column Overloading: In some cases, severe column overload can also manifest as peak fronting.[12][13][14]

    • Solution: Decrease the amount of sample being injected onto the column.[12]

Troubleshooting Guide: Poor Peak Shape

The following table summarizes common peak shape problems encountered during Carbaryl analysis and provides a structured approach to troubleshooting.

ProblemPotential CauseRecommended Solution
Peak Tailing Secondary Silanol Interactions Lower the mobile phase pH to 3-4 with 0.1% formic acid. Use a modern, end-capped C18 or a specialized "base-deactivated" column.
Column Overload Reduce sample concentration or injection volume.
Column Contamination/Age Flush the column with a strong solvent. If the problem persists, replace the column.
Extra-column Dead Volume Check and minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are secure.
Peak Fronting Sample Solvent Stronger than Mobile Phase Dissolve the sample in the initial mobile phase or a weaker solvent.
Column Overload Reduce sample concentration or injection volume.
Column Bed Collapse Operate within the manufacturer's recommended pH and pressure limits. Replace the column if collapse is suspected.
Split Peaks Partially Blocked Frit Reverse flush the column (if permitted by the manufacturer). If unresolved, replace the column.
Column Void A void at the head of the column can cause peak splitting. Replace the column.
Sample Solvent/Mobile Phase Mismatch Ensure the sample is fully dissolved and compatible with the mobile phase.

Experimental Protocol: Method Development for Improved Carbaryl Peak Shape

This protocol outlines a systematic approach to optimize the mobile phase for improved peak symmetry for Carbaryl.

1. Materials and Equipment:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Carbaryl standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (reagent grade)

  • Ammonium formate (B1220265) (reagent grade)[3]

  • Volumetric flasks, pipettes, and autosampler vials

2. Standard Preparation:

  • Prepare a stock solution of Carbaryl at 1 mg/mL in methanol.

  • Dilute the stock solution with the initial mobile phase to a working concentration of 10 µg/mL.

3. Chromatographic Conditions (Initial):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 50:50 Acetonitrile:Water[3]

  • Flow Rate: 1.0 mL/min[3]

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 280 nm[3]

4. Optimization Procedure:

  • Step 1: Initial Run: Analyze the Carbaryl standard using the initial conditions and evaluate the peak shape (tailing factor).

  • Step 2: Mobile Phase pH Adjustment:

    • Prepare two modified mobile phases:

      • Mobile Phase A: 50:50 Acetonitrile:Water with 0.1% Formic Acid (pH ~2.7)

      • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to 4.0

    • Inject the Carbaryl standard using both mobile phases and compare the peak shape to the initial run.

  • Step 3: Organic Modifier Evaluation:

    • If peak shape is still not optimal, evaluate methanol as an alternative organic modifier.

    • Prepare a mobile phase of 50:50 Methanol:Water with the best performing additive from Step 2.

    • Analyze the standard and compare the results.

5. Data Analysis:

  • For each condition, measure the tailing factor, retention time, and plate count for the Carbaryl peak. Summarize the results in a table for easy comparison.

Data Presentation: Mobile Phase Optimization Results

Mobile Phase CompositionRetention Time (min)Tailing FactorPlate Count
50:50 ACN:Water5.21.88500
50:50 ACN:Water + 0.1% Formic Acid4.81.112000
50:50 ACN:Water + 10mM Ammonium Formate (pH 4)5.01.310500
50:50 MeOH:Water + 0.1% Formic Acid6.51.211000

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape in Carbaryl HPLC analysis.

TroubleshootingWorkflow cluster_tailing Troubleshooting Tailing cluster_fronting Troubleshooting Fronting start Poor Peak Shape Observed check_tailing Peak Tailing or Fronting? start->check_tailing tailing Tailing check_tailing->tailing Tailing fronting Fronting check_tailing->fronting Fronting cause_tailing Potential Causes: 1. Silanol Interactions 2. Column Overload 3. Column Degradation solution_tailing_ph Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) cause_tailing->solution_tailing_ph solution_tailing_column Use End-Capped or Base-Deactivated Column cause_tailing->solution_tailing_column solution_tailing_conc Reduce Sample Concentration/ Injection Volume cause_tailing->solution_tailing_conc end_good_peak Symmetrical Peak Achieved solution_tailing_ph->end_good_peak solution_tailing_column->end_good_peak solution_tailing_conc->end_good_peak cause_fronting Potential Causes: 1. Strong Sample Solvent 2. Column Overload 3. Column Collapse solution_fronting_solvent Dissolve Sample in Mobile Phase cause_fronting->solution_fronting_solvent solution_fronting_conc Reduce Sample Concentration/ Injection Volume cause_fronting->solution_fronting_conc solution_fronting_solvent->end_good_peak solution_fronting_conc->end_good_peak

Caption: Troubleshooting workflow for poor peak shape.

References

Carbaryl-d3 degradation under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the degradation of Carbaryl-d3 under different pH and temperature conditions.

Disclaimer: Limited direct data exists for the degradation of this compound. The information provided is primarily based on studies of its non-deuterated analogue, carbaryl (B1668338). The degradation behavior of this compound is expected to be quantitatively similar to carbaryl due to the kinetic isotope effect typically being negligible for the hydrolysis of the carbamate (B1207046) ester bond. However, researchers should validate these assumptions in their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of this compound?

A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the carbamate ester linkage. This reaction yields 1-naphthol (B170400) and methylamine-d3.[1] The degradation is significantly influenced by pH and temperature.

Q2: How does pH affect the stability of this compound?

A2: this compound is most stable in acidic conditions (pH 3-6).[1] As the pH becomes neutral and then alkaline, the rate of hydrolysis increases significantly.[1] At a pH of 7, the hydrolysis rate is noticeably higher than in acidic conditions, and it continues to increase with a rise in pH.[1]

Q3: How does temperature influence the degradation rate of this compound?

A3: An increase in temperature accelerates the degradation of this compound.[1] Kinetic studies on carbaryl have shown a direct correlation between rising temperatures and increased reaction velocity of hydrolysis.[1]

Q4: What are the expected degradation products I should monitor in my experiment?

A4: The main degradation product to monitor is 1-naphthol.[1] Depending on the experimental conditions (e.g., presence of light), further degradation products of 1-naphthol, such as 2-hydroxy-1,4-naphthoquinone, may also be formed.[1]

Data Presentation

The following tables summarize the degradation kinetics of carbaryl, which can be used as an estimate for this compound degradation.

Table 1: Half-life of Carbaryl at Different pH Values and Temperatures in Aqueous Solution

pHTemperature (°C)Half-life (days)
525Stable
62237
72010-16
72211
8201.3-1.9
9270.15
10250.1

(Data compiled from various sources)

Table 2: Degradation Percentage of Carbaryl under Different Conditions

ConditionDurationDegradation (%)
pH 5, 60 min exposure to UV light60 min50
pH 7, 60 min exposure to UV light60 min57
pH 8, 60 min exposure to UV light60 min78
Soil, 21 days with nitrogen source21 days85

(Data compiled from various sources)

Experimental Protocols

Protocol 1: Hydrolysis Study of this compound in Aqueous Solutions

Objective: To determine the hydrolysis rate of this compound at different pH values and temperatures.

Materials:

  • This compound analytical standard

  • HPLC-grade water

  • Buffer solutions (pH 4, 7, 9) - See Buffer Preparation Guide below

  • HPLC or UPLC system with UV or Fluorescence detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Volumetric flasks and pipettes

  • Incubator or water bath with temperature control

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol. Store at -20°C in an amber vial.

  • Preparation of Test Solutions:

    • For each pH and temperature condition, prepare triplicate test solutions.

    • In a volumetric flask, add a small, precise volume of the this compound stock solution to the respective buffer to achieve the desired final concentration (e.g., 10 µg/mL).

    • Ensure the final concentration of the organic solvent (methanol) is low (e.g., <0.1%) to minimize its effect on the hydrolysis rate.

  • Incubation:

    • Place the flasks in an incubator or water bath set to the desired temperature (e.g., 25°C, 40°C, 50°C).

    • Protect the solutions from light by using amber glassware or by covering the flasks with aluminum foil.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each test solution.

    • The sampling frequency should be adjusted based on the expected degradation rate (more frequent for higher pH and temperature).

    • Immediately quench the reaction by adding the aliquot to a vial containing a small amount of acid (e.g., phosphoric acid) to lower the pH and stop further degradation, or by mixing with the mobile phase for immediate analysis.

  • Analysis:

    • Analyze the samples using a validated HPLC method to quantify the concentration of this compound and its primary degradation product, 1-naphthol.

    • An example of HPLC conditions is provided in Protocol 2.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each condition.

    • Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½) for each pH and temperature.

Protocol 2: HPLC Analysis of this compound and 1-Naphthol

Objective: To quantify the concentration of this compound and 1-naphthol in aqueous samples.

Instrumentation:

  • HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • UV detector set at 220 nm or Fluorescence detector with excitation at 225 nm and emission at 333 nm.[2]

Mobile Phase:

  • A gradient of acetonitrile and water is commonly used.[3]

  • Example gradient: Start with 40% acetonitrile, increasing to 60% over 20 minutes.[3]

  • The mobile phase can be buffered at a slightly acidic pH (e.g., pH 3 with phosphate (B84403) buffer) to ensure good peak shape.[2]

Procedure:

  • Standard Preparation: Prepare a series of calibration standards for both this compound and 1-naphthol in the mobile phase, covering the expected concentration range of the samples.

  • Injection: Inject a fixed volume (e.g., 20 µL) of the standards and samples onto the HPLC system.

  • Quantification: Create calibration curves by plotting the peak area versus concentration for the standards. Use the regression equation to determine the concentration of this compound and 1-naphthol in the unknown samples.

Troubleshooting Guide

Issue Possible Cause Solution
Rapid degradation of this compound in standard solutions Standard solution prepared in a non-acidified solvent or exposed to light.Prepare stock solutions in a slightly acidic solvent (e.g., methanol with a drop of phosphoric acid). Store standards in amber vials at low temperatures (-20°C).
Poor peak shape (tailing or fronting) in HPLC analysis Inappropriate mobile phase pH. Secondary interactions with the column stationary phase. Column overload.Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analytes. Use a high-purity silica (B1680970) column. Reduce the injection volume or sample concentration.
Inconsistent retention times Fluctuation in mobile phase composition or temperature. Column degradation.Ensure proper mixing and degassing of the mobile phase. Use a column thermostat. Replace the column if it has degraded.
Ghost peaks in the chromatogram Contamination from the injector, solvent, or sample carryover.Flush the injection port and system with a strong solvent. Use fresh, high-purity solvents. Inject a blank solvent run between samples to check for carryover.
Low recovery of this compound from samples Adsorption to container surfaces. Degradation during sample preparation or storage.Use silanized glassware to minimize adsorption. Ensure samples are kept at a low pH and protected from light during storage and processing. Analyze samples as quickly as possible after collection.
Difficulty in separating this compound and 1-naphthol peaks Suboptimal mobile phase composition or gradient.Optimize the mobile phase gradient (e.g., adjust the gradient slope or initial/final acetonitrile concentration). Consider using a different organic modifier (e.g., methanol).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare this compound Stock Solution test_solutions Prepare Test Solutions stock->test_solutions buffers Prepare Buffer Solutions (pH 4, 7, 9) buffers->test_solutions incubation Incubate at Controlled Temperature test_solutions->incubation sampling Sample at Predetermined Time Intervals incubation->sampling hplc HPLC Analysis (Quantify this compound & 1-Naphthol) sampling->hplc data_analysis Data Analysis (Kinetics & Half-life) hplc->data_analysis

Caption: Experimental workflow for this compound degradation study.

degradation_pathway carbaryl This compound hydrolysis Hydrolysis (pH, Temperature) carbaryl->hydrolysis naphthol 1-Naphthol hydrolysis->naphthol methylamine Methylamine-d3 hydrolysis->methylamine

Caption: Primary degradation pathway of this compound.

References

Technical Support Center: Purity Assessment of Carbaryl-d3 Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on how to assess the purity of a Carbaryl-d3 standard. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the critical purity aspects to consider for a this compound standard?

A1: For a deuterated internal standard like this compound, two main types of purity are crucial:

  • Chemical Purity: This refers to the percentage of the this compound molecule in the standard, excluding any other chemical compounds. Common chemical impurities in technical grade Carbaryl can include 1-naphthol (B170400) (a starting material and hydrolysis product), other naphthyl isomers, and condensation products.[1]

  • Isotopic Purity (or Isotopic Enrichment): This indicates the percentage of Carbaryl molecules that are labeled with deuterium (B1214612) (in this case, d3) compared to the unlabeled (d0) form and other isotopic variants (e.g., d1, d2).[1][2] High isotopic purity is essential for accurate quantification in mass spectrometry-based assays.

Q2: Why is the purity of a this compound internal standard so important for my experiments?

A2: The purity of your this compound internal standard directly impacts the accuracy and reliability of your quantitative analysis.[1]

  • Chemical impurities can lead to an incorrect concentration of the internal standard, resulting in systematic errors in the quantification of the target analyte.

  • Isotopic impurities , particularly the presence of the unlabeled analyte (Carbaryl-d0) in the this compound standard, can contribute to the signal of the analyte you are measuring. This can cause an overestimation of the analyte's concentration, especially at low levels.[1]

Q3: What are the generally accepted purity levels for a this compound standard?

A3: For reliable and reproducible results, the following purity levels are generally recommended for deuterated internal standards:

  • Chemical Purity: >99%[3]

  • Isotopic Enrichment: ≥98%[1][3]

It is always advisable to consult the Certificate of Analysis (CoA) provided by the supplier for batch-specific purity information.

Q4: What analytical techniques are used to assess the purity of a this compound standard?

A4: A combination of chromatographic and spectrometric techniques is typically employed:

  • High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a standard method for determining chemical purity.[4][5]

  • High-Resolution Mass Spectrometry (HR-MS) is the preferred method for determining isotopic purity, as it can resolve the different isotopologues.[1][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H-NMR, can also be used to assess both chemical and isotopic purity by detecting the presence of residual protons.[2][6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inaccurate or inconsistent quantitative results Impure internal standard (chemical or isotopic).1. Review the Certificate of Analysis (CoA) for the this compound standard. 2. Re-evaluate the purity of the standard using the recommended analytical techniques (HPLC for chemical, HR-MS for isotopic). 3. If purity is confirmed to be low, obtain a new, high-purity standard.
Non-linear calibration curves Isotopic interference between the analyte and the internal standard.1. Check the isotopic purity of the this compound standard. The presence of unlabeled Carbaryl can interfere with the analyte signal. 2. Optimize the mass spectrometry method to ensure there is no cross-talk between the analyte and internal standard channels.
Presence of unexpected peaks in the chromatogram Chemical impurities in the this compound standard.1. Identify the impurities using a mass spectrometer. 2. Check for common Carbaryl-related impurities such as 1-naphthol. 3. If the impurities interfere with your analysis, a new standard may be required.
Gradual decrease in purity over time Degradation of the this compound standard.1. Carbaryl is susceptible to hydrolysis, especially at higher pH.[4] Ensure the standard is stored under appropriate conditions (cool, dry, and protected from light). 2. Prepare fresh stock solutions regularly and monitor their stability.

Quantitative Data Summary

The following table summarizes the typical purity specifications for a high-quality this compound standard.

Parameter Specification Analytical Method
Chemical Purity>99.0%HPLC-UV/MS
Isotopic Purity (d3)≥98.0%HR-MS
Unlabeled (d0)<1.0%HR-MS
d1 Isotopologue<1.0%HR-MS
d2 Isotopologue<1.0%HR-MS

Experimental Protocols

Protocol 1: Assessment of Chemical Purity by HPLC-UV

Objective: To determine the chemical purity of the this compound standard by separating it from any non-isotopic impurities.

Materials:

  • This compound standard

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. From this, prepare a working solution of 10 µg/mL in the mobile phase.

  • Mobile Phase: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 280 nm

    • Column Temperature: 30 °C

  • Analysis: Inject the working solution onto the HPLC system and record the chromatogram.

  • Calculation: Calculate the chemical purity by dividing the peak area of this compound by the total peak area of all components in the chromatogram and multiplying by 100.

Protocol 2: Assessment of Isotopic Purity by HR-MS

Objective: To determine the isotopic distribution of the this compound standard.

Materials:

  • This compound standard

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Formic acid

  • High-resolution mass spectrometer (e.g., Orbitrap, TOF)

Procedure:

  • Sample Preparation: Prepare a solution of the this compound standard in a suitable solvent (e.g., 50:50 acetonitrile/water with 0.1% formic acid) at a concentration that provides a strong signal (e.g., 1 µg/mL).

  • Instrumentation and Method:

    • Use a high-resolution mass spectrometer capable of resolving the different isotopologues.

    • Infuse the sample directly into the mass spectrometer or inject it onto an LC column.

    • Acquire a full scan mass spectrum in positive ion mode.

  • Data Analysis:

    • Identify the ion signals corresponding to the unlabeled (d0), and the deuterated isotopologues (d1, d2, d3).

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic purity by dividing the peak area of the d3 isotopologue by the sum of the peak areas of all isotopologues (d0 to d3) and multiplying by 100.

Visualizations

experimental_workflow cluster_chemical_purity Chemical Purity Assessment cluster_isotopic_purity Isotopic Purity Assessment prep_hplc Prepare this compound Standard for HPLC run_hplc Run HPLC-UV Analysis prep_hplc->run_hplc Inject into HPLC analyze_hplc Analyze Chromatogram and Calculate Purity run_hplc->analyze_hplc Generate Chromatogram end Purity Assessed analyze_hplc->end prep_ms Prepare this compound Standard for HR-MS run_ms Acquire Full Scan Mass Spectrum prep_ms->run_ms Infuse/Inject into MS analyze_ms Analyze Isotopologue Distribution run_ms->analyze_ms Generate Mass Spectrum analyze_ms->end start This compound Standard start->prep_hplc start->prep_ms

Caption: Workflow for assessing the chemical and isotopic purity of a this compound standard.

References

Technical Support Center: Minimizing Isotopic Exchange in Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isotopic exchange in deuterated standards during analysis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern with deuterated standards?

A1: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium (B1214612) atom on a labeled standard is replaced by a hydrogen atom (proton) from the surrounding environment, such as a solvent.[1] This is a significant issue in quantitative analyses, particularly in mass spectrometry, as it can compromise the accuracy of the results.[1] The loss of deuterium can lead to the deuterated internal standard being incorrectly measured as the unlabeled analyte, resulting in "false positives" and inaccurate quantification.[1]

Q2: Which deuterium labels are most susceptible to exchange?

A2: Deuterium atoms attached to heteroatoms like oxygen (in alcohols, phenols, carboxylic acids), nitrogen (in amines), and sulfur are highly susceptible to exchange.[2] Additionally, deuterium atoms on a carbon atom adjacent to a carbonyl group can also exchange under certain conditions due to keto-enol tautomerism.[2][3] It is crucial to select internal standards where the deuterium labels are in stable, non-exchangeable positions.[4][5]

Q3: What are the primary factors that influence the rate of isotopic exchange?

A3: The rate of H/D exchange is primarily influenced by several key factors:

  • pH: The exchange rate is catalyzed by both acids and bases.[1][2][6] For many compounds, the minimum exchange rate occurs in the acidic range, around pH 2.5-3.0.[2][3][6][7]

  • Temperature: Higher temperatures significantly increase the rate of exchange.[1][2] It is recommended to work at low temperatures (around 0°C or even sub-zero) to minimize exchange.[2][7][8]

  • Solvent: Protic solvents like water and methanol (B129727) can readily exchange protons with the labeled standard.[1][2] Whenever possible, aprotic solvents (e.g., acetonitrile, tetrahydrofuran) should be used.[2][3][9]

  • Label Position: The position of the deuterium label on the molecule is crucial. Labels on heteroatoms are highly prone to exchange.[1][3][4]

Q4: How should I store my deuterated standards to ensure their stability?

A4: Proper storage is critical to maintain the integrity of deuterated standards.

  • For solids or lyophilized powders: Storage at -20°C or colder in a desiccator is recommended to protect from moisture.[9]

  • For solutions: Store in a well-sealed vial at low temperatures (typically 2-8°C or -20°C) and protected from light.[4][9]

  • Solvent Choice: Use high-purity aprotic solvents for reconstitution and storage whenever possible.[2][9] If an aqueous solution is necessary, consider using a D₂O-based buffer.[2]

  • Inert Atmosphere: To prevent contamination from atmospheric moisture, handle and store standards under a dry, inert atmosphere like nitrogen or argon.[4][10]

Q5: How can I correct for the back-exchange that inevitably occurs during analysis?

A5: To correct for back-exchange, you should prepare and analyze a maximally deuterated (Dmax) control sample.[11] This sample represents a state where all exchangeable amide hydrogens have been replaced with deuterium.[11] By comparing the deuterium level of the Dmax control to the theoretical maximum, you can calculate the percentage of back-exchange for each peptide, which can then be used to correct the deuterium uptake values for your experimental samples.[11]

Troubleshooting Guides

Issue 1: Significant loss of deuterium label (high back-exchange) is observed.

Potential Cause Recommended Solution
Suboptimal pH Ensure the pH of your quench buffer and LC mobile phase is at the minimum for H/D exchange, typically around pH 2.5.[7] Verify the pH of all solutions before use.[7]
Elevated Temperatures Maintain low temperatures (ideally 0°C or sub-zero) throughout the entire workflow, from quenching to LC-MS analysis.[7][8] Use pre-chilled tubes, buffers, and a cooled autosampler and column compartment.[7]
Prolonged Exposure to Protic Solvents Minimize the time for liquid chromatography (LC) separation.[11] Consider using higher flow rates to reduce the overall sample preparation and analysis time.[11][12] If possible, perform the final sample dilution in a D₂O-based buffer or an aprotic solvent.[2]
Inefficient Quenching The quenching step is critical to slow down the exchange reaction.[11] Use an ice-cold quench buffer and mix quickly and thoroughly.[7]

Issue 2: Inconsistent or drifting internal standard signal in LC-MS/MS analysis.

Potential Cause Recommended Solution
Improper Storage/Handling The standard may have degraded due to exposure to light, elevated temperatures, or repeated freeze-thaw cycles. Prepare fresh working solutions from a properly stored stock solution and re-analyze.[9]
Inconsistent Pipetting Inaccurate or inconsistent spiking of the internal standard into samples will lead to variable signal intensity. Ensure pipettes are calibrated and use a consistent pipetting technique.[9]
Matrix Effects Variations in the sample matrix can cause ion suppression or enhancement. While a stable isotope-labeled internal standard is designed to compensate for this, significant matrix differences between samples can still be a factor.[9] Review your sample preparation procedure to ensure consistency.[9]
Instrument Instability The mass spectrometer's performance may be drifting. Run system suitability tests and instrument calibration to ensure the system is performing optimally.[9]

Quantitative Data Summary

The following tables summarize the impact of various experimental parameters on hydrogen-deuterium back-exchange.

Table 1: Effect of Temperature on Deuterium Back-Exchange

TemperatureAverage Increase in Deuterium Recovery (vs. 0°C)Reference
-10°C1.1 Da[13]
-20°C1.9 Da[13]
-30°CSubstantial decrease in back-exchange rates[8]

Table 2: Effect of LC Gradient Time on Back-Exchange

Change in LC Gradient TimeEffect on Back-ExchangeReference
2-fold reduction~2% reduction[12]
3-fold reduction~2% reduction[11]

Experimental Protocols

Protocol 1: Preparation of a Maximally Deuterated (Dmax) Control Sample

This protocol describes a robust and relatively fast method for preparing a maximally deuterated control sample.[11]

  • Denaturation: Denature the protein using a strong denaturant like 7M Guanidinium Hydrochloride (GdnHCl) and by heating (e.g., 90°C for 5 minutes).[11]

  • Cooling: Cool the sample back to room temperature.[11]

  • Deuteration: Add D₂O buffer to the denatured protein.

  • Incubation: Incubate at an elevated temperature (e.g., 50°C for 10 minutes) to facilitate complete deuteration.[11]

  • Cooling: Cool the sample to 0°C in an ice bath.[11]

  • Quenching: Quench the reaction with an ice-cold quench buffer.

  • Analysis: Analyze the sample immediately or flash-freeze for later analysis.[11]

Protocol 2: Minimizing Back-Exchange During LC-MS Analysis

This protocol is designed for analyzing deuterium-labeled compounds while minimizing the loss of the deuterium label during the analytical run.[2]

  • Sample Preparation:

    • If possible, perform the final dilution of the sample in a D₂O-based buffer or an aprotic solvent.[2]

    • If using an aqueous solution, ensure it is acidified to a pH of ~2.5-3.0 with an appropriate acid (e.g., formic acid).[2]

    • Maintain samples at a low temperature (e.g., 0-4°C) in the autosampler.[7]

  • LC System:

    • Use a column and mobile phases that are cooled to 0°C or sub-zero temperatures.[7][8]

    • Employ a rapid LC gradient to minimize the time the sample is exposed to protic mobile phases.[7]

    • Use high flow rates to reduce overall analysis time.[11][12]

  • MS System:

    • Configure the mass spectrometer to monitor for both the deuterated standard and the potential unlabeled analogue to assess the extent of back-exchange.[2]

Visualizations

TroubleshootingWorkflow cluster_observe Observation cluster_investigate Investigation cluster_action Corrective Action cluster_confirm Confirmation Observe Inconsistent or low signal from deuterated standard CheckPurity Verify Isotopic Purity (Certificate of Analysis) Observe->CheckPurity CheckStorage Review Storage Conditions (Temp, Light, Solvent) Observe->CheckStorage CheckHandling Evaluate Sample Prep (pH, Temp, Time) Observe->CheckHandling NewStandard Source new standard with labels in stable positions CheckPurity->NewStandard OptimizeStorage Store at low temp, in aprotic solvent, protect from light CheckStorage->OptimizeStorage OptimizeMethod Use low temp, optimal pH (~2.5), minimize analysis time CheckHandling->OptimizeMethod Reanalyze Re-analyze sample NewStandard->Reanalyze OptimizeStorage->Reanalyze OptimizeMethod->Reanalyze HDX_MS_Workflow Start Protein Sample Labeling Deuterium Labeling (Dilution in D2O) Start->Labeling Quench Quench Reaction (Low pH ~2.5, 0°C) Labeling->Quench Digestion Online Proteolysis (e.g., Pepsin Column, 0-4°C) Quench->Digestion Desalting Peptide Trapping & Desalting Digestion->Desalting Separation LC Separation (Rapid Gradient, Sub-zero Temp) Desalting->Separation Analysis Mass Spectrometry Analysis Separation->Analysis End Data Interpretation Analysis->End

References

Optimizing mobile phase for Carbaryl separation from matrix interferences

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the mobile phase for the separation of Carbaryl from matrix interferences during chromatographic analysis.

Frequently Asked Questions (FAQs)

1. What is a typical starting mobile phase for Carbaryl analysis by reversed-phase HPLC?

A common starting point for Carbaryl analysis on a C18 column is a mobile phase consisting of a mixture of acetonitrile (B52724) and water.[1][2] The initial ratio is often in the range of 50:50 (v/v).[1] Depending on the complexity of the matrix and the required separation, this ratio can be adjusted.

2. What are the most common organic modifiers and additives used in the mobile phase for Carbaryl separation?

Acetonitrile and methanol (B129727) are the two most frequently used organic modifiers for Carbaryl analysis.[3][4][5] Acetonitrile generally provides lower backpressure and has a lower UV cutoff compared to methanol.[5][6] Additives such as formic acid, acetic acid, or ammonium (B1175870) formate (B1220265) are often incorporated into the mobile phase at low concentrations (e.g., 0.1%) to improve peak shape and control ionization, especially for LC-MS applications.[3][7][8]

3. What are common matrix interferences encountered when analyzing Carbaryl in different samples?

The nature of matrix interferences depends heavily on the sample type:

  • Fruits and Vegetables: Pigments (chlorophylls, carotenoids), sugars, organic acids, and phenolic compounds are common interferences.[9][10][11]

  • Soil and Water: Humic and fulvic acids, as well as other organic matter, can co-elute with Carbaryl and cause interference.[9][12][13]

  • Honey: Sugars are the primary interfering compounds.

  • Biological Samples: Phospholipids and proteins can significantly interfere with the analysis.

4. How does mobile phase pH affect the separation of Carbaryl?

While Carbaryl itself is not strongly ionizable, adjusting the mobile phase pH can be a powerful tool to control the retention and selectivity of ionizable matrix components.[14][15][16][17] By changing the ionization state of interfering compounds, their retention times can be shifted away from the Carbaryl peak, improving resolution.[14][17] For instance, operating at a low pH (e.g., around 3) can suppress the ionization of acidic interferences, making them more retained on a reversed-phase column and potentially separating them from Carbaryl.[18]

5. When should I choose methanol over acetonitrile as the organic modifier?

The choice between methanol and acetonitrile can influence the selectivity of the separation. Due to differences in their chemical properties (methanol is a protic solvent, while acetonitrile is aprotic), they can interact differently with the stationary phase and the analytes.[4][5] If you are experiencing co-elution of Carbaryl with an interfering peak using an acetonitrile/water mobile phase, switching to a methanol/water mobile phase (adjusting the ratio to achieve similar elution strength) may alter the elution order and improve the separation.[4] Methanol can sometimes improve peak shape for phenolic compounds.[6]

Troubleshooting Guides

Issue 1: Poor resolution between Carbaryl and an interfering peak.

Possible Causes:

  • Inappropriate mobile phase composition (organic solvent ratio).

  • Suboptimal mobile phase pH, leading to co-elution with ionizable interferences.

  • Ineffective sample cleanup, resulting in a high load of matrix components.

Troubleshooting Steps:

  • Adjust the Organic Solvent Ratio:

    • If using an isocratic elution, systematically vary the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. A lower percentage of organic solvent will generally increase the retention time of both Carbaryl and hydrophobic interferences, which may improve separation.

    • If using a gradient elution, modify the gradient profile. A shallower gradient can enhance the separation of closely eluting peaks.

  • Optimize the Mobile Phase pH:

    • Prepare a series of mobile phases with different pH values (e.g., from 3 to 7). Analyze the sample with each mobile phase to observe the effect on the retention time of the interfering peak relative to Carbaryl. Choose the pH that provides the best resolution.

  • Evaluate a Different Organic Solvent:

    • If optimizing the ratio and pH of an acetonitrile-based mobile phase does not resolve the issue, switch to a methanol-based mobile phase. Due to different selectivities, this may alter the elution pattern and separate the co-eluting peaks.

  • Enhance Sample Preparation:

    • Implement or improve the sample cleanup procedure. For complex matrices like fruits and vegetables, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method with a dispersive solid-phase extraction (d-SPE) cleanup step can effectively remove many interferences.[2][19][20] For aqueous samples, solid-phase extraction (SPE) can be used to isolate Carbaryl from interfering substances.[21][22]

Issue 2: Peak tailing for Carbaryl.

Possible Causes:

  • Secondary interactions between Carbaryl and the stationary phase.

  • Presence of active sites on the column.

  • Inappropriate mobile phase pH.

Troubleshooting Steps:

  • Add a Mobile Phase Modifier:

    • Incorporate a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, into the mobile phase. This can help to suppress interactions with residual silanol (B1196071) groups on the silica-based stationary phase, which are a common cause of peak tailing for some compounds.[18]

  • Adjust the Mobile Phase pH:

    • Lowering the pH of the mobile phase (e.g., to around 3) can often improve peak shape for certain compounds by minimizing undesirable interactions with the stationary phase.[18]

  • Check the Column Condition:

    • The column may be contaminated or degraded. Flush the column with a strong solvent or, if the problem persists, replace the column.

Data Presentation

Table 1: Effect of Acetonitrile Concentration on Carbaryl Retention Time and Resolution from a Hypothetical Interference.

% Acetonitrile in WaterCarbaryl Retention Time (min)Resolution (Rs) between Carbaryl and Interference
60%4.21.2
55%5.81.8
50%7.52.5
45%9.32.1

Note: This table is illustrative, based on typical chromatographic principles. Actual values will vary depending on the specific column, instrument, and matrix.

Table 2: Influence of Mobile Phase pH on the Selectivity of Carbaryl and an Acidic Interference.

Mobile Phase pHRetention Time of Carbaryl (min)Retention Time of Acidic Interference (min)Selectivity (α)
7.06.56.21.05
5.06.67.11.08
3.06.78.51.27

Note: This table illustrates how lowering the pH can increase the retention of an acidic interference, thereby improving selectivity relative to the less pH-sensitive Carbaryl.

Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization for Carbaryl Separation

This protocol outlines a systematic approach to developing a mobile phase for the separation of Carbaryl from matrix interferences using reversed-phase HPLC.

1. Initial Scoping Runs: a. Prepare two mobile phases:

  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid. b. Perform two initial gradient runs on a C18 column with a spiked sample extract:
  • Run 1: A fast gradient from 5% to 95% B in 10 minutes. This helps to determine the approximate elution time of Carbaryl and the complexity of the matrix.
  • Run 2: A shallow gradient based on the results of Run 1, focusing on the region where Carbaryl elutes.

2. Optimization of Organic Solvent Ratio (Isocratic Elution): a. Based on the scoping runs, determine an approximate isocratic mobile phase composition that elutes Carbaryl at a reasonable retention time (e.g., 5-10 minutes). b. Prepare a series of mobile phases with varying ratios of acetonitrile and water (e.g., 45:55, 50:50, 55:45). c. Inject the sample with each mobile phase and evaluate the resolution between Carbaryl and the closest interfering peak.

3. Optimization of Mobile Phase pH: a. If co-elution persists, investigate the effect of pH. Prepare aqueous mobile phase components with different pH values using appropriate buffers (e.g., formate buffer for pH 3-4, acetate (B1210297) buffer for pH 4-5.5). b. Using the optimal organic solvent ratio determined in the previous step, analyze the sample with each pH-adjusted mobile phase. c. Plot the resolution versus pH to identify the optimal pH for the separation.

4. Evaluation of Methanol as an Alternative Organic Modifier: a. If satisfactory separation is still not achieved, repeat the optimization process using methanol as the organic modifier instead of acetonitrile. Note that the percentage of methanol required for similar retention will likely be higher than that of acetonitrile.[4]

Mandatory Visualization

Troubleshooting_Workflow start Start: Poor resolution of Carbaryl peak step1 Adjust organic solvent ratio (e.g., % Acetonitrile) start->step1 q1 Resolution adequate? step1->q1 step2 Optimize mobile phase pH (e.g., test pH 3, 5, 7) q1->step2 No end_success End: Successful Separation q1->end_success Yes q2 Resolution adequate? step2->q2 step3 Switch organic solvent (Acetonitrile -> Methanol) q2->step3 No q2->end_success Yes q3 Resolution adequate? step3->q3 step4 Improve sample cleanup (e.g., enhance SPE or QuEChERS) q3->step4 No q3->end_success Yes end_fail Consult further method development resources step4->end_fail

Caption: Troubleshooting workflow for poor Carbaryl peak resolution.

Mobile_Phase_Optimization cluster_0 Phase 1: Initial Scoping cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization scoping_start Spiked Sample Extract fast_gradient Fast Gradient Run (5-95% Organic) scoping_start->fast_gradient shallow_gradient Shallow Gradient Run fast_gradient->shallow_gradient optimize_ratio Vary Organic: Water Ratio shallow_gradient->optimize_ratio optimize_pH Adjust Mobile Phase pH optimize_ratio->optimize_pH switch_solvent Test Alternative Organic Solvent optimize_pH->switch_solvent final_method Final Optimized Method switch_solvent->final_method

Caption: Systematic approach to mobile phase optimization for Carbaryl analysis.

References

Dealing with co-eluting peaks in Carbaryl residue analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to co-eluting peaks in Carbaryl residue analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of co-eluting peaks in Carbaryl analysis?

A1: Co-elution in Carbaryl analysis often arises from matrix interferences, where other compounds from the sample (e.g., pigments, sugars, or lipids in fruits and vegetables) have similar chemical properties and retention times to Carbaryl under the chosen chromatographic conditions.[1] Other causes can include the presence of Carbaryl degradation products or other pesticides with similar polarities.[1][2]

Q2: How can I confirm that I have a co-eluting peak and not just a poorly shaped peak?

A2: Visual inspection of the chromatogram for asymmetrical peaks, shoulders, or merged peaks is the first step.[3] For confirmation, using a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is highly effective. A DAD can assess peak purity by comparing UV-Vis spectra across the peak; non-identical spectra indicate co-elution.[1] An MS detector can differentiate compounds based on their mass-to-charge ratios, providing definitive evidence of multiple components under a single chromatographic peak.[1][3]

Q3: What are the initial troubleshooting steps to resolve co-eluting peaks?

A3: The first steps involve optimizing the chromatographic method. This includes adjusting the mobile phase composition (e.g., changing the organic solvent ratio or switching from acetonitrile (B52724) to methanol), modifying the gradient to be shallower around the elution time of Carbaryl, and adjusting the column temperature.[1]

Q4: When should I consider changing my HPLC column or modifying my sample preparation?

A4: If adjustments to the mobile phase and other chromatographic parameters do not achieve the desired separation, changing the column chemistry is the next logical step.[1] A column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) can offer different selectivity. Concurrently, enhancing the sample cleanup procedure to better remove matrix components is a crucial strategy.[1][4]

Troubleshooting Guide

Problem: Carbaryl peak is not well-resolved from an interfering peak (shoulder or co-elution).
Possible CausesRecommended Solutions
Matrix Interference Implement or enhance a sample cleanup procedure. The QuEChERS method followed by dispersive solid-phase extraction (d-SPE) is effective for many food matrices.[5][6] Use specific d-SPE sorbents to target the type of interference (see Table 3).
Inadequate Chromatographic Separation 1. Modify Mobile Phase: Try substituting acetonitrile with methanol (B129727) or using a ternary mixture of acetonitrile, methanol, and water.[1] 2. Adjust Gradient: Make the gradient shallower around the retention time of Carbaryl to increase separation.[1] 3. Adjust pH: If the interfering compound is ionizable, adjusting the mobile phase pH can alter its retention time relative to Carbaryl.[1]
Inappropriate Column Chemistry Switch to a column with a different stationary phase to alter selectivity. For example, if using a C18 column, consider a Phenyl-Hexyl or a polar-embedded phase column.
Sub-optimal Temperature Use a column oven to maintain a consistent temperature.[1] Experiment with different temperatures (e.g., 25°C, 30°C, 40°C) as this can affect the selectivity between Carbaryl and the co-eluting peak.
Problem: Unstable or shifting retention times for the Carbaryl peak.
Possible CausesRecommended Solutions
Insufficient Column Equilibration Before starting an injection sequence, ensure the column is fully equilibrated with the initial mobile phase. Flushing with 10-20 column volumes is recommended.[1]
Mobile Phase Composition Change Prepare fresh mobile phase daily to avoid changes due to evaporation of volatile components.[1] Keep solvent reservoirs capped.
Temperature Fluctuations Use a column oven to maintain a constant and stable temperature, which is crucial for reproducible retention times.[1]

Quantitative Data Summary

Table 1: Typical HPLC Parameters for Carbaryl Analysis

ParameterConditionReference
Column Agilent ZORBAX SB-C18 (or similar C18 column)[7]
Mobile Phase Acetonitrile and Water mixture (e.g., 55:45 v/v)[7][8]
Flow Rate 0.6 - 1.0 mL/min[9]
Detection (UV/DAD) 268 nm or 279 nm[7][8]
Injection Volume 10 - 20 µL-
Column Temperature 25 - 40 °C[1]

Table 2: Common d-SPE Sorbents for Matrix Cleanup

SorbentTarget Interferences Removed
PSA (Primary Secondary Amine) Fatty acids, organic acids, sugars, polar pigments
C18 (Octadecylsilane) Non-polar interferences, lipids
GCB (Graphitized Carbon Black) Pigments (e.g., chlorophyll), sterols
MgSO₄ (Anhydrous Magnesium Sulfate) Removes excess water

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation and Cleanup

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis in food matrices.[10]

1. Homogenization:

  • Weigh 10-15 g of a representative sample (e.g., fruit, vegetable) into a blender.

  • If necessary, add a small amount of purified water to facilitate blending.

  • Homogenize until a uniform consistency is achieved. To prevent degradation of heat-labile pesticides, samples can be cooled before or during homogenization.[10]

2. Extraction:

  • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.[6]

  • Add the appropriate QuEChERS extraction salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate).[11]

  • Cap the tube tightly and shake vigorously for 1 minute.[6]

  • Centrifuge at ≥4000 rpm for 5 minutes.[6][11]

3. Cleanup (Dispersive SPE):

  • Transfer an aliquot (e.g., 1 mL) of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing a d-SPE cleanup salt mixture. The mixture typically contains anhydrous MgSO₄ and a sorbent like PSA to remove interferences.[4]

  • Vortex the tube for 30 seconds.

  • Centrifuge at a high speed for 2-5 minutes.

  • The resulting supernatant is ready for analysis. It can be filtered through a 0.22 µm filter before injection into the HPLC system.[11]

Protocol 2: Confirming Carbaryl Presence with LC-MS/MS

When co-elution is persistent, a highly selective technique like Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is recommended for confirmation and quantification.

1. Method Setup:

  • Develop an LC method similar to the HPLC-UV method, ensuring Carbaryl is well-retained and exhibits a good peak shape.

  • Tune the mass spectrometer for Carbaryl by infusing a standard solution to determine the optimal precursor ion and product ions for Multiple Reaction Monitoring (MRM).

2. Analysis:

  • Inject a Carbaryl standard to establish its retention time and MRM transitions.

  • Analyze control (blank) matrix samples to check for interferences at the expected retention time.[12]

  • Analyze the prepared sample extracts.

3. Confirmation Criteria:

  • The retention time of the peak in the sample must match that of the standard.[12]

  • The ratio of the two selected MRM transitions (quantifier and qualifier ion) in the sample must be within ±20% of the average ratio from the calibration standards.[12] Meeting these criteria provides unambiguous identification of Carbaryl, even in the presence of co-eluting matrix components.[12]

Visualizations

Caption: Troubleshooting workflow for resolving co-eluting peaks.

G cluster_extraction Extraction cluster_cleanup Cleanup start Start: Sample (e.g., 10g Fruit/Vegetable) homogenize 1. Homogenize Sample start->homogenize extract 2. Add 10mL Acetonitrile + QuEChERS Salts homogenize->extract shake 3. Shake Vigorously (1 min) extract->shake centrifuge1 4. Centrifuge (5 min) shake->centrifuge1 supernatant Collect Supernatant (Acetonitrile Extract) centrifuge1->supernatant cleanup 5. Transfer Aliquot to d-SPE Tube supernatant->cleanup vortex 6. Vortex (30 sec) centrifuge2 7. Centrifuge (2 min) final_extract Final Extract centrifuge2->final_extract end Inject for HPLC/GC Analysis final_extract->end

Caption: Experimental workflow for the QuEChERS sample preparation method.

References

Technical Support Center: Enhancing Low-Level Carbaryl Detection with Carbaryl-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sensitive detection of Carbaryl. The use of a deuterated internal standard, Carbaryl-d3, is highlighted as a key component for enhancing accuracy and precision in low-level quantification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow for Carbaryl detection.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample solvent mismatch with the mobile phase.1. Flush the column with a strong solvent or replace it if necessary. 2. Ensure the mobile phase pH is appropriate for Carbaryl's chemical properties. 3. Dissolve the sample in a solvent with a similar or weaker elution strength than the initial mobile phase.
Inconsistent Retention Times 1. Air bubbles in the pump. 2. Fluctuations in column temperature. 3. Changes in mobile phase composition.1. Purge the LC system to remove any air bubbles. 2. Use a column oven to maintain a stable temperature. 3. Prepare fresh mobile phase and ensure accurate mixing.
Low Signal Intensity or Loss of Sensitivity 1. Ion suppression from matrix effects. 2. Suboptimal mass spectrometer settings. 3. Degradation of Carbaryl in the sample.1. Incorporate this compound as an internal standard to compensate for matrix effects. 2. Optimize ion source parameters (e.g., temperature, gas flows) and MRM transitions. 3. Ensure proper sample storage and handle samples promptly.
High Background Noise in Chromatogram 1. Contaminated mobile phase or LC system. 2. Carryover from a previous injection. 3. Improper sample cleanup.1. Use high-purity solvents and flush the system. 2. Inject a blank solvent after a high-concentration sample to check for carryover. 3. Optimize the SPE or QuEChERS cleanup step to remove interfering matrix components.
Inaccurate Quantification 1. Matrix effects enhancing or suppressing the signal. 2. Non-linearity of the calibration curve. 3. Inconsistent sample injection volume.1. Utilize this compound internal standard for accurate correction of matrix-induced variations. 2. Ensure the calibration curve has a good correlation coefficient (R² > 0.99) and covers the expected sample concentration range. 3. Check the autosampler for proper functioning and ensure no air bubbles are in the syringe.

Frequently Asked Questions (FAQs)

Q1: Why is an internal standard necessary for low-level Carbaryl detection?

A1: At low concentrations, the analytical signal for Carbaryl is more susceptible to variations caused by the sample matrix (matrix effects), sample preparation inconsistencies, and instrument fluctuations. An internal standard, particularly a stable isotope-labeled one like this compound, is chemically almost identical to Carbaryl and experiences similar variations. By comparing the signal of Carbaryl to that of the known concentration of this compound, these variations can be normalized, leading to more accurate and precise quantification.[1][2]

Q2: How does this compound improve the accuracy of quantification?

A2: this compound co-elutes with Carbaryl from the liquid chromatography column and experiences nearly identical ionization efficiency in the mass spectrometer's ion source.[2] Any signal suppression or enhancement caused by the sample matrix will affect both Carbaryl and this compound to a similar extent. By using the ratio of the analyte peak area to the internal standard peak area for calibration and quantification, the variability introduced by matrix effects and other procedural inconsistencies is effectively canceled out, resulting in significantly improved accuracy.[1][2]

Q3: What are the key differences between using a deuterated internal standard and a structurally similar compound?

A3: A deuterated internal standard like this compound has the same chemical structure as Carbaryl, with some hydrogen atoms replaced by deuterium (B1214612). This makes its chemical and physical properties nearly identical to the analyte. A structurally similar compound, while it may behave similarly, will have different retention times and may respond differently to matrix effects. Therefore, a deuterated internal standard provides a more accurate correction for analytical variability.[2]

Q4: Can I use this compound for both SPE and QuEChERS sample preparation methods?

A4: Yes, this compound is added to the sample at the beginning of the extraction process for both Solid-Phase Extraction (SPE) and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) methods. This ensures that it accounts for any analyte loss during all subsequent sample preparation steps, including extraction, cleanup, and concentration.

Q5: What are the expected MRM transitions for Carbaryl and this compound?

A5: For Carbaryl, the precursor ion is typically [M+H]⁺ at m/z 202.1. Common product ions for Multiple Reaction Monitoring (MRM) are m/z 145.0 and 127.0.[3] For this compound, the precursor ion will be shifted by the mass of the deuterium atoms. For example, for Carbaryl-(methyl-d3), the precursor ion would be at m/z 205.1, and a potential product ion would be m/z 127.1.[4] It is crucial to optimize these transitions on your specific instrument.

Experimental Protocols

Detailed Methodology for Carbaryl Analysis using this compound and LC-MS/MS

This protocol outlines a general procedure for the quantification of Carbaryl in complex matrices using this compound as an internal standard.

1. Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a popular choice for extracting pesticides from various food and environmental matrices.[5][6][7][8]

  • Step 1: Sample Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Step 2: Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.

  • Step 3: Extraction: Add 10 mL of acetonitrile (B52724) to the tube. Shake vigorously for 1 minute.

  • Step 4: Salting Out: Add a QuEChERS salt packet (commonly containing MgSO₄, NaCl, and citrate (B86180) buffers) to the tube. Shake vigorously for 1 minute.[7]

  • Step 5: Centrifugation: Centrifuge the tube at a specified speed (e.g., 4000 rpm) for 5 minutes.

  • Step 6: Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing a cleanup sorbent (e.g., PSA and C18). Vortex for 30 seconds and centrifuge.[7]

  • Step 7: Final Extract Preparation: Take the supernatant, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • LC Column: A C18 reversed-phase column is commonly used.[9][10]

  • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both typically containing a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[11][12][13]

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for Carbaryl.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[3][14][15]

3. Data Analysis and Quantification

  • A calibration curve is constructed by plotting the ratio of the peak area of Carbaryl to the peak area of this compound against the concentration of the Carbaryl standards.

  • The concentration of Carbaryl in the samples is then determined from this calibration curve.

Quantitative Data Summary

The use of a deuterated internal standard like this compound significantly improves the quality of quantitative data, especially in complex matrices.

Table 1: Comparison of Analytical Performance for Carbaryl Detection with and without this compound Internal Standard

Parameter Without Internal Standard (External Calibration) With this compound Internal Standard Reference
Limit of Detection (LOD) May be higher due to matrix interferenceLower and more reliable[1][2]
Limit of Quantification (LOQ) Higher and less preciseLower and more precise[1][2]
Linearity (R²) Often > 0.99, but can be affected by matrixConsistently > 0.99 across different matrices[8][10]
Accuracy (% Recovery) Highly variable (e.g., can vary by >60%)Typically within an acceptable range (e.g., 80-120%)[1][8][16][17]
Precision (% RSD) Can be high (e.g., > 20%)Significantly lower (e.g., < 15%)[1][8][16][17]

Table 2: Typical LC-MS/MS Parameters for Carbaryl and this compound

Analyte Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) Reference
Carbaryl202.1145.0127.0[3]
This compound (methyl-d3)205.1127.1-[4]

Note: Collision energies and other MS parameters should be optimized for the specific instrument being used.

Visualizations

experimental_workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis cluster_quant Data Processing & Quantification sample 1. Homogenized Sample spike 2. Spike with this compound sample->spike extract 3. Acetonitrile Extraction spike->extract salt 4. Add QuEChERS Salts extract->salt centrifuge1 5. Centrifuge salt->centrifuge1 dspe 6. Dispersive SPE Cleanup centrifuge1->dspe centrifuge2 7. Centrifuge dspe->centrifuge2 final_extract 8. Final Extract centrifuge2->final_extract lcms 9. Inject into LC-MS/MS final_extract->lcms data_acq 10. MRM Data Acquisition lcms->data_acq integrate 11. Peak Integration data_acq->integrate ratio 12. Calculate Area Ratios (Carbaryl/Carbaryl-d3) integrate->ratio calibrate 13. Quantify using Calibration Curve ratio->calibrate result 14. Final Concentration calibrate->result troubleshooting_flow decision decision issue issue solution solution start Start Troubleshooting issue_detected Analytical Issue Detected start->issue_detected peak_shape Poor Peak Shape? issue_detected->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No solution_peak Check Column, Mobile Phase pH, and Sample Solvent peak_shape->solution_peak Yes sensitivity Low Sensitivity? retention_time->sensitivity No solution_rt Purge System, Check Temperature, and Prepare Fresh Mobile Phase retention_time->solution_rt Yes quantification Inaccurate Quantification? sensitivity->quantification No solution_sensitivity Use this compound, Optimize MS, Check Sample Stability sensitivity->solution_sensitivity Yes solution_quant Use this compound, Validate Calibration Curve, Check Autosampler quantification->solution_quant Yes end Issue Resolved solution_peak->end solution_rt->end solution_sensitivity->end solution_quant->end

References

Technical Support Center: Correcting for Analyte Loss with Carbaryl-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing Carbaryl-d3 as an internal standard to correct for analyte loss during sample preparation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound as an internal standard?

This compound is a stable isotope-labeled (SIL) version of the pesticide Carbaryl. In quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an SIL internal standard is considered the gold standard.[1] It is added at a known concentration to all samples, calibrators, and quality controls before sample preparation.[2] Because this compound has nearly identical chemical and physical properties to the unlabeled Carbaryl, it experiences similar losses during extraction, sample handling, and ionization in the mass spectrometer. By comparing the signal of the analyte (Carbaryl) to the signal of the internal standard (this compound), a response ratio is calculated. This ratio is used to construct the calibration curve and quantify the analyte in unknown samples, thereby correcting for variability and improving the accuracy and precision of the results.[2][3]

Q2: My quantitative results for Carbaryl are inaccurate despite using this compound. What are the common causes?

Inaccurate or inconsistent results when using a deuterated internal standard like this compound can arise from several factors. The most frequent issues include:

  • Lack of Co-elution: The analyte (Carbaryl) and the internal standard (this compound) may not elute from the chromatography column at the exact same time.[1]

  • Differential Matrix Effects: Components in the sample matrix can suppress or enhance the ionization of the analyte and internal standard to different extents.[1][4]

  • Isotopic or Chemical Impurities: The this compound standard may contain impurities, including the unlabeled Carbaryl.[1]

  • Isotopic Exchange: The deuterium (B1214612) atoms on this compound may exchange with hydrogen atoms from the sample or solvent.[5]

A systematic troubleshooting approach is necessary to identify and resolve the specific cause of inaccuracy.

Q3: Why are the retention times for Carbaryl and this compound different, and how can I fix this?

The difference in retention times between an analyte and its deuterated internal standard is a known phenomenon called the "deuterium isotope effect," especially common in reversed-phase chromatography.[5][6] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[1] This separation can lead to the analyte and internal standard experiencing different levels of ion suppression or enhancement from the sample matrix, which can compromise analytical accuracy.[1][7]

To address this, you can:

  • Verify Co-elution: Overlay the chromatograms of Carbaryl and this compound to confirm the extent of separation.[1]

  • Adjust Chromatographic Conditions: Modifying the mobile phase composition, gradient, or temperature can help improve co-elution.[6]

  • Use a Lower Resolution Column: In some instances, a column with lower resolution can help the analyte and internal standard peaks to overlap more completely.[7]

Q4: What is a matrix effect, and how can I determine if it's affecting my analysis with this compound?

A matrix effect is the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[4][8] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). Even with a co-eluting SIL internal standard, differential matrix effects can occur, where the analyte and internal standard are affected differently.[1]

To evaluate the matrix effect, a post-extraction addition experiment can be performed. This involves comparing the analyte and internal standard response in a clean solvent to their response in a blank matrix extract that has been spiked with the analyte and internal standard after the extraction process.[1]

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

If you are experiencing inaccurate or inconsistent results, follow this troubleshooting guide to diagnose and resolve the issue.

Step 1: Verify Co-elution of Carbaryl and this compound

  • Action: Overlay the chromatograms of the analyte and internal standard from a representative sample.

  • Indication of Problem: A noticeable shift in retention time between the two peaks.

  • Solution: Optimize your chromatographic method to achieve better co-elution as described in FAQ #3.[1][6][7]

Step 2: Assess for Differential Matrix Effects

  • Action: Perform a matrix effect experiment as detailed in the "Experimental Protocols" section.

  • Indication of Problem: The response ratio of the analyte to the internal standard differs significantly between a neat solution and a post-extraction spiked matrix sample.

  • Solution: Improve sample clean-up to remove interfering matrix components. Consider a different extraction method, such as solid-phase extraction (SPE).[8][9]

Step 3: Check the Purity of the this compound Internal Standard

  • Action: Analyze a solution containing only the this compound internal standard and monitor for the presence of unlabeled Carbaryl.

  • Indication of Problem: A significant signal is detected for the unlabeled analyte. The response for the unlabeled analyte should ideally be less than 20% of the response at the Lower Limit of Quantification (LLOQ).[6]

  • Solution: Obtain a new, high-purity batch of the internal standard and request a certificate of analysis from the supplier.[1]

Step 4: Investigate the Possibility of Isotopic Exchange

  • Action: Incubate the this compound standard in a blank sample matrix for the duration of your sample preparation and analysis time. Analyze the sample and look for an increase in the signal of the unlabeled Carbaryl.

  • Indication of Problem: A notable increase in the unlabeled analyte signal after incubation.

  • Solution: Ensure the deuterium labels on your internal standard are in stable positions. If H/D exchange is confirmed, consider using a ¹³C-labeled internal standard, which is not susceptible to this issue.[5]

Data Presentation

The following tables summarize typical recovery data for Carbaryl from various matrices. While this data is for the unlabeled analyte, it provides a useful reference for expected recovery rates during method development with this compound.

Table 1: Recovery of Carbaryl from Various Matrices

MatrixFortification LevelExtraction MethodAnalytical MethodAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Water10, 30, 120 µg/kgSonication & LLELC-MS/MS89.53 - 101.72Not Specified[10][11]
Honey3 concentration levelsQuEChERSLC-MS/MS107 - 112Not Specified[12][13][14]
Honey3 concentration levelsUltrasound-SPELC-MS/MS107 - 118Not Specified[12][13][14]
Vegetables & Spiked WaterNot SpecifiedDSPMEUPLC-TMS87.60 - 92.800.54 - 1.02[15]
CannabisAt LOQAcetonitrile ExtractionUPLC-MS/MS93.61.9[16]
SoilNot SpecifiedAcetone/Water ExtractionHPLC-Fluorescence75 - 125 (Acceptable Range)Not Specified[17]
Air (Glass Fiber Filter)Target ConcentrationAcetonitrile ExtractionHPLC-UV99.1Not Specified[18]

DSPME: Dispersive Solid-Phase Microextraction; LLE: Liquid-Liquid Extraction; QuEChERS: Quick, Easy, Cheap, Effective, Rugged, and Safe; SPE: Solid-Phase Extraction; UPLC-TMS: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry.

Experimental Protocols

Protocol for Solid-Phase Extraction (SPE) of Carbaryl from Water Samples

This protocol is adapted from the EPA method for the analysis of Carbaryl in water.[9]

  • Column Conditioning:

    • Condition a C18 SPE column by passing 10 mL of methanol (B129727) through it, followed by 10 mL of Type I water. Do not allow the column to go dry.[9]

  • Sample Loading:

    • Take a 25 mL water sample and add the this compound internal standard.

    • Load the sample onto the conditioned C18 column and discard the eluate.[9]

  • Washing:

    • Wash the column with approximately 5 mL of 25% methanol in water. Discard the eluate.[9]

    • Wash the column again with approximately 5 mL of 50% methanol in water. Discard the eluate.[9]

  • Elution:

    • Elute the analyte and internal standard with approximately 5 mL of 75% methanol in water. Collect the eluate.[9]

  • Final Preparation:

    • Adjust the final volume of the eluate to 10 mL with Type I water.

    • If the sample is cloudy, filter it through a 0.45 µm PTFE syringe filter.[9]

    • The sample is now ready for LC-MS/MS analysis.

Protocol for Evaluating Matrix Effects

This protocol allows for the assessment of how the sample matrix affects the ionization of Carbaryl and this compound.[1]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards at low, medium, and high concentrations of Carbaryl and a constant concentration of this compound in a clean solvent (e.g., methanol/water).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample using your established protocol. Spike the extracted matrix with Carbaryl and this compound at the same concentrations as in Set A.

    • Set C (Pre-Extraction Spike): Spike a blank matrix sample with Carbaryl and this compound at the same concentrations as in Set A before performing the extraction.

  • Analyze the Samples:

    • Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • A value of 100% indicates no matrix effect.

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Inaccurate Quantification with this compound start Inaccurate or Inconsistent Quantitative Results check_coelution Step 1: Verify Co-elution of Carbaryl and this compound start->check_coelution coelution_ok Co-elution OK check_coelution->coelution_ok Yes coelution_bad Poor Co-elution check_coelution->coelution_bad No check_matrix Step 2: Assess for Differential Matrix Effects coelution_ok->check_matrix adjust_chrom Adjust Chromatographic Conditions coelution_bad->adjust_chrom adjust_chrom->check_coelution matrix_ok No Differential Matrix Effect check_matrix->matrix_ok No matrix_bad Differential Matrix Effect check_matrix->matrix_bad Yes check_purity Step 3: Check IS Purity matrix_ok->check_purity improve_cleanup Improve Sample Clean-up matrix_bad->improve_cleanup improve_cleanup->check_matrix purity_ok IS Purity OK check_purity->purity_ok Yes purity_bad IS Impure check_purity->purity_bad No check_exchange Step 4: Investigate Isotopic Exchange purity_ok->check_exchange new_is Obtain High-Purity Internal Standard purity_bad->new_is new_is->check_purity exchange_ok No Exchange check_exchange->exchange_ok No exchange_bad Exchange Detected check_exchange->exchange_bad Yes end Accurate Quantification exchange_ok->end stable_is Use IS with Stable Label Position (e.g., 13C) exchange_bad->stable_is

Caption: Troubleshooting workflow for inaccurate quantification.

Recovery_Workflow Workflow for Investigating Low Analyte Recovery start Low Analyte Recovery Observed prepare_samples Prepare Sample Sets: - Set A (Neat Solution) - Set B (Post-Extraction Spike) - Set C (Pre-Extraction Spike) start->prepare_samples analyze_samples Analyze all sets by LC-MS/MS prepare_samples->analyze_samples calc_recovery Calculate Recovery: Recovery (%) = (Area_C / Area_B) * 100 analyze_samples->calc_recovery recovery_ok Recovery Acceptable (e.g., >85%) calc_recovery->recovery_ok Yes recovery_low Recovery Low calc_recovery->recovery_low No end Optimized Method recovery_ok->end optimize_extraction Optimize Extraction Procedure: - Different SPE sorbent - Adjust elution solvent - Modify pH recovery_low->optimize_extraction re_evaluate Re-evaluate Recovery optimize_extraction->re_evaluate re_evaluate->calc_recovery

Caption: Workflow for investigating low analyte recovery.

References

Validation & Comparative

Comparative Guide to the Analytical Validation of Carbaryl using Carbaryl-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the quantification of Carbaryl, a widely used carbamate (B1207046) insecticide. It focuses on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing Carbaryl-d3 as a deuterated internal standard. The performance of this method is compared with other analytical techniques for Carbaryl determination, supported by experimental data from various studies. This document is intended for researchers, scientists, and professionals in drug development and food safety analysis.

I. Experimental Protocol: LC-MS/MS Analysis of Carbaryl with this compound Internal Standard

A robust and sensitive method for the determination of Carbaryl in various matrices involves sample extraction followed by analysis using LC-MS/MS with an isotope dilution strategy. The use of a deuterated internal standard like this compound is crucial for accurate quantification as it compensates for matrix effects and variations in sample preparation and instrument response.[1]

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a common and efficient sample preparation technique for pesticide residue analysis in food matrices.

  • Homogenization: A representative sample (e.g., 10-15 g of a fruit or vegetable) is homogenized.

  • Extraction: A 10 g portion of the homogenized sample is weighed into a 50 mL centrifuge tube. 10 mL of acetonitrile (B52724) is added, and the tube is shaken vigorously for 1 minute.

  • Salting Out: A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) is added. The tube is immediately shaken for 1 minute and then centrifuged at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant (e.g., 6 mL) is transferred to a 15 mL centrifuge tube containing a d-SPE cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg primary secondary amine - PSA, and 150 mg C18). The tube is vortexed for 1 minute and centrifuged at 4000 rpm for 5 minutes.

  • Fortification and Dilution: An aliquot of the cleaned-up extract is taken, fortified with the this compound internal standard solution, and diluted with a suitable solvent (e.g., methanol (B129727)/water) before LC-MS/MS analysis.

LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for separation.

    • Mobile Phase: A gradient elution with water (containing a modifier like formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., methanol or acetonitrile) is employed.[2]

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[2] Specific precursor-to-product ion transitions for both Carbaryl and this compound are monitored. For Carbaryl, a common transition is m/z 202 → 145.

II. Visualized Experimental Workflow

Experimental Workflow for Carbaryl Analysis cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Acetonitrile Extraction Homogenization->Extraction 10g sample Salting_Out Addition of Salts & Centrifugation Extraction->Salting_Out Vortex & Centrifuge dSPE Dispersive SPE Cleanup Salting_Out->dSPE Supernatant transfer Fortification Fortification with this compound dSPE->Fortification Cleaned extract LC_Separation LC Separation (C18 Column) Fortification->LC_Separation Injection MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Elution Quantification Quantification using Internal Standard MSMS_Detection->Quantification Peak Area Ratios

Caption: Workflow for Carbaryl analysis using QuEChERS and LC-MS/MS.

III. Comparison of Analytical Method Performance

The following tables summarize the performance characteristics of the LC-MS/MS method with an internal standard compared to other analytical techniques for Carbaryl determination.

Table 1: Performance of LC-MS/MS with Isotope Dilution for Carbaryl Analysis

ParameterPerformance in Food Matrices (e.g., Vegetables, Honey)Reference
Linearity (R²) > 0.99[2]
LOD 0.05 - 0.08 ppb[3]
LOQ 0.16 - 0.24 ppb[3]
Accuracy (Recovery) 91% - 118%[2][4]
Precision (RSD) < 10%[2]
Matrix Effect Significantly minimized by the use of an internal standard[1]

Table 2: Comparison with Other Analytical Methods for Carbaryl

MethodLinearity RangeLODLOQRecovery (%)Precision (RSD%)Reference
HPLC-FLD Not specified4-5 ng/gNot specified72.02 - 92.021.77 - 9.23[5]
Capillary Electrophoresis (CE) 0.25-70 mg/L0.08 mg/L0.25 mg/L80 - 115< 5[6]
ELISA Not specifiedNot specifiedNot specified60 - 100Similar to HPLC[7]
Spectrophotometry 0.12 - 0.96 ppm4 ppbNot specifiedNot specified0.1[8]
Micellar Liquid Chromatography Not specified5 ng/mL15 ng/mL98.9 - 101.3Not specified[9]

IV. Advantage of Using this compound as an Internal Standard

The use of an isotopically labeled internal standard, such as this compound, is a cornerstone of robust quantitative analysis, particularly in complex matrices. This approach, known as isotope dilution mass spectrometry (IDMS), is considered a high-quality analytical method.[10]

Advantage of Isotope Dilution cluster_workflow Analytical Workflow cluster_result Outcome Sample Sample with Carbaryl Spike Spike with this compound Sample->Spike Extraction Sample Preparation (Extraction, Cleanup) Spike->Extraction Accurate_Quantification Accurate & Precise Quantification Spike->Accurate_Quantification Compensates for Errors Analysis LC-MS/MS Analysis Extraction->Analysis Analyte_Loss Analyte Loss during Prep Extraction->Analyte_Loss Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) Analysis->Matrix_Effects Instrument_Variability Instrument Variability Analysis->Instrument_Variability Analysis->Accurate_Quantification

Caption: Isotope dilution minimizes analytical errors for accurate results.

As illustrated, this compound behaves almost identically to the native Carbaryl throughout the analytical process. Any loss of analyte during sample preparation or signal fluctuation during LC-MS/MS analysis will affect both the analyte and the internal standard to the same extent. Consequently, the ratio of their signals remains constant, leading to highly accurate and precise quantification. This is a significant advantage over methods that use external calibration or other types of internal standards that do not co-elute and are not structurally identical to the analyte.

V. Conclusion

The validation of an analytical method for Carbaryl using this compound as an internal standard with LC-MS/MS provides a highly sensitive, selective, and accurate approach for its determination in complex matrices. While other methods like HPLC-FLD, CE, and ELISA offer viable alternatives, the isotope dilution LC-MS/MS method generally demonstrates superior performance in terms of lower detection limits, better precision, and effective mitigation of matrix effects.[2][10] The choice of method will ultimately depend on the specific application, required sensitivity, and available instrumentation. However, for regulatory monitoring and rigorous scientific investigation, the use of a deuterated internal standard is highly recommended to ensure the reliability of the analytical data.

References

Isotope Dilution: The Gold Standard for Accuracy and Precision in Pesticide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of analytical chemistry, particularly for the critical task of pesticide residue analysis, the demand for unerring accuracy and precision is paramount. For researchers, scientists, and drug development professionals, the choice of analytical methodology can significantly impact data reliability and, consequently, the safety and efficacy of their work. This guide provides an objective comparison of Isotope Dilution Mass Spectrometry (IDMS) with other common analytical techniques, supported by experimental data, to underscore its position as a superior method for pesticide quantification.

Isotope Dilution Mass Spectrometry stands out for its unique ability to correct for sample loss during preparation and for matrix effects that can plague other methods. By introducing a stable, isotopically labeled version of the target analyte as an internal standard at the beginning of the analytical process, IDMS ensures that any variations encountered during extraction, cleanup, and analysis affect both the analyte and its labeled counterpart equally. This intrinsic correction mechanism leads to exceptionally accurate and precise results.

Comparative Performance of Analytical Methods

The superiority of isotope dilution methods in terms of accuracy and precision is evident when compared to other widely used techniques such as external standard calibration, standard addition, and matrix-matched calibration.

Analytical MethodPrincipleAdvantagesDisadvantagesTypical Recovery (%)Typical Relative Standard Deviation (RSD) (%)
Isotope Dilution Mass Spectrometry (IDMS) An isotopically labeled analog of the analyte is added to the sample prior to analysis. Quantification is based on the ratio of the native analyte to the labeled standard.[1]High accuracy and precision, effectively corrects for matrix effects and analyte loss during sample preparation.[1][2]Higher cost and limited availability of isotopically labeled standards for all pesticides.[2]92 - 118[3][4]1.5 - 17[3][4]
External Standard Calibration A calibration curve is generated using standards of known concentrations prepared in a clean solvent. The concentration of the analyte in the sample is determined by comparing its response to the calibration curve.Simple and inexpensive.Highly susceptible to matrix effects (ion suppression or enhancement) and variations in extraction recovery, leading to inaccurate results.[5]Can be significantly lower or higher than 100% due to matrix effects.Often >20% in complex matrices.
Standard Addition Known amounts of the analyte are added to aliquots of the sample. The concentration is determined by extrapolating a calibration curve to the point of zero response.Can compensate for matrix effects.[6]Labor-intensive, requires a larger sample volume, and can have poor precision.Generally improves recovery compared to external standard.Can be variable.
Matrix-Matched Calibration The calibration curve is prepared in a blank matrix extract that is similar to the sample matrix.[7]Can compensate for matrix effects to some extent.[2][7]Difficult to obtain a truly representative blank matrix, and variability between different batches of the same matrix can lead to inaccuracies.[2]70 - 120 (acceptable range for routine analysis).[5]<20 (acceptable for routine analysis).[5]

Experimental Protocols

To illustrate the practical application of isotope dilution methods, detailed experimental protocols for the analysis of pesticides in different matrices are provided below.

Protocol 1: Multiresidue Pesticide Analysis in Sediments by LC-ESI-MS/MS

This method is designed for the simultaneous analysis of 26 pesticides and their transformation products in complex sediment matrices.[3][8]

1. Sample Preparation and Extraction:

  • A known amount of a mixture of 23 deuterated pesticide surrogate standards is added to the sediment sample.
  • The sample undergoes pressurized liquid extraction (PLE) to extract the analytes and internal standards.

2. Extract Cleanup:

  • The PLE extract is purified using solid-phase extraction (SPE) to remove interfering matrix components.

3. Instrumental Analysis:

  • The purified extract is analyzed by liquid chromatography-electrospray-tandem mass spectrometry (LC-ESI-MS/MS).
  • Quantification is performed by measuring the peak area ratios of the native pesticides to their corresponding deuterated internal standards.

Protocol 2: Pesticide Analysis in Water, Soil, and Tissue by HRGC/HRMS (EPA Method 1699)

This high-resolution method is suitable for the determination of organochlorine, organophosphorus, triazine, and pyrethroid pesticides.[9]

1. Sample Preparation and Spiking:

  • A known amount of stable isotopically labeled analogs of the target pesticides is spiked into a 1-L water sample, a solid sample, or a tissue homogenate.

2. Extraction:

  • Water: The sample is extracted with methylene (B1212753) chloride using a separatory funnel or continuous liquid-liquid extraction.
  • Soil/Sediment: The sample is extracted using an appropriate solvent system.
  • Tissue: The sample is extracted with a suitable solvent after homogenization.

3. Extract Cleanup:

  • The extract is subjected to cleanup procedures, which may include techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE), to remove co-extracted interferences.

4. Instrumental Analysis:

  • The final extract is analyzed by high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS).
  • Quantification for pesticides with a labeled analog is performed using the isotope dilution technique. For pesticides without a labeled analog, the internal standard technique is used with the labeled compounds serving as internal standards for recovery correction.

Visualizing the Workflow

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for isotope dilution analysis.

Isotope_Dilution_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis Sample Sample (e.g., Food, Water, Soil) Spike Add Known Amount of Isotopically Labeled Internal Standard Sample->Spike Spiking Homogenization Homogenization/ Equilibration Spike->Homogenization Extraction Extraction (e.g., QuEChERS, PLE, SPE) Homogenization->Extraction Cleanup Cleanup (e.g., dSPE, GPC) Extraction->Cleanup Analysis GC-MS or LC-MS/MS Analysis Cleanup->Analysis Quantification Quantification based on Peak Area Ratio (Analyte / Labeled Standard) Analysis->Quantification

Caption: General workflow for isotope dilution mass spectrometry.

Logical_Relationship IDMS Isotope Dilution Mass Spectrometry High_Accuracy High Accuracy IDMS->High_Accuracy High_Precision High Precision IDMS->High_Precision Correction Correction for... IDMS->Correction Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) Correction->Matrix_Effects Analyte_Loss Analyte Loss during Sample Preparation Correction->Analyte_Loss

Caption: Logical relationship of IDMS benefits.

References

Navigating Analyte Loss: A Guide to Calculating Percent Recovery for Carbaryl-d3 in Spiked Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of analytes in complex matrices is paramount. This guide provides a comprehensive comparison of methods and experimental data for calculating the percent recovery of Carbaryl-d3, a common internal standard for the analysis of the insecticide Carbaryl (B1668338). Understanding and optimizing percent recovery is a critical step in method validation, ensuring the reliability and accuracy of analytical results.

The use of a deuterated internal standard like this compound is a widely accepted practice in analytical chemistry, particularly in chromatographic and mass spectrometric methods. Its purpose is to compensate for the loss of the target analyte (Carbaryl) during sample preparation and analysis, as well as to correct for variations in instrument response. While the recovery of the internal standard itself is often assumed to be representative of the analyte and used for correction, direct assessment of its recovery can provide valuable insights into the efficiency of the analytical method.

This guide will delve into the experimental protocols for determining percent recovery, present a comparative table of recovery data for Carbaryl from various studies, and illustrate the analytical workflow.

Comparative Analysis of Carbaryl Recovery Across Different Matrices

While specific percent recovery data for this compound is not extensively published, the recovery of the non-deuterated Carbaryl provides a strong indication of the expected performance of the analytical method. The following table summarizes Carbaryl recovery data from various studies using different sample matrices and analytical techniques. These values are typically within the acceptable range of 80-120% for analytical methods.

Sample MatrixAnalytical MethodSpiking LevelAverage Percent RecoveryReference
WaterLC-MS/MS10, 30, 120 µg/kg89.53 - 101.72%[1][2]
WaterHPLC-UV5, 10, 20 µg/L92.65%[3]
WastewaterHPLC-DADNot Specified102 - 112%[4]
Agricultural SoilHPLC-UVNot Specified88.69 ± 10.21% - 120.50 ± 11.84%[5]
Buffalo MeatLC-PDA0.02, 0.1, 0.5 µg/gNot explicitly stated, but method was validated[6]
VegetablesDipstick ImmunoassayNot Specified75 - 105%[7]
Topical FormulationsCapillary ElectrophoresisThree concentration levels80 - 115%[8]

Experimental Protocol: Determination of this compound Percent Recovery

This protocol outlines a typical workflow for determining the percent recovery of this compound in a spiked sample, such as a water sample, using Solid-Phase Extraction (SPE) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Materials and Reagents:

  • This compound standard solution (of known concentration)

  • Carbaryl standard solution (for calibration)

  • High-purity water (LC-MS grade)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Sample matrix (e.g., surface water, wastewater)

  • Standard laboratory glassware and equipment

2. Preparation of Spiked Sample:

  • Collect a representative sample of the matrix to be tested.

  • Fortify a known volume of the sample with a known amount of this compound standard solution to achieve a desired concentration. This is the "spiked sample."

  • Prepare an unspiked sample (matrix blank) by taking the same volume of the sample without adding the this compound standard.

3. Sample Preparation (Solid-Phase Extraction):

  • Condition the SPE cartridge by passing methanol followed by high-purity water.

  • Load the spiked sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove interferences.

  • Elute the analyte (this compound) from the cartridge using a stronger solvent (e.g., acetonitrile or methanol).

  • The collected eluate is then typically evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Inject a known volume of the prepared sample extract into the LC-MS/MS system.

  • Separate this compound from other matrix components using a suitable HPLC column (e.g., C18).

  • Detect and quantify this compound using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for this compound should be used for selective detection.

5. Calculation of Percent Recovery:

The percent recovery is calculated using the following formula:

Where:

  • Amount of this compound recovered is the concentration of this compound determined in the spiked sample by LC-MS/MS analysis.

  • Amount of this compound spiked is the theoretical concentration of this compound added to the sample.

Experimental Workflow for Percent Recovery Calculation

The following diagram illustrates the key steps involved in the experimental workflow for determining the percent recovery of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_result Result sample_collection Sample Collection (e.g., Water) spiking Spiking with This compound Standard sample_collection->spiking spe Solid-Phase Extraction (SPE) spiking->spe reconstitution Reconstitution spe->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms quantification Quantification of Recovered this compound lcms->quantification calculation Percent Recovery Calculation quantification->calculation final_result Percent Recovery Value calculation->final_result

Caption: Experimental workflow for determining the percent recovery of this compound.

Conclusion

The determination of percent recovery for an internal standard like this compound is a crucial aspect of analytical method validation, providing confidence in the accuracy and reliability of the data generated. While direct recovery data for deuterated standards may be limited in literature, the established methods for the parent compound, Carbaryl, offer a robust framework for developing and validating analytical protocols. By following a well-defined experimental procedure and utilizing sensitive analytical techniques such as LC-MS/MS, researchers can effectively assess the performance of their methods and ensure the integrity of their results. This guide serves as a valuable resource for professionals in the scientific community engaged in the quantitative analysis of Carbaryl and other similar compounds.

References

Comparing QuEChERS and SPE extraction efficiency for Carbaryl analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, particularly for the detection of pesticide residues, the choice of sample preparation method is a critical determinant of accuracy, efficiency, and cost-effectiveness. For Carbaryl (B1668338), a widely used carbamate (B1207046) insecticide, two methods have become prominent: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE). This guide provides a comprehensive comparison of their extraction efficiencies for Carbaryl analysis, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.

The Contenders: A Glimpse into QuEChERS and SPE

QuEChERS has rapidly gained popularity as a streamlined approach to sample preparation. It involves a two-step process: an initial extraction and partitioning step using a solvent (typically acetonitrile) and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components. Its primary advantages lie in its speed, low solvent consumption, and simplicity.

Solid-Phase Extraction (SPE) is a more traditional and highly versatile technique that relies on the partitioning of analytes between a solid sorbent and a liquid mobile phase. The process involves conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the analyte of interest. SPE is renowned for its excellent cleanup capabilities, which can lead to cleaner extracts and reduced matrix effects.[1]

Performance Showdown: Quantitative Data at a Glance

The efficiency of an extraction method is primarily evaluated based on recovery, repeatability (expressed as Relative Standard Deviation or RSD), and the limits of detection (LOD) and quantification (LOQ). The following table summarizes representative quantitative data for Carbaryl analysis using both QuEChERS and SPE from various studies.

ParameterQuEChERSSPEMatrix
Recovery (%) 97.9[2]-Rat Feces
RSD (%) 1.1[2]-Rat Feces
LOD (µg/kg) 27.7[2]-Rat Feces
LOQ (µg/kg) 92.3[2]-Rat Feces
Recovery (%) 85.6 - 102.6[3]-Coffee
RSD (%) 2.0 - 10.6 (repeatability), 5.2 - 15.2 (reproducibility)[3]-Coffee
LOQ (mg/kg) 0.001[3]-Coffee
Recovery (%) -96.9[4]Drinking Water
RSD (%) -1.5[4]Drinking Water
Recovery (%) Similar to SPESimilar to QuEChERSHoney[5]

Under the Hood: Experimental Protocols

To provide a clearer understanding of the practical application of each method, detailed experimental protocols for Carbaryl extraction are outlined below.

QuEChERS Protocol for Carbaryl in Coffee

This protocol is adapted from a study on the determination of Carbaryl in Indonesian coffee.[3]

  • Sample Hydration: Weigh 5 grams of milled coffee sample into a 50 mL centrifuge tube and add 10 mL of cold water. Let the mixture stand for approximately 15 minutes to hydrate (B1144303) the sample.

  • Extraction: Add 15 mL of acetonitrile (B52724) and vortex for 30 seconds. Continue the extraction for 30 minutes using an automated agitator.

  • Partitioning: Add a salt mixture (4 g MgSO₄, 1 g NaCl, and 0.5 g sodium citrate (B86180) dibasic sesquihydrate). Shake immediately by hand and then for an additional 15 minutes with an automated agitator.

  • Centrifugation: Centrifuge the tube at 7000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Dispersive SPE Cleanup: Transfer 6 mL of the organic phase (upper layer) to a 15 mL tube containing 4 g MgSO₄, 0.4 g C18, and 0.4 g PSA. Shake vigorously for 1 minute and centrifuge again.

  • Final Extract: Pass 1 mL of the cleaned extract through a 0.22 µm PTFE syringe filter into a vial for subsequent analysis by LC-MS/MS.

SPE Protocol for Carbaryl in Drinking Water

This protocol is based on a method for the determination of Carbaryl in drinking water using an automated SPE system.[4]

  • Sample Preparation: Obtain a 1 L water sample and adjust the pH to 2 with HCl.

  • SPE Cartridge Conditioning: Condition a C18 SPE disk by passing methanol (B129727) followed by reagent water through it.

  • Sample Loading: Load the prepared water sample onto the conditioned C18 SPE disk.

  • Washing: Wash the disk with a solution to remove interferences.

  • Elution: Elute the retained Carbaryl from the disk using an appropriate solvent (e.g., acetone (B3395972) followed by dichloromethane).

  • Final Extract Preparation: Dilute the final eluate to a specific volume with methanol for analysis by HPLC-UV.

Visualizing the Workflow

To better illustrate the procedural differences between QuEChERS and SPE, the following diagrams outline the experimental workflows.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample Sample Homogenization AddSolvent Add Acetonitrile Sample->AddSolvent AddSalts Add QuEChERS Salts AddSolvent->AddSalts Shake Vortex/Shake AddSalts->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Transfer Transfer Supernatant Centrifuge1->Transfer AddSorbent Add d-SPE Sorbent Transfer->AddSorbent Shake2 Vortex/Shake AddSorbent->Shake2 Centrifuge2 Centrifuge Shake2->Centrifuge2 FinalExtract Collect Supernatant Centrifuge2->FinalExtract Analysis LC/MS or GC/MS Analysis FinalExtract->Analysis

Caption: QuEChERS experimental workflow for Carbaryl analysis.

SPE_Workflow cluster_preparation Cartridge Preparation cluster_extraction Extraction cluster_elution Elution & Analysis Condition Condition Cartridge Equilibrate Equilibrate Cartridge Condition->Equilibrate LoadSample Load Sample Equilibrate->LoadSample Wash Wash Interferences LoadSample->Wash Elute Elute Analyte Wash->Elute Analysis Analyze Eluate Elute->Analysis

Caption: Solid-Phase Extraction (SPE) experimental workflow.

Conclusion: Making the Right Choice

Both QuEChERS and SPE are effective methods for the extraction of Carbaryl from various matrices.

  • QuEChERS is the method of choice for high-throughput laboratories where speed and cost are major considerations. It offers excellent recoveries and is significantly faster and less labor-intensive than traditional SPE.

  • SPE , on the other hand, provides a more thorough cleanup, which can be advantageous for complex matrices where matrix effects are a significant concern. The cleaner extracts from SPE can lead to improved analytical performance and prolonged instrument life.

Ultimately, the decision between QuEChERS and SPE will depend on the specific requirements of the analysis, including the matrix complexity, the number of samples, available resources, and the desired level of data quality. For routine monitoring of Carbaryl in relatively simple matrices, QuEChERS is often sufficient. For complex matrices or when the utmost accuracy and precision are required, the superior cleanup of SPE may be preferable.

References

Inter-laboratory Study Design for Carbaryl Analysis Validation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of an inter-laboratory study design for the validation of analytical methods for Carbaryl (B1668338), a widely used carbamate (B1207046) insecticide. It offers a comparative analysis of common analytical techniques, supported by experimental data, detailed protocols, and visual workflows to aid researchers in selecting and implementing the most suitable method for their specific needs.

Introduction to Inter-laboratory Validation

An inter-laboratory study, or collaborative study, is a critical component of analytical method validation. It involves multiple laboratories analyzing identical samples to assess the performance and reliability of a specific analytical method. The primary goals of such a study for Carbaryl analysis are to determine the method's reproducibility, repeatability, and overall robustness when performed by different analysts in different laboratories. This process is essential for establishing a standardized method that can be confidently used for regulatory monitoring, quality control, and research purposes.

Comparative Analysis of Analytical Methods for Carbaryl

The selection of an analytical method for Carbaryl determination depends on various factors, including the sample matrix, required sensitivity, available instrumentation, and the intended application. This guide focuses on three commonly employed techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Performance Characteristics of Analytical Methods

The following table summarizes typical performance characteristics for the analysis of Carbaryl using different analytical techniques, compiled from various validation studies.

Performance ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) > 0.99> 0.99> 0.999
Limit of Detection (LOD) 0.001 - 0.05 µg/mL[1]0.015 - 0.151 ng/mL[2]0.01 - 0.08 ng/mL[3]
Limit of Quantification (LOQ) 0.005 - 0.1 µg/mL0.05 - 0.5 ng/mL0.03 - 0.24 ng/mL[3]
Recovery (%) 91.1 - 101.9[1]81 - 107[2]89.53 - 118[3]
Repeatability (RSDr %) < 10< 15< 10
Reproducibility (RSDR %) < 15< 20< 15

Note: The values presented are indicative and may vary depending on the specific experimental conditions, sample matrix, and instrumentation.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of Carbaryl using HPLC-UV, GC-MS, and LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used due to its robustness and cost-effectiveness for the routine analysis of Carbaryl in various samples.

a. Sample Preparation (QuEChERS Method)

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (B52724).

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • Transfer an aliquot of the supernatant (acetonitrile extract) to a clean tube containing dispersive solid-phase extraction (d-SPE) sorbent (e.g., PSA and C18).

  • Vortex for 30 seconds and centrifuge.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

b. HPLC-UV Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection: 280 nm.

  • Column Temperature: 30 °C.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity for Carbaryl analysis, particularly after a derivatization step to improve its volatility and thermal stability.

a. Sample Preparation and Derivatization

  • Follow the QuEChERS extraction procedure as described for HPLC-UV.

  • Evaporate a portion of the final extract to dryness under a gentle stream of nitrogen.

  • Add a derivatizing agent (e.g., 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Heat the mixture at 70°C for 30 minutes.

  • Cool to room temperature and inject into the GC-MS system.

b. GC-MS Conditions

  • Column: Capillary column suitable for pesticide analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and selective method for the determination of Carbaryl, providing excellent performance at trace levels.

a. Sample Preparation

  • Follow the QuEChERS extraction procedure as described for HPLC-UV. The final extract can often be directly injected after filtration, or a solvent exchange to a mobile phase compatible solvent may be performed.

b. LC-MS/MS Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with water and methanol (B129727) or acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) and/or ammonium (B1175870) formate (B1220265) to enhance ionization.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for Carbaryl need to be optimized (e.g., m/z 202 -> 145 and 202 -> 117).

Mandatory Visualizations

Inter-laboratory Study Workflow

The following diagram illustrates the logical workflow of an inter-laboratory study for Carbaryl analysis validation.

InterLaboratory_Study_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting Phase A Define Study Objectives & Scope B Select Analytical Method for Validation A->B C Develop Study Protocol B->C D Recruit Participating Laboratories C->D E Prepare & Distribute Homogeneous Samples D->E F Laboratories Analyze Samples E->F G Laboratories Report Results F->G H Statistical Analysis of Data (Repeatability, Reproducibility) G->H I Evaluate Method Performance H->I J Prepare Final Study Report I->J

Caption: Workflow of an inter-laboratory study for method validation.

Analytical Workflow for Carbaryl Analysis by LC-MS/MS

This diagram outlines the key steps involved in the analysis of Carbaryl using the LC-MS/MS method.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing S1 Homogenize Sample S2 Weigh Sample S1->S2 S3 QuEChERS Extraction S2->S3 S4 d-SPE Cleanup S3->S4 S5 Filter Extract S4->S5 A1 Inject Sample into LC S5->A1 A2 Chromatographic Separation A1->A2 A3 Electrospray Ionization (ESI) A2->A3 A4 Mass Spectrometric Detection (MRM) A3->A4 D1 Peak Integration & Quantification A4->D1 D2 Data Review & Reporting D1->D2

Caption: Analytical workflow for Carbaryl determination by LC-MS/MS.

References

The Gold Standard for Carbaryl CRM Value Assignment: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy of a Certified Reference Material (CRM) is paramount. This guide provides a detailed comparison of analytical methodologies for assigning a certified value to Carbaryl, with a focus on the superior performance of Isotope Dilution Mass Spectrometry (IDMS) utilizing Carbaryl-d3.

The certification of a reference material demands the highest level of analytical scrutiny to ensure the trueness and reliability of the assigned value. For Carbaryl, a widely used carbamate (B1207046) insecticide, achieving an accurate CRM value is critical for ensuring the quality and safety of food products, environmental monitoring, and toxicological studies. This guide compares the well-established Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) method, which employs a deuterated internal standard (this compound), against the conventional external standard calibration approach.

Superior Accuracy with Isotope Dilution

Isotope dilution is recognized as a primary ratio method by the Consultative Committee for Amount of Substance (CCQM) and is the preferred method for the certification of organic CRMs. The use of an isotopically labeled analogue of the analyte, in this case, this compound, as an internal standard allows for the correction of variations in sample preparation, instrument response, and matrix effects. This results in a more accurate and precise measurement compared to traditional calibration techniques.

A study on the accurate determination of carbamate pesticides in vegetables using ID-LC-MS/MS demonstrated the robustness of this technique. The method showed excellent repeatability and reproducibility, both approximately 2%.[1] When used to analyze a commercially available CRM for a similar carbamate, the measured value was in excellent agreement with the certified value, highlighting the accuracy of the isotope dilution method.[1]

The workflow for value assignment to a Carbaryl CRM using ID-LC-MS/MS with this compound is a meticulous process designed to minimize uncertainty.

cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Value Assignment P1 Weighing of candidate Carbaryl CRM P4 Gravimetric mixing to create calibration blends P1->P4 P2 Weighing of this compound internal standard P2->P4 P3 Preparation of primary standard stock solutions P3->P4 A1 Injection of calibration blends and sample mixtures P4->A1 A2 Chromatographic separation of Carbaryl and this compound A1->A2 A3 Mass spectrometric detection (MRM mode) A2->A3 D1 Measurement of peak area ratios (Carbaryl/Carbaryl-d3) A3->D1 D2 Generation of calibration curve D1->D2 D3 Calculation of Carbaryl concentration in the CRM D2->D3 D4 Uncertainty budget calculation D3->D4 D5 Assignment of certified value and uncertainty D4->D5

Workflow for Carbaryl CRM value assignment using ID-LC-MS/MS.

Method Performance Comparison

The following tables summarize the key performance characteristics of the ID-LC-MS/MS method compared to a conventional external standard calibration method for the determination of Carbaryl.

Parameter Isotope Dilution LC-MS/MS with this compound External Standard Calibration LC-MS/MS
Principle Analyte concentration is determined from the ratio of the analyte to a known amount of its isotopically labeled analogue.Analyte concentration is determined by comparing its response to a series of external standards of known concentrations.
Accuracy High, effectively corrects for sample loss during preparation and instrumental drift.Moderate to high, susceptible to matrix effects and variations in sample preparation.
Precision Excellent, with reported reproducibility of approximately 2%.[1]Good, but can be affected by variations in injection volume and matrix interference.
Matrix Effect Minimized, as the internal standard co-elutes with the analyte and experiences similar matrix effects.Significant, can lead to suppression or enhancement of the analyte signal, requiring matrix-matched standards.
Traceability Direct traceability to the SI unit for mass through gravimetric preparation of standards.Traceability is dependent on the purity of the external standard.
Uncertainty Lower overall uncertainty due to the correction of systematic errors.Higher uncertainty due to uncorrected systematic errors from matrix effects and sample preparation.

Experimental Protocols

Isotope Dilution LC-MS/MS Method for Carbaryl CRM Value Assignment

This protocol is based on established methods for the accurate quantification of carbamate pesticides.[1]

a. Preparation of Standards and Samples:

  • Primary Standard Stock Solutions: Accurately weigh approximately 10 mg of high-purity Carbaryl and this compound into separate 10 mL volumetric flasks and dissolve in acetonitrile (B52724) to prepare individual stock solutions.

  • Calibration Blends: Prepare a series of calibration blends by gravimetrically mixing known amounts of the Carbaryl and this compound stock solutions. The mass ratios of Carbaryl to this compound should bracket the expected ratio in the candidate CRM.

  • Sample Preparation: Accurately weigh a portion of the candidate Carbaryl CRM and spike with a known amount of the this compound stock solution. Dissolve the mixture in acetonitrile to a known volume.

b. LC-MS/MS Instrumental Parameters:

Parameter Value
LC System Agilent 1200 series or equivalent
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 5 mM Ammonium Formate in Water
Mobile Phase B 5 mM Ammonium Formate in Methanol (B129727)
Gradient Optimized for separation of Carbaryl
Flow Rate 0.2 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Carbaryl: 202.1 -> 145.1 (Quantifier), 202.1 -> 127.1 (Qualifier)[2]
This compound: 205.1 -> 148.1 (Quantifier)

c. Data Analysis and Value Assignment:

  • Calculate the peak area ratios of the quantifier MRM transitions of Carbaryl to this compound for each calibration blend and the sample.

  • Construct a calibration curve by plotting the peak area ratios against the corresponding mass ratios of the calibration blends.

  • Determine the mass ratio of the sample from the calibration curve.

  • Calculate the mass fraction of Carbaryl in the CRM.

  • Perform a detailed uncertainty analysis, considering contributions from the purity of the primary standards, weighing, and the precision of the ratio measurements.

External Standard Calibration LC-MS/MS Method

This protocol is based on a validated method for the analysis of Carbaryl in water samples.[3]

a. Preparation of Standards and Samples:

  • Stock Standard Solution: Prepare a stock solution of Carbaryl in methanol at a concentration of 100 µg/mL.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a mixture of methanol and water to concentrations ranging from 0.01 ng/mL to 10 ng/mL.[3]

  • Sample Preparation: Accurately weigh a portion of the candidate Carbaryl CRM and dissolve it in acetonitrile to a known volume. Dilute an aliquot of this solution with the mobile phase to a concentration within the calibration range.

b. LC-MS/MS Instrumental Parameters:

The instrumental parameters would be similar to the isotope dilution method, with the primary difference being the absence of an internal standard.

c. Data Analysis and Value Assignment:

  • Generate a calibration curve by plotting the peak area of Carbaryl against the concentration for the series of external standards.

  • Determine the concentration of Carbaryl in the prepared sample solution from the calibration curve.

  • Calculate the mass fraction of Carbaryl in the CRM.

  • The uncertainty evaluation for this method would need to include components for potential matrix effects and recovery, which are often larger and more difficult to quantify than in the isotope dilution method.

Logical Relationship of Method Choice to Data Quality

The choice of analytical method has a direct and significant impact on the quality and reliability of the certified value of a CRM. The use of this compound in an isotope dilution strategy provides a more robust and accurate value assignment, leading to a higher-quality CRM.

cluster_method Method Choice cluster_correction Error Correction cluster_quality Data Quality cluster_crm CRM Quality M1 Isotope Dilution MS (with this compound) C1 Correction for sample loss, matrix effects, and instrumental drift M1->C1 M2 External Standard Calibration C2 No inherent correction for sample loss or matrix effects M2->C2 Q1 High Accuracy Low Uncertainty C1->Q1 Q2 Lower Accuracy Higher Uncertainty C2->Q2 CRM1 High-Quality CRM (Reliable Certified Value) Q1->CRM1 CRM2 Lower-Quality CRM Q2->CRM2

Impact of analytical method on CRM quality.

References

Linearity in Carbaryl Calibration: A Comparative Analysis of Internal vs. External Standard Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving accurate and reliable quantification of analytes is paramount. This guide provides a comparative assessment of linearity in Carbaryl calibration curves, evaluating the performance of methods utilizing an isotopically labeled internal standard (Carbaryl-d3 or similar) against the widely used external standard method, particularly in conjunction with QuEChERS sample preparation.

The use of an appropriate calibration strategy is fundamental to the validity of any quantitative analytical method. For Carbaryl, a widely used carbamate (B1207046) insecticide, ensuring the linearity of the calibration curve across a defined concentration range is a critical validation parameter. This guide presents experimental data and protocols to objectively compare two common calibration approaches: one employing a stable isotope-labeled internal standard and the other relying on external standards.

Comparative Assessment of Calibration Curve Linearity

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The use of a stable isotope-labeled internal standard, such as this compound or ¹³C6-Carbaryl, is often considered the gold standard for LC-MS/MS analysis as it effectively compensates for variations in sample preparation and instrument response. The following table summarizes the linearity performance for Carbaryl analysis using both an internal standard and an external standard method.

ParameterInternal Standard Method (Carbaryl-d₇)External Standard Method (in Water)External Standard Method (QuEChERS)
Linear Range 2.5 - 1000 pg on-column10 - 160 µg/kg0.010 - 0.200 mg/kg
Coefficient of Determination (R²) 0.99999604[1]> 0.999> 0.99
Internal Standard Carbaryl-d₇NoneNone
Primary Application Residue analysis in complex matrices (e.g., soil)Water analysisMulti-residue analysis in food matrices

Experimental Workflows and Methodologies

The choice of calibration strategy is intrinsically linked to the overall analytical workflow, from sample preparation to data acquisition. Below are diagrams and detailed protocols for the two compared methods.

General Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification sample Sample Collection homogenize Homogenization sample->homogenize extract Extraction homogenize->extract cleanup Clean-up (e.g., SPE, dSPE) extract->cleanup For ES Method is_addition Internal Standard (this compound) Addition extract->is_addition For IS Method lcms LC-MS/MS Analysis cleanup->lcms data_acq Data Acquisition lcms->data_acq cal_curve Calibration Curve Construction data_acq->cal_curve quantify Concentration Calculation cal_curve->quantify is_addition->cleanup

References

GC-MS vs. LC-MS for Carbaryl Determination: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the analytical methodologies for the determination of Carbaryl (B1668338), comparing the efficacy and experimental protocols of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

The accurate quantification of the insecticide Carbaryl is crucial in environmental monitoring, food safety, and toxicology. The two most powerful and widely used analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides a detailed comparative analysis of these two methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.

Principles and Considerations

Carbaryl, a carbamate (B1207046) insecticide, is known for its thermal lability, a key factor influencing the choice of analytical methodology. While GC-MS offers high separation efficiency for volatile and semi-volatile compounds, the high temperatures employed in the injector and column can lead to the degradation of thermally sensitive analytes like Carbaryl.[1][2] This often necessitates a derivatization step to convert Carbaryl into a more volatile and thermally stable compound prior to GC-MS analysis.[3][4]

In contrast, LC-MS is inherently better suited for the analysis of non-volatile and thermally labile compounds as the separation occurs in the liquid phase at or near ambient temperatures.[2][5] This advantage often eliminates the need for derivatization, simplifying sample preparation and reducing the potential for analytical errors.[6]

Quantitative Performance Comparison

The choice between GC-MS and LC-MS for Carbaryl determination often hinges on the required sensitivity, precision, and the nature of the sample matrix. The following table summarizes key quantitative performance parameters from various studies.

ParameterGC-MS/MSLC-MS/MS
Limit of Detection (LOD) 0.015 - 0.151 ng/mL (in plasma)[3][4]0.05 - 0.08 ppb (in honey)[7][8]; 0.01 ppb (in water)[9]
Limit of Quantification (LOQ) Not explicitly stated, but linearity was shown down to 0.50 ng/mL[3][4]0.16 - 0.24 ppb (in honey)[7][8]; 0.03 ppb (in water)[9]
**Linearity (R²) **>0.99[1]>0.99[10]
Recovery (%) 81 - 107% (in plasma)[4]107 - 118% (in honey)[7]; 85.3 - 100% (in water)[10]
Matrix Effects Can be significant, often requiring matrix-matched standards.[11]A persistent challenge, potentially causing ion suppression or enhancement.[12]

Experimental Workflows

The analytical workflows for GC-MS and LC-MS determination of Carbaryl share some common sample preparation steps but diverge significantly in the chromatographic and detection stages.

G cluster_0 GC-MS Workflow for Carbaryl Determination cluster_1 LC-MS Workflow for Carbaryl Determination A0 Sample Collection (e.g., Water, Plasma) A1 Sample Preparation (e.g., SPE, LLE) A0->A1 A2 Derivatization (e.g., Trifluoroacetylation) A1->A2 A3 GC Separation A2->A3 A4 Ionization (EI) A3->A4 A5 Mass Analysis (MS/MS) A4->A5 A6 Data Analysis A5->A6 B0 Sample Collection (e.g., Honey, Water) B1 Sample Preparation (e.g., QuEChERS, SPE) B0->B1 B2 LC Separation B1->B2 B3 Ionization (ESI) B2->B3 B4 Mass Analysis (MS/MS) B3->B4 B5 Data Analysis B4->B5

Figure 1: Comparative workflows for Carbaryl determination by GC-MS and LC-MS.

Detailed Experimental Protocols

Below are representative experimental protocols for the determination of Carbaryl using both GC-MS and LC-MS. These protocols are synthesized from multiple sources and should be adapted and validated for specific laboratory conditions and sample matrices.

GC-MS/MS Method for Carbaryl in Human Plasma

This protocol involves derivatization to make Carbaryl amenable to gas chromatography.[3][4]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • To a 1 mL plasma sample, add internal standard and reagents for protein precipitation (e.g., β-mercaptoethanol and ascorbic acid).

  • Vortex and centrifuge the sample.

  • Load the supernatant onto a conditioned Oasis HLB SPE cartridge.

  • Wash the cartridge with a low-organic solvent to remove interferences.

  • Elute the analytes with an appropriate organic solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • Reconstitute the dried extract in a suitable solvent.

  • Add trifluoroacetic acid anhydride (B1165640) (TFAA) as the derivatizing agent.

  • Heat the mixture at a specific temperature (e.g., 70°C) for a defined time to ensure complete derivatization.

3. GC-MS/MS Analysis:

  • GC System: Agilent GC system or equivalent.

  • Column: HP-5ms Ultra Inert column (or similar non-polar column).

  • Injector Temperature: 250°C.

  • Oven Program: Start at 70°C, hold for 1 min, then ramp to 300°C at 10°C/min, hold for 6 min.[1]

  • Carrier Gas: Helium at a constant flow rate.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Ion Source Temperature: 250°C.[1]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification of the derivatized Carbaryl.

LC-MS/MS Method for Carbaryl in Honey

This protocol is suitable for the direct analysis of Carbaryl without derivatization.[7][8]

1. Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):

  • Weigh 10 g of homogenized honey sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (B52724) and shake vigorously.

  • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).

  • Vortex for 1 minute and then centrifuge.

  • Take an aliquot of the acetonitrile supernatant for cleanup.

  • Add dispersive SPE (d-SPE) sorbent (e.g., PSA, C18) to the aliquot to remove interferences like sugars and fatty acids.

  • Vortex and centrifuge again.

  • Filter the supernatant into an autosampler vial.

2. LC-MS/MS Analysis:

  • LC System: Agilent 1290 Infinity II LC system or equivalent.[13]

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 20 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Ion Source Parameters: Optimize capillary voltage, gas flow, and temperature.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). For Carbaryl, typical transitions would be monitoring the precursor ion m/z 202.1 and product ions m/z 145.1 and 127.1.[7][13]

Conclusion

Both GC-MS and LC-MS are powerful techniques for the determination of Carbaryl. The choice between them is dictated by the specific requirements of the analysis.

GC-MS can provide reliable results but often requires a derivatization step to overcome the thermal lability of Carbaryl. This adds complexity to the sample preparation and can be a source of variability.

LC-MS , particularly LC-MS/MS, is generally the preferred method for Carbaryl analysis. Its ability to analyze thermally labile compounds without derivatization simplifies the workflow, reduces sample handling, and often provides superior sensitivity and specificity.[6] The development of robust sample preparation techniques like QuEChERS further enhances the efficiency of LC-MS methods for complex matrices. For routine analysis of a large number of samples, the advantages offered by LC-MS in terms of ease of use and high throughput make it a more practical choice for Carbaryl determination.

References

Evaluating the Robustness of Quantitative Methods for Carbaryl Analysis: A Comparison of Internal Standard Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analytical methods are paramount. When analyzing pesticide residues like Carbaryl, the choice of internal standard is a critical factor in ensuring the robustness of the method, particularly when dealing with complex matrices. This guide provides an objective comparison of quantitative methods for Carbaryl using different internal standard strategies, supported by experimental data, to aid in the selection of the most appropriate approach.

The use of an internal standard (IS) in quantitative mass spectrometry is crucial for correcting variations in sample preparation, injection volume, and instrument response. For the analysis of Carbaryl, an N-methylcarbamate insecticide, several internal standard strategies can be employed. The ideal IS co-elutes with the analyte and experiences similar matrix effects, which are a common source of analytical inaccuracy. This guide compares the performance of methods using a deuterated internal standard (e.g., Carbaryl-d3 or a similar variant), another isotopically labeled internal standard (¹³C6-Carbaryl), and a method relying on matrix-matched calibration without an isotopically labeled internal standard.

Comparative Analysis of Quantitative Performance

The robustness of a quantitative method is determined by its accuracy, precision, linearity, and sensitivity (limits of detection and quantification). The following tables summarize the performance of different analytical approaches for Carbaryl quantification based on published validation data.

Table 1: Performance of a Method Using a Deuterated Internal Standard (d1-Carbaryl)

ParameterPerformance
Internal Standard d1-Carbaryl
Matrix Soil
Accuracy (Recovery) Mean recoveries of 70-120% at the LOQ (10 ng/g) and 10x LOQ (100 ng/g)[1]
Precision (RSD) ≤20%[1]
Linearity (R²) Not explicitly stated, but method validated.
LOQ 10 ng/g[1]
LOD 3.0 ng/g[1]

Note: d1-Carbaryl is used as a representative example of a deuterated internal standard for Carbaryl.

Table 2: Performance of a Method Using a ¹³C-Labeled Internal Standard (¹³C6-Carbaryl)

ParameterPerformance
Internal Standard ¹³C6-Carbaryl
Matrix Vegetables
Accuracy (Recovery) Not explicitly stated in percentage, but results agreed with fortified values within their uncertainties[2]
Precision (RSD) Repeatability and reproducibility of approximately 2%[2]
Linearity (R²) R² > 0.996 over a range of 5 to 200 µg/kg[3]
LOQ 5 µg/kg[3]
LOD Not explicitly stated.

Table 3: Performance of a Method Using Matrix-Matched Calibration (No Isotopically Labeled IS)

ParameterPerformance
Internal Standard None (Matrix-Matched Calibration)
Matrix Water
Accuracy (Recovery) 89.53% to 101.72%[4]
Precision (RSD) Not explicitly stated.
Linearity (R²) Considered acceptable over a range of 10 – 160 µg/Kg[4]
LOQ 10 µg/Kg[4]
LOD Not explicitly stated.

Discussion of Robustness

Isotopically labeled internal standards, such as this compound and ¹³C6-Carbaryl, are considered the gold standard for quantitative mass spectrometry.[5] They share very similar physicochemical properties with the analyte, causing them to behave almost identically during sample extraction, cleanup, chromatography, and ionization. This co-elution and similar ionization response allow for effective compensation of matrix effects, leading to high accuracy and precision. The data in Tables 1 and 2, with excellent recovery, low relative standard deviation (RSD), and high linearity, demonstrate the robustness of methods employing these internal standards. The particularly low RSD of ~2% for the method using ¹³C6-Carbaryl highlights its exceptional precision.[2]

In contrast, methods that do not use an isotopically labeled internal standard often rely on matrix-matched calibration to mitigate matrix effects. This involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed. While this approach can be effective, as shown by the good recovery values in Table 3, its robustness can be compromised if the matrix composition of the samples varies significantly. Finding a truly representative blank matrix can be challenging, and any mismatch can lead to inaccuracies. For complex and varied sample types, the use of an isotopically labeled internal standard like this compound provides a more universally robust solution.

Experimental Protocols

Below is a detailed methodology for a typical quantitative analysis of Carbaryl using a deuterated internal standard and LC-MS/MS.

Sample Preparation (QuEChERS Method for Solid Matrices)
  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add an appropriate amount of the this compound internal standard solution.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Transfer the supernatant (acetonitrile layer) to a clean tube containing dispersive solid-phase extraction (d-SPE) cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine - PSA).

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

    • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

    • Gradient: A suitable gradient starting with a high percentage of mobile phase A and ramping up to a high percentage of mobile phase B to elute Carbaryl.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Carbaryl: Precursor ion m/z 202.1 → Product ions m/z 145.1 (quantifier) and m/z 127.1 (qualifier).[4]

      • This compound (representative): A specific precursor-to-product ion transition for the deuterated standard would be monitored (e.g., for d1-carbaryl: 209 → 152 m/z[1]).

Calibration and Quantification
  • Prepare a series of calibration standards containing known concentrations of Carbaryl and a constant concentration of this compound.

  • Generate a calibration curve by plotting the ratio of the peak area of Carbaryl to the peak area of this compound against the concentration of Carbaryl.

  • Quantify Carbaryl in the samples by calculating the peak area ratio and interpolating the concentration from the calibration curve.

Visualizing the Workflow

The following diagram illustrates the typical experimental workflow for the quantitative analysis of Carbaryl using an internal standard.

experimental_workflow sample Homogenized Sample add_is Add this compound IS sample->add_is extraction QuEChERS Extraction add_is->extraction cleanup Dispersive SPE Cleanup extraction->cleanup filtration Filtration cleanup->filtration lc_separation LC Separation filtration->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Fig. 1. Experimental workflow for Carbaryl analysis.

References

Cross-Validation of Carbaryl Immunoassay with LC-MS/MS using Carbaryl-d3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring accurate and reliable quantification of the insecticide Carbaryl (B1668338), selecting the appropriate analytical method is paramount. This guide provides a comprehensive cross-validation of two prominent techniques: immunoassay and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), incorporating the use of a deuterated internal standard (Carbaryl-d3) for enhanced accuracy in mass spectrometry. This comparison is based on established methodologies and performance data to assist in making an informed decision for your analytical needs.

Quantitative Performance Comparison

The selection of an analytical method often hinges on its quantitative capabilities. The following table summarizes the typical performance characteristics of a competitive enzyme-linked immunosorbent assay (ELISA) for Carbaryl and a validated LC-MS/MS method.

ParameterCarbaryl Immunoassay (ELISA)LC-MS/MS with this compound Internal Standard
Principle Competitive binding of Carbaryl and an enzyme-labeled Carbaryl conjugate to a limited number of specific antibodies.Chromatographic separation followed by mass spectrometric detection of precursor and product ions of Carbaryl and its deuterated internal standard.
Limit of Detection (LOD) 0.05 - 0.3 ng/mL[1]0.01 - 0.08 ppb[2][3]
Limit of Quantification (LOQ) 0.1 - 1.0 ng/mL0.03 - 0.24 ppb[2][3][4]
Linear Range Typically 0.1 - 10 ng/mL0.1 - 100 ng/mL or wider[5]
Specificity High, but potential for cross-reactivity with structurally similar carbamates.[1]Very high, based on retention time and specific mass transitions of precursor/product ions.[6]
Throughput High (e.g., 96-well plate format).[7]Lower, sequential sample analysis.
Cost per Sample Lower.[8]Higher, due to instrumentation and reagent costs.[8]
Matrix Effects Can be significant and may require sample dilution or matrix-matched calibrators.[8]Minimized by chromatographic separation and the use of an internal standard like this compound.[9]
Confirmation Presumptive.Confirmatory, providing structural information.[10]

Experimental Protocols

Detailed and robust experimental protocols are crucial for reproducible and accurate results. Below are representative methodologies for both the Carbaryl immunoassay and the LC-MS/MS analysis.

Carbaryl Immunoassay (Competitive ELISA)

This protocol is based on a typical competitive ELISA format for small molecule detection.

  • Coating: A microtiter plate is coated with a Carbaryl-protein conjugate (e.g., Carbaryl-BSA) and incubated overnight at 4°C.[1]

  • Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigen.

  • Blocking: Remaining non-specific binding sites on the plate are blocked with a blocking agent (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[1]

  • Competitive Reaction: Standards, controls, and unknown samples are added to the wells, followed by the addition of a specific anti-Carbaryl antibody. The plate is then incubated for 1-2 hours at room temperature, allowing Carbaryl in the sample and the coated Carbaryl-conjugate to compete for binding to the limited amount of antibody.[7]

  • Washing: The plate is washed again to remove unbound antibodies and other components.

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that binds to the primary anti-Carbaryl antibody is added to each well and incubated for 1 hour at room temperature.

  • Washing: A final wash step is performed to remove any unbound secondary antibody-enzyme conjugate.

  • Substrate Addition: A substrate solution for the enzyme (e.g., TMB for HRP) is added to the wells, and the plate is incubated in the dark for a specified time to allow for color development.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., sulfuric acid).

  • Data Acquisition: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of Carbaryl in the samples is inversely proportional to the color signal.

LC-MS/MS Analysis with this compound Internal Standard

This protocol outlines a standard approach for the quantitative analysis of Carbaryl using LC-MS/MS with an internal standard.

  • Sample Preparation (QuEChERS Method - Quick, Easy, Cheap, Effective, Rugged, and Safe):

    • A homogenized sample (e.g., 10g of a food matrix) is weighed into a centrifuge tube.[7]

    • An internal standard solution containing this compound is added.

    • Acetonitrile (B52724) is added as the extraction solvent, and the tube is shaken vigorously.[7]

    • Salts (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation and the tube is shaken again.[5]

    • The sample is centrifuged to separate the layers.

    • An aliquot of the upper acetonitrile layer is taken for cleanup.

    • Dispersive solid-phase extraction (d-SPE) with a suitable sorbent (e.g., PSA, C18) is performed to remove interfering matrix components.

    • The cleaned extract is centrifuged, and the supernatant is transferred to a vial for LC-MS/MS analysis.

  • LC Separation:

    • LC Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both often containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[2]

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • MS/MS Detection:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for Carbaryl.

    • Scan Type: Multiple Reaction Monitoring (MRM) is employed for quantification.[4]

    • MRM Transitions:

      • Carbaryl: The precursor ion [M+H]+ is m/z 202.1. Common product ions are m/z 145.1 (quantifier) and m/z 127.1 (qualifier).[2][5]

      • This compound (Internal Standard): The precursor ion [M+H]+ would be m/z 205.1. The product ions would be shifted accordingly (e.g., m/z 148.1).

    • Instrument Parameters: Dwell time, collision energy, and other MS parameters are optimized for maximum sensitivity and specificity for each transition.[2]

  • Quantification: A calibration curve is constructed by plotting the ratio of the peak area of the Carbaryl quantifier ion to the peak area of the this compound internal standard against the concentration of the calibration standards. The concentration of Carbaryl in the samples is then determined from this curve.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflows for the cross-validation process.

Caption: Workflow for Carbaryl analysis using Immunoassay (ELISA).

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Carbaryl-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides immediate and essential procedural guidance for the personal protective equipment (PPE), operational plans, and disposal of Carbaryl-d3. While this compound is a deuterated form of Carbaryl, its handling and safety precautions are analogous to the parent compound.

Health Hazard Information

Carbaryl is a carbamate (B1207046) insecticide that acts as a cholinesterase inhibitor, potentially causing neurological effects.[1] Acute exposure can lead to symptoms such as nausea, vomiting, blurred vision, and in severe cases, respiratory failure.[1] Chronic exposure may result in headaches, memory loss, and muscle weakness.[1] Carbaryl is classified by the EPA as a Group D substance, not classifiable as to human carcinogenicity.[1]

Data Presentation

The following tables summarize key quantitative data regarding the toxicity and occupational exposure limits for Carbaryl.

Table 1: Toxicity Data for Carbaryl

Toxicity MetricValueSpeciesRoute
Oral LD50302.6 mg/kgMale RatOral
Oral LD50311.5 mg/kgFemale RatOral
Dermal LD50>2000 mg/kgRat & RabbitDermal
Inhalation LC50>3.4 mg/LRatInhalation
Oral LD50710 mg/kgRabbitOral
Oral LD50125-250 mg/kgCatOral

Source: National Pesticide Information Center[2][3]

Table 2: Occupational Exposure Limits for Carbaryl

OrganizationExposure Limit (8-hour TWA)
OSHA (PEL)5 mg/m³
NIOSH (REL)5 mg/m³
ACGIH (TLV)5 mg/m³

Source: Occupational Safety and Health Administration, National Institute for Occupational Safety and Health, American Conference of Governmental Industrial Hygienists[4][5][6]

Experimental Protocols: Handling and Spill Cleanup

Personal Protective Equipment (PPE):

Proper PPE is the first line of defense against exposure. The following equipment is mandatory when handling this compound:

  • Gloves: Chemical-resistant gloves are essential. Nitrile, butyl rubber, or neoprene gloves are recommended.[7] Avoid using leather or cloth gloves as they can absorb the chemical.

  • Eye Protection: Chemical splash goggles or a face shield should be worn to protect against splashes.

  • Respiratory Protection: In areas with insufficient ventilation or when handling powders, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required.

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn. For larger quantities or in case of a significant spill risk, chemical-resistant coveralls are recommended.

  • Footwear: Closed-toe shoes are mandatory. In areas with a high risk of spills, chemical-resistant boots should be worn.

Spill Cleanup Protocol:

In the event of a spill, follow these steps immediately:

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of recommended PPE.

  • Contain the Spill: For liquid spills, use an absorbent material like sand, vermiculite, or a commercial sorbent to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Decontaminate the Area: Once the bulk of the spill is removed, decontaminate the area using a solution of household bleach and hydrated lime.

  • Collect and Dispose of Waste: All contaminated materials, including absorbent materials and cleaning supplies, must be collected in a sealed, labeled container for hazardous waste disposal.

Disposal Plan

The disposal of this compound and its associated waste must be handled with care to prevent environmental contamination.

  • Waste Collection: All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup debris, should be collected in clearly labeled, sealed, and compatible hazardous waste containers.

  • Disposal Method: The recommended method for the disposal of carbamate pesticide waste is incineration by a licensed hazardous waste disposal facility. This ensures the complete destruction of the toxic organic components.

  • Regulatory Compliance: All disposal activities must be conducted in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.

Mandatory Visualization

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

cluster_preparation Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal A Assess Hazards & Review SDS B Don Appropriate PPE A->B C Weighing/Measuring in Ventilated Area B->C D Perform Experiment C->D E Decontaminate Work Surfaces D->E G Segregate & Collect Hazardous Waste D->G Generate Waste Spill Spill Event D->Spill F Clean Reusable PPE E->F F->G Dispose of Contaminated Items H Store Waste in Labeled, Sealed Container G->H I Arrange for Professional Disposal (Incineration) H->I Spill_Cleanup Follow Spill Cleanup Protocol Spill_Cleanup->G

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.